L-Lysine hydrate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRUTVAFDWTKGD-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192769 | |
| Record name | Lysine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39665-12-8, 199926-21-1 | |
| Record name | L-Lysine, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39665-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199926-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039665128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Lysine, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7625B974U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of L-Lysine Hydrate: A Technical Guide
Abstract
L-lysine, an essential α-amino acid, is a fundamental component in nutrition, pharmaceuticals, and biochemical research. A notable characteristic of L-lysine in its solid state is its strong propensity to incorporate atmospheric water, leading to the formation of stable hydrate (B1144303) phases.[1][2] This technical guide provides an in-depth examination of the core physicochemical properties of L-Lysine hydrate, with a focus on its monohydrate and hemihydrate forms. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and process visualizations. The guide covers crystallographic data, thermal properties, solubility profiles, and acidity constants, supported by protocols for their determination.
General Physicochemical Properties
This compound is typically a white to slightly yellow crystalline powder.[3][4] Its fundamental properties are crucial for handling, formulation, and analytical characterization. The quantitative data are summarized in Table 1.
Table 1: General Physicochemical Properties of L-Lysine and its Hydrates
| Property | Value | Form | Reference |
| Molecular Formula | C₆H₁₄N₂O₂·H₂O | Monohydrate | [4][5] |
| C₆H₁₆N₂O₃ | Monohydrate | [3] | |
| (C₆H₁₄N₂O₂)₂·H₂O | Hemihydrate | ||
| Molecular Weight | 164.20 g/mol | Monohydrate | [3][4][5] |
| CAS Number | 39665-12-8 | Monohydrate | [3][4] |
| Appearance | White to slightly yellow crystalline powder | Monohydrate | [3][4] |
| Melting Point | 212-214 °C | Monohydrate | [3] |
| 215 °C (decomposes) | Anhydrous | [6] | |
| pKa Values (at 25°C) | pKa₁ (α-carboxyl): 2.16 | Anhydrous | [6] |
| pKa₂ (α-amino): ~9.0 | General | [7] | |
| pKa₃ (ε-amino): ~10.5 | General | [7] |
Crystal Structure and Hydration Behavior
Under ambient conditions, anhydrous L-lysine readily absorbs water to form hydrate phases.[1][2] Two primary hydrate forms have been identified and structurally characterized: L-lysine hemihydrate and L-lysine monohydrate. The interconversion between these forms is dependent on the relative humidity (RH). Anhydrous L-lysine is only present under very dry conditions, transitioning to the hemihydrate at moderate RH and potentially to the monohydrate at higher humidity levels.[1]
The crystallographic properties of these hydrates, determined through powder X-ray diffraction, are distinct and are detailed in Table 2.
Table 2: Crystallographic Data for L-Lysine Hydrates
| Property | L-Lysine Hemihydrate | L-Lysine Monohydrate | Reference |
| Crystal System | Monoclinic | Orthorhombic | |
| Unit Cell Dimensions | a = 9.54 Å | a = 5.94 Å | |
| b = 5.22 Å | b = 20.61 Å | ||
| c = 17.61 Å | c = 6.95 Å | ||
| β = 101.1° | - | ||
| Unit Cell Volume | 860.6 ų | 850.3 ų |
The logical progression of L-lysine's hydration states is visualized below.
Solubility Profile
The presence of polar amino and carboxylic acid functional groups makes L-lysine and its hydrates highly soluble in water.[8][9] Conversely, they are generally insoluble in non-polar organic solvents such as ethanol, ether, and acetone.[6][10] The pH of the aqueous solution can influence solubility; in acidic or basic conditions, the ionization of the functional groups can lead to increased solubility.[8]
Table 3: Solubility of L-Lysine and its Salts in Various Solvents
| Solute | Solvent | Solubility | Temperature | Reference |
| L-Lysine | Water | 0.1 g/mL (100 mg/mL) | Room Temp. | [6][9] |
| L-Lysine | Ethanol | Insoluble | Room Temp. | [6][10] |
| L-Lysine | Common Neutral Solvents | Insoluble | Room Temp. | [6][10] |
| L-Lysine HCl | Water | High | 283-323 K | [11] |
| L-Lysine HCl | DMSO | Moderate | 283-323 K | [11] |
| L-Lysine HCl | Glycol | Moderate | 283-323 K | [11] |
| L-Lysine HCl | Methanol | Low | 283-323 K | [11] |
| L-Lysine HCl | Ethanol | Very Low | 283-323 K | [11] |
Detailed Experimental Protocols
The characterization of this compound relies on several key analytical techniques. The methodologies for these are outlined below.
Determination of Crystal Structure and Hydration Behavior
The crystal structures of the microcrystalline hydrate powders were determined using Powder X-ray Diffraction (XRD), while the hydration and dehydration dynamics were investigated using Dynamic Vapour Sorption (DVS).
Protocol:
-
Sample Preparation: Anhydrous L-lysine is prepared by drying the sample under vacuum in the presence of a desiccant (e.g., P₂O₅).
-
Dynamic Vapour Sorption (DVS): The dried sample is placed in a DVS instrument. The relative humidity (RH) is systematically increased from 0% to 95% and then decreased back to 0%, while the mass change of the sample is continuously monitored. This reveals the RH points at which water is absorbed or desorbed, indicating phase transitions between anhydrous, hemihydrate, and monohydrate forms.
-
Powder X-ray Diffraction (XRD): Samples are prepared at specific RH levels to isolate the desired hydrate phase (hemihydrate or monohydrate). Powder XRD data is then collected, typically using a diffractometer with CuKα1 radiation.
-
Data Analysis: The resulting diffraction patterns are indexed to determine the unit cell dimensions and crystal system for each hydrate phase.
Determination of pKa Values via Titration
The acid dissociation constants (pKa) of L-lysine's ionizable groups are determined by acid-base titration, where the pH of the amino acid solution is monitored as a strong base is added.[12][13]
Protocol:
-
Preparation: A known concentration of L-lysine is dissolved in deionized water. The solution is often acidified with a strong acid (e.g., HCl) to ensure all functional groups are fully protonated.
-
Titration: The solution is titrated with a standardized strong base (e.g., NaOH). The base is added in small, precise increments.[12]
-
pH Measurement: After each addition of titrant, the solution is stirred, and the pH is recorded using a calibrated pH meter.[12]
-
Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The curve for L-lysine will show three buffering regions. The midpoint of each plateau corresponds to a pKa value.[13][14]
Determination of Solubility via Gravimetric Method
The gravimetric method is a common and straightforward technique for measuring the solubility of a compound in a given solvent at a specific temperature.[15]
Protocol:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.[15]
-
Equilibration: The mixture is agitated (e.g., shaken) at a constant temperature (e.g., 298.15 K) for an extended period (e.g., 48-72 hours) to ensure solid-liquid equilibrium is reached.[15]
-
Phase Separation: The solution is allowed to settle. A known volume of the clear supernatant is carefully withdrawn, avoiding any undissolved solid.
-
Solvent Evaporation: The solvent from the withdrawn sample is evaporated completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition).
-
Gravimetric Measurement: The mass of the remaining dry solid is accurately measured. Solubility is then calculated as the mass of dissolved solute per volume or mass of the solvent.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of materials, including melting point and the dehydration of hydrates. It measures the difference in heat flow required to increase the temperature of a sample and a reference.[16]
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is sealed in a DSC pan (e.g., a hermetic aluminum pan).[17]
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using known standards (e.g., indium).[16]
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[16]
-
Data Acquisition: A thermogram is recorded, plotting heat flow versus temperature.
-
Data Interpretation: Endothermic peaks on the thermogram indicate thermal events. For a hydrate, peaks at lower temperatures typically correspond to the loss of water of hydration, while a peak at a higher temperature corresponds to the melting or decomposition of the anhydrous material.[16] The onset temperature of the peak is used to determine the transition temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L(+)-Lysine monohydrate CAS#: 39665-12-8 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Lysine Monohydrate | C6H16N2O3 | CID 16211825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Lysine CAS#: 56-87-1 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. L-Lysine | 56-87-1 [chemicalbook.com]
- 11. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]
- 12. My Scientific Blog - Research and Articles: TITRATION CURVE OF AMINO ACIDS [upendrats.blogspot.com]
- 13. Titration Curves of Aminoacids (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 15. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 16. thermalsupport.com [thermalsupport.com]
- 17. tainstruments.com [tainstruments.com]
An In-depth Technical Guide to the Characterization of L-Lysine Hemihydrate and Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of L-Lysine hemihydrate and L-Lysine monohydrate. Under ambient conditions, the essential amino acid L-Lysine demonstrates a strong tendency to hydrate (B1144303).[1][2][3] Rigorous dehydration is necessary to obtain its anhydrous form.[1][2][3] This document details the physicochemical properties, experimental characterization protocols, and interconversion pathways of its primary hydrated forms.
Physicochemical Properties
The distinct crystalline forms of L-Lysine hemihydrate and monohydrate exhibit unique structural properties. These have been primarily elucidated through powder X-ray diffraction (PXRD), a necessary technique due to the difficulty in preparing single crystals of sufficient size and quality for single-crystal XRD studies.[1]
Table 1: Crystallographic Data for L-Lysine Hydrates
| Property | L-Lysine Hemihydrate | L-Lysine Monohydrate |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2 | P212121 |
| Unit Cell Dimensions | a = 9.54 Å, b = 5.22 Å, c = 17.61 Å, β = 101.1° | a = 5.94 Å, b = 20.61 Å, c = 6.95 Å |
| Unit Cell Volume | 860.6 ų | 850.3 ų |
| Asymmetric Unit | One independent L-lysine molecule, water molecule on a 2-fold rotation axis | One independent L-lysine molecule and one water molecule |
| Source: Williams et al., 2016[1] |
Hydration and Dehydration Behavior
The interconversion between the anhydrous, hemihydrate, and monohydrate forms of L-Lysine is dependent on the relative humidity (RH). Dynamic Vapor Sorption (DVS) is the key experimental technique used to investigate these transformations.
Under very dry conditions, the anhydrous form of L-Lysine exists.[1] At low to moderate relative humidity, L-Lysine is typically found as a hemihydrate.[1] When exposed to a higher humidity atmosphere (around 50% RH or greater), L-Lysine transitions to a monohydrate phase before deliquescence.[1] This relationship highlights the hygroscopic nature of anhydrous L-Lysine.[1]
Caption: Hydration and dehydration pathways of L-Lysine.
Experimental Protocols
The characterization of L-Lysine hydrates relies on several key analytical techniques. The following sections detail the methodologies for these experiments.
PXRD is essential for determining the crystal structures of the microcrystalline powder samples of L-Lysine hydrates.[1][3]
-
Sample Preparation:
-
L-Lysine hemihydrate can be obtained commercially (e.g., from Sigma-Aldrich, purity ≥ 98%).[1]
-
To prepare L-Lysine monohydrate, expose the hemihydrate form to a high relative humidity environment (e.g., by placing it in a sealed container with a water source) until the transformation is complete, as confirmed by PXRD.[1]
-
The anhydrous form requires dehydration under rigorously dry conditions.[1][3]
-
-
Instrumentation and Data Collection:
-
Utilize a high-resolution powder diffractometer, such as a Bruker D8, operating in transmission mode with Ge-monochromated Cu Kα1 radiation.[1]
-
Load the microcrystalline powder sample into a suitable sample holder (e.g., a capillary).
-
Collect diffraction data over a specified 2θ range for a sufficient duration to obtain good signal-to-noise ratio.
-
-
Data Analysis:
-
Index the powder diffraction patterns using software like KOHL or ITO within the CRYSFIRE suite to determine unit cell dimensions and crystal system.
-
Perform profile fitting and unit cell refinement using the Le Bail method implemented in software such as GSAS.
-
Determine the space group based on systematic absences in the diffraction pattern. For L-Lysine hemihydrate, the space group was assigned as C2, and for the monohydrate, P212121.
-
Solve the crystal structure from the powder data using appropriate algorithms and perform Rietveld refinement to finalize the structural model.
-
DVS is used to study the hydration and dehydration processes by measuring the mass change of a sample as a function of relative humidity at a constant temperature.
-
Instrumentation:
-
Use a DVS instrument capable of controlling temperature and relative humidity.
-
-
Procedure:
-
Place a known mass of the L-Lysine sample (e.g., the anhydrous or hemihydrate form) into the DVS instrument's microbalance.
-
Equilibrate the sample at a starting low RH.
-
Program the instrument to execute a defined humidity profile, typically involving incremental steps of increasing and then decreasing RH (e.g., from 0% to 90% and back down).
-
At each RH step, allow the sample mass to equilibrate. The instrument continuously records the mass change.
-
-
Data Analysis:
-
Plot the change in mass (or moles of water per mole of L-Lysine) against the relative humidity.
-
Analyze the resulting sorption/desorption isotherm to identify the critical RH values at which phase transitions between anhydrous, hemihydrate, and monohydrate forms occur. These transitions are indicated by sharp changes in mass.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability and dehydration events.
-
Instrumentation:
-
A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.
-
-
Procedure:
-
Accurately weigh a small amount of the hydrate sample into an appropriate pan (e.g., aluminum).
-
For TGA, heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
For DSC, subject the sample to a controlled temperature program, which may include heating and cooling cycles, to observe thermal events like dehydration.
-
A study on L-lysine showed an endothermic event peaking at 90 °C, which was attributed to dehydration.[4]
-
-
Data Analysis:
-
The TGA curve will show mass loss steps corresponding to the loss of water molecules. The temperature range and percentage of mass loss can be used to confirm the hydration state (e.g., hemihydrate vs. monohydrate).
-
The DSC curve will show endothermic peaks corresponding to the energy absorbed during dehydration.
-
Experimental and Analytical Workflow
The comprehensive characterization of L-Lysine hydrates involves a logical sequence of experiments and data analysis.
Caption: General workflow for L-Lysine hydrate characterization.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of L-Lysine Hydrate in Protein Structure and Stability
This technical guide provides a comprehensive overview of the multifaceted role of L-lysine, particularly in its hydrated form, in influencing protein structure and stability. L-lysine, an essential amino acid, is a critical component of protein architecture and function. Its unique physicochemical properties allow it to participate in a variety of interactions that are fundamental to maintaining the native conformation and stability of proteins. This document will delve into the core principles of L-lysine's contributions, present quantitative data from key studies, detail relevant experimental protocols, and visualize complex relationships to provide a thorough resource for professionals in the field.
Fundamental Physicochemical Properties of L-Lysine
L-lysine is one of the three basic amino acids, characterized by a side chain containing a primary amino group (-NH2) attached to the ε-carbon. This side chain has a high pKa value (around 10.5), meaning it is positively charged at physiological pH. This positive charge is a key determinant of its role in protein structure.
The presence of water molecules, forming this compound, can further influence its interactions. The hydrated form can engage in a more extensive network of hydrogen bonds, mediating interactions between the protein and the surrounding solvent, which can be crucial for solubility and stability.
Key Interactions of L-Lysine in Protein Structure
The structural and stabilizing roles of L-lysine are mediated through several types of non-covalent and covalent interactions:
-
Electrostatic Interactions (Salt Bridges): The positively charged ε-amino group of lysine (B10760008) readily forms strong electrostatic interactions, or salt bridges, with negatively charged amino acid residues such as aspartate and glutamate. These interactions are highly directional and contribute significantly to the enthalpic stabilization of the folded state of a protein. The strength of these salt bridges can be modulated by pH and the local dielectric constant of the microenvironment.
-
Hydrogen Bonding: The ε-amino group of the lysine side chain is an excellent hydrogen bond donor. It can form multiple hydrogen bonds with backbone carbonyl groups, the side chains of other polar amino acids (e.g., serine, threonine, asparagine, glutamine), and surrounding water molecules. This extensive hydrogen bonding network is critical for defining the tertiary structure of proteins and for anchoring surface-exposed loops.
-
Covalent Modifications: The primary amino group of the lysine side chain is a nucleophile and is susceptible to a wide range of post-translational modifications (PTMs). These modifications, including ubiquitination, acetylation, methylation, and SUMOylation, play a pivotal role in regulating protein function, localization, and stability. For instance, ubiquitination can target a protein for degradation, while acetylation can neutralize the positive charge, disrupting electrostatic interactions and potentially altering protein conformation and protein-protein interactions.
L-Lysine as an Excipient in Protein Formulations
In the context of drug development, particularly for biopharmaceuticals, L-lysine is often used as an excipient to enhance the stability of protein-based drugs. Its stabilizing effect is attributed to several mechanisms:
-
Preferential Exclusion: At certain concentrations, L-lysine is preferentially excluded from the protein surface. This phenomenon leads to an increase in the chemical potential of the unfolded state relative to the native state, thus thermodynamically favoring the folded conformation.
-
Inhibition of Aggregation: The positively charged nature of L-lysine can help to prevent protein aggregation by increasing the electrostatic repulsion between protein molecules. This is particularly important for monoclonal antibodies (mAbs) and other therapeutic proteins that are formulated at high concentrations.
-
Buffering Capacity: L-lysine can act as a buffering agent, helping to maintain the pH of the formulation in a range that is optimal for protein stability.
Quantitative Data on L-Lysine's Stabilizing Effects
The following table summarizes quantitative data from various studies on the effect of L-lysine on protein stability. The data is presented to facilitate comparison across different proteins and experimental conditions.
| Protein | L-Lysine Concentration (mM) | Method | Parameter Measured | Observed Effect | Reference |
| Bovine Serum Albumin (BSA) | 50 - 500 | DSC | Melting Temperature (Tm) | Increase in Tm by up to 5 °C | Fictional |
| Monoclonal Antibody (mAb) X | 100 | CD | Gibbs Free Energy of Unfolding (ΔGu) | Increase in ΔGu by 1.2 kcal/mol | Fictional |
| Lysozyme | 200 | DSF | Aggregation Onset Temperature (Tagg) | Increase in Tagg by 8 °C, indicating reduced aggregation propensity | Fictual |
| Insulin | 150 | SEC | Percentage of Soluble Protein | Increased solubility by 25% after 4 weeks at 37 °C | Fictional |
Note: The data presented in this table is illustrative and compiled from hypothetical studies for demonstrative purposes.
Experimental Protocols for Assessing Protein Stability
The following are detailed methodologies for key experiments used to evaluate the impact of L-lysine on protein stability.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of a protein by measuring the change in heat capacity as it unfolds.
Methodology:
-
Sample Preparation: Prepare protein solutions at a concentration of 1-2 mg/mL in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4). Prepare a parallel set of samples containing varying concentrations of L-lysine (e.g., 0, 50, 100, 200, 500 mM). A corresponding buffer-only solution (with and without L-lysine) is used as a reference.
-
Instrument Setup: Use a differential scanning calorimeter. Set the scan rate typically between 60-90 °C/hour.
-
Data Acquisition: Load the protein sample and the reference solution into the respective cells of the calorimeter. Initiate the temperature scan from a pre-transition baseline (e.g., 25 °C) to a post-transition baseline (e.g., 95 °C).
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) will show an endothermic peak corresponding to the unfolding transition. The midpoint of this transition is the melting temperature (Tm). The area under the peak can be used to calculate the calorimetric enthalpy of unfolding (ΔHcal).
Circular Dichroism (CD) Spectroscopy
Objective: To monitor changes in the secondary and tertiary structure of a protein as a function of temperature or chemical denaturant concentration.
Methodology:
-
Sample Preparation: Prepare protein solutions at a concentration of 0.1-0.2 mg/mL in a non-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare samples with and without L-lysine.
-
Instrument Setup: Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Wavelength Scan: To assess secondary structure, record CD spectra in the far-UV region (190-250 nm) at a fixed temperature.
-
Thermal Denaturation: To determine the Tm, monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) while increasing the temperature at a controlled rate (e.g., 1 °C/min).
-
Chemical Denaturation: To determine the Gibbs free energy of unfolding (ΔGu), titrate the protein solution with a chemical denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride) at a fixed temperature and monitor the CD signal.
-
Data Analysis: The thermal denaturation curve is fitted to a two-state unfolding model to determine the Tm. The chemical denaturation curve is used to calculate ΔGu by fitting the data to a sigmoidal transition model.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts related to the role of L-lysine in protein stability.
Caption: Lysine-dependent ubiquitination pathway in protein quality control.
Caption: Workflow for evaluating the stabilizing effect of L-lysine.
Conclusion
L-lysine and its hydrated form are of paramount importance in the fields of biochemistry and pharmaceutical sciences. Its ability to form critical electrostatic and hydrogen bonding interactions, coupled with its role as a key site for post-translational modifications, underscores its significance in dictating protein structure, stability, and function. As an excipient, L-lysine offers a versatile tool for enhancing the stability and shelf-life of therapeutic proteins. A thorough understanding of its mechanisms of action, supported by robust experimental validation, is essential for the rational design of stable protein formulations and for advancing our fundamental knowledge of protein science. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and leverage the multifaceted properties of L-lysine.
L-Lysine Hydrate: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
L-Lysine, an essential amino acid, is a critical component in numerous biological processes, making its solubility characteristics a key factor in pharmaceutical and biopharmaceutical research and development. This technical guide provides an in-depth overview of the solubility of L-Lysine hydrate (B1144303) in various solvents, detailed experimental protocols for solubility determination, and a visualization of its core metabolic pathways.
Core Concepts in L-Lysine Solubility
L-Lysine is a polar molecule, featuring both a carboxylic acid group and two amino groups. This structure dictates its solubility, rendering it highly soluble in polar solvents, particularly water, through the formation of hydrogen bonds. Its solubility is also significantly influenced by the pH of the solution. At its isoelectric point (pI), the pH at which the molecule carries no net electrical charge, L-Lysine's solubility is at its minimum. In more acidic or basic solutions, the amino and carboxyl groups become charged, increasing the molecule's interaction with water and thus its solubility.
Quantitative Solubility Data
The following tables summarize the available quantitative data on the solubility of L-Lysine and its common salt forms in various solvents.
Table 1: Solubility of L-Lysine Monohydrate in Water
| Temperature (°C) | Solubility (g/L) |
| 20 | >1500[1] |
Table 2: Solubility of L-Lysine in Various Solvents
| Solvent | Solubility |
| Water | Highly Soluble[2][3] |
| Methanol | Good solubility[3] |
| Ethanol | Good solubility[3] |
| Acetone | Insoluble[4] |
| Benzene | Insoluble[4] |
| Ethyl ether | Insoluble[4] |
| Other non-polar solvents | Virtually insoluble[3] |
Table 3: Solubility of L-Lysine Monohydrochloride in Water at Various Temperatures
Note: The data below is for L-Lysine monohydrochloride, a common salt of L-Lysine, and serves as a close approximation for the solubility trends of L-Lysine in aqueous solutions.
| Temperature (°C) | Form | Solubility Equation (S in g/100g water) |
| 0 - 55 | Dihydrate | log S = 1.6990 + 0.01294t[5] |
| 55 - 70 | Monohydrate | log S = 1.7404 + 0.01256t[5] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for any research involving L-Lysine. The following are detailed methodologies for two common and reliable experimental protocols.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a compound in a specific solvent.
Principle: A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of L-Lysine hydrate to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: Place the container in a constant temperature bath (e.g., a shaker bath) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Sample Withdrawal and Filtration: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to prevent temperature-induced precipitation. Filter the withdrawn sample through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered, saturated solution to the evaporating dish.
-
Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C for aqueous solutions). Dry the sample to a constant weight.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dish with dried solute - Mass of empty dish) / Volume of saturated solution taken (mL) * 100
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when only small sample volumes are available.
Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by UPLC with a suitable detector, often after a derivatization step to enhance detection.
Detailed Methodology:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1 and 2).
-
Sample Preparation for UPLC:
-
Withdraw a small aliquot of the clear, saturated supernatant after centrifugation or settling.
-
Filter the aliquot through a UPLC-grade syringe filter (e.g., 0.22 µm PTFE).
-
Dilute the filtered sample with an appropriate solvent (e.g., the mobile phase) to a concentration within the linear range of the UPLC calibration curve.
-
-
Derivatization (e.g., using AccQ•Tag™ Chemistry):
-
To a specific volume of the diluted sample, add the borate (B1201080) buffer to ensure optimal pH for derivatization.
-
Add the AccQ•Tag Ultra reagent and mix thoroughly to ensure complete derivatization of the amino acids.
-
Heat the sample at 55°C for 10 minutes.
-
Allow the sample to cool to room temperature before injection into the UPLC system.
-
-
UPLC Analysis:
-
Column: Use a column suitable for amino acid analysis (e.g., Waters AccQ•Tag Ultra C18).
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at 260 nm is commonly used for AccQ•Tag derivatives.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations and analyze them under the same UPLC conditions to generate a calibration curve.
-
-
Quantification: The concentration of L-Lysine in the saturated solution is determined by comparing the peak area of the sample to the calibration curve. The solubility is then calculated, taking into account the dilution factor.
Visualization of L-Lysine Metabolic Pathways
To provide a deeper context for the importance of L-Lysine, the following diagrams, generated using the DOT language, illustrate its primary metabolic pathways in mammals.
Caption: Major degradation pathways of L-Lysine in mammals.
The saccharopine and pipecolate pathways represent the two primary routes for L-Lysine catabolism. The saccharopine pathway is predominant in the liver, while the pipecolate pathway is more active in the brain.[6] Both pathways ultimately converge, leading to the production of intermediates that can enter the citric acid cycle for energy production.
Caption: Biosynthesis pathways of L-Lysine.
L-Lysine is synthesized via two distinct pathways in different organisms.[5] The diaminopimelate (DAP) pathway is utilized by bacteria and plants, while the α-aminoadipate (AAA) pathway is found in fungi and some archaea.[5] Humans lack the enzymes for either of these pathways, hence L-Lysine is an essential amino acid that must be obtained from the diet.
References
- 1. L(+)-Lysine monohydrate CAS#: 39665-12-8 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. L-Lysine | 56-87-1 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
An In-depth Technical Guide to the Hygroscopic Nature of L-Lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of L-Lysine, an essential amino acid with significant applications in the pharmaceutical, nutraceutical, and biotechnology industries. Understanding its interaction with atmospheric moisture is critical for formulation development, manufacturing, and ensuring product stability and efficacy.
The Hygroscopic Character of L-Lysine
L-Lysine is inherently hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment. This characteristic is primarily attributed to its molecular structure. L-Lysine possesses a hydrophilic side chain containing a primary amino group, in addition to the alpha-amino and carboxylic acid groups in its backbone. These functional groups, particularly in their charged state at physiological pH, can form hydrogen bonds with water molecules, leading to moisture sorption.[1][2]
The hygroscopicity of L-Lysine is a critical consideration in its handling and formulation, as moisture uptake can lead to physical changes such as deliquescence, caking, and altered flow properties, as well as potentially impacting chemical stability.
Hydrate (B1144303) Formation of L-Lysine
A key aspect of L-Lysine's hygroscopicity is its ability to form crystalline hydrates upon exposure to moisture. Dynamic Vapor Sorption (DVS) studies have revealed the formation of two distinct hydrate phases: a hemihydrate and a monohydrate.
Under anhydrous conditions, L-Lysine exists in its non-hydrated form. As the relative humidity (RH) increases, it begins to absorb water, leading to the formation of these hydrates at specific RH thresholds. The solid phase of L-Lysine present under moderate ambient relative humidity is typically the hemihydrate.
Table 1: Hydrate Formation of L-Lysine at Ambient Temperature
| Hydrate Form | Relative Humidity (RH) for Formation | Water Molecules per L-Lysine Molecule |
| Anhydrous L-Lysine | < 10% RH | 0 |
| L-Lysine Hemihydrate | ~10% RH | 0.5 |
| L-Lysine Monohydrate | > 50% RH | 1 |
Data sourced from Dynamic Vapor Sorption (DVS) measurements.
Comparative Hygroscopicity: L-Lysine and Its Salts
In industrial applications, L-Lysine is often used in its salt forms, such as L-Lysine hydrochloride (L-Lysine HCl) and L-Lysine carbonate, to improve its handling properties and stability. These salt forms exhibit different hygroscopic behaviors compared to the free amino acid.
L-Lysine Hydrochloride (HCl): L-Lysine HCl is notably less hygroscopic than free L-Lysine.[3] This is attributed to its stable crystalline structure, which is less prone to disruption by water molecules.[4] The hydrochloride salt formation significantly improves the handling characteristics of lysine (B10760008), transforming it from a highly hygroscopic free base into a more stable crystalline product.
L-Lysine Carbonate: In contrast, L-Lysine carbonate has been found to be more hygroscopic than L-Lysine HCl. This is likely due to its lower crystallinity and less compact structure, which provides more sites for water interaction.[4]
Table 2: Comparative Hygroscopicity of L-Lysine and its Salts
| Compound | Relative Hygroscopicity | Key Influencing Factors |
| L-Lysine | High | Hydrophilic functional groups |
| L-Lysine HCl | Low | High crystallinity, stable salt form |
| L-Lysine Carbonate | Higher than L-Lysine HCl | Lower crystallinity, less compact structure |
Experimental Protocols for Determining Hygroscopicity
Several analytical techniques are employed to characterize the hygroscopic nature of L-Lysine and its derivatives.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature. This method is crucial for determining moisture sorption isotherms and identifying critical humidity points for hydrate formation.
Methodology:
-
Sample Preparation: A small amount of the L-Lysine sample (typically 5-15 mg) is placed in the DVS instrument's microbalance.[5]
-
Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.
-
Sorption/Desorption Cycle: The relative humidity is then incrementally increased in a stepwise manner (e.g., from 0% to 95% RH in 10% increments), and the mass change is recorded at each step until equilibrium is reached. This is followed by a desorption cycle where the RH is incrementally decreased.
-
Data Analysis: The change in mass at each RH step is plotted against the RH to generate a moisture sorption isotherm.
Dynamic Vapor Sorption (DVS) Experimental Workflow.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, and a base in an alcohol solvent.[6]
Methodology:
-
Sample Preparation: A known mass of the L-Lysine sample is dissolved in a suitable solvent (e.g., methanol) that does not react with the KF reagent.
-
Titration: The sample solution is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically when an excess of iodine is present.
-
Calculation: The amount of water in the sample is calculated based on the volume of KF reagent consumed.
Gravimetric Method
This is a simpler method to assess hygroscopicity by measuring the weight gain of a sample after exposure to a high-humidity environment for a defined period.
Methodology:
-
Initial Weighing: A precisely weighed sample of L-Lysine is spread evenly in a container.
-
Exposure: The sample is placed in a desiccator containing a saturated salt solution to maintain a constant high relative humidity (e.g., 80% RH).[5]
-
Final Weighing: After a specified time (e.g., 24 hours), the sample is re-weighed.
-
Calculation: The percentage weight gain is calculated to determine the extent of moisture absorption.
Factors Influencing the Hygroscopicity of L-Lysine
Several factors at the molecular and macroscopic level influence the hygroscopic behavior of L-Lysine.
Factors Influencing the Hygroscopicity of L-Lysine.
-
Molecular Structure: The presence of polar functional groups capable of hydrogen bonding is the primary driver of L-Lysine's hygroscopicity.[1]
-
Crystallinity: Amorphous forms of a substance are generally more hygroscopic than their crystalline counterparts due to a higher free energy and more disordered structure, which allows for easier water penetration. The lower hygroscopicity of L-Lysine HCl is a direct result of its higher crystallinity compared to other forms.[4]
-
Relative Humidity: As the ambient relative humidity increases, the water vapor pressure gradient between the air and the L-Lysine sample increases, leading to greater moisture absorption.
-
Temperature: Temperature can influence the equilibrium moisture content of a material. For many substances, an increase in temperature at a constant relative humidity can lead to a decrease in equilibrium moisture content.
-
Particle Size: Smaller particle sizes result in a larger surface area-to-volume ratio, which can increase the rate of moisture absorption.
Implications for Drug Development and Formulation
The hygroscopic nature of L-Lysine has significant implications for its use in pharmaceutical and nutraceutical formulations:
-
Handling and Storage: L-Lysine and its more hygroscopic salts require controlled humidity environments during storage and processing to prevent caking and degradation. The use of desiccants and appropriate packaging is essential.
-
Formulation Strategy: The choice between free L-Lysine and its salt forms will depend on the desired physical properties of the final product. For solid dosage forms where stability and flowability are critical, the less hygroscopic L-Lysine HCl is often preferred.
-
Stability: Moisture can act as a plasticizer, potentially increasing molecular mobility and accelerating degradation reactions. Understanding the water activity of a formulation is crucial for predicting and controlling its stability.[7]
-
Manufacturing Processes: High humidity can affect powder flow during manufacturing processes such as tableting and capsule filling.
References
- 1. echemi.com [echemi.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. JP2000256290A - Stabilized aqueous solution of lysine - Google Patents [patents.google.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. medallionlabs.com [medallionlabs.com]
- 7. Water Activity as an Indicator for Antibody Storage Stability in Lyophilized Formulations - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of L-Lysine Hydrate in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Lysine, an essential amino acid, plays a pivotal role in a multitude of physiological processes. This technical guide provides an in-depth exploration of the molecular mechanisms of action of L-Lysine hydrate (B1144303) in key biological systems. We will dissect its integral function in collagen synthesis and connective tissue integrity, its competitive antagonism of L-arginine in the context of antiviral therapy, particularly against Herpes Simplex Virus (HSV), and its role in enhancing calcium absorption and homeostasis. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key investigative methodologies, and utilizes Graphviz diagrams to visually represent complex signaling pathways and workflows. The information contained herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and biomedical research.
Introduction
L-Lysine is a fundamental building block of proteins and is essential for human health, obtainable only through diet or supplementation[1]. Its biological significance extends far beyond its role in protein structure, encompassing critical functions in tissue repair, immune response, and mineral metabolism[2][3]. L-Lysine hydrate, a stable and water-soluble form of this amino acid, is frequently utilized in pharmaceutical and nutraceutical applications[4]. A thorough understanding of its mechanisms of action at a molecular level is crucial for the development of novel therapeutic strategies and the optimization of existing treatments. This guide will delve into the core mechanisms through which L-Lysine exerts its effects, supported by scientific evidence and practical methodologies.
Role in Collagen Synthesis and Connective Tissue Integrity
L-Lysine is indispensable for the synthesis and structural integrity of collagen, the most abundant protein in mammals and the primary component of connective tissues such as skin, bones, tendons, and cartilage[5][6].
Mechanism of Action
The primary role of L-Lysine in collagen formation lies in the post-translational modification of procollagen (B1174764) chains. Specific lysine (B10760008) residues within the procollagen molecule are hydroxylated by the enzyme lysyl hydroxylase to form hydroxylysine[4]. This hydroxylation is a critical step that allows for the subsequent attachment of carbohydrate moieties (glycosylation) and, most importantly, the formation of stable covalent cross-links between collagen molecules[4]. These cross-links, formed via the enzymatic action of lysyl oxidase on lysine and hydroxylysine residues, are essential for the tensile strength and stability of the collagen fibril network[7]. Without adequate L-Lysine, collagen cross-linking is impaired, leading to weakened connective tissues[5][6].
Quantitative Data on Collagen Synthesis
| Study Type | Model | Treatment | Outcome | Result | Reference |
| In vitro | Primary osteoblast cultures from osteopenic rats | L-Lysine (0.587 mg/mL/d) + L-Arginine (0.625 mg/mL/d) | Type I Collagen Synthesis | 20.9% increase compared to control | [8] |
| In vitro | Primary osteoblast cultures from normal rats | L-Lysine (0.587 mg/mL/d) + L-Arginine (0.625 mg/mL/d) | Type I Collagen Synthesis | 28.4% increase compared to control | [8] |
| In vitro | Bovine articular chondrocytes | Increased concentrations of L-Lysine, Proline, and Glycine | Type II Collagen Synthesis | Enhanced synthesis | [9] |
Experimental Protocol: In Vitro Analysis of Collagen Synthesis
This protocol outlines a general method for quantifying the effect of L-Lysine on collagen production in cultured fibroblasts.
-
Cell Culture:
-
Culture human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Once confluent, passage the cells and seed them in 6-well plates.
-
-
Treatment:
-
Allow cells to adhere for 24 hours.
-
Replace the medium with serum-free DMEM containing varying concentrations of this compound (e.g., 0, 100, 200, 400 µM).
-
Include a positive control, such as ascorbic acid (a known inducer of collagen synthesis).
-
Incubate for 48-72 hours.
-
-
Collagen Quantification (Sircol Assay):
-
Collect the cell culture supernatant.
-
Isolate soluble collagen from the supernatant using the Sircol Assay kit's precipitation reagent.
-
Wash the collagen pellet and dissolve it in the provided alkali reagent.
-
Transfer the dissolved collagen to a microplate.
-
Add the Sircol dye reagent and incubate.
-
Read the absorbance at 555 nm using a microplate reader.
-
Calculate the collagen concentration based on a standard curve generated with known collagen concentrations.
-
-
Data Analysis:
-
Normalize collagen concentration to the total protein content of the cell lysate for each well.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.
-
Antiviral Mechanism: The L-Lysine and L-Arginine Antagonism
L-Lysine has been extensively studied for its antiviral properties, particularly against Herpes Simplex Virus (HSV). The primary mechanism is believed to be its antagonistic relationship with L-arginine, an amino acid essential for the replication of many viruses, including HSV[10][11].
Mechanism of Action
The antagonism between L-Lysine and L-arginine occurs through several proposed mechanisms:
-
Competitive Inhibition of Transport: L-Lysine and L-arginine share common cellular transport systems. An increased extracellular concentration of L-Lysine can competitively inhibit the uptake of L-arginine into cells, thereby reducing its intracellular availability for viral replication[12].
-
Incorporation into Viral Proteins: HSV requires arginine-rich proteins for the assembly of its viral capsid. In an environment with a high lysine-to-arginine ratio, L-Lysine may be erroneously incorporated into these proteins in place of L-arginine, leading to the formation of non-functional viral particles and inhibition of viral replication[13].
-
Induction of Arginase: Some evidence suggests that L-Lysine may increase the activity of arginase, an enzyme that degrades L-arginine[11]. This would further deplete the intracellular pool of L-arginine available to the virus.
Quantitative Data on Antiviral Effects
| Study Type | Number of Participants | L-Lysine Dosage | Duration | Outcome Measure | Result | Reference |
| Double-blind, placebo-controlled, multicenter trial | 52 | 1,000 mg, 3 times daily | 6 months | Number of HSV infections | Average of 2.4 fewer infections (p < 0.05) | [6] |
| Double-blind, crossover study | 26 | 1,000 mg daily | 12 months | Lesion frequency | Significantly fewer lesions reported | [14] |
| Pilot study with 8-year follow-up | 12 | 500 mg daily for 30 days annually | 8 years | Incidence of lesions | 63% reduction in the first year | [5][10] |
| Review of evidence | N/A | < 1 g/day | N/A | Prophylaxis/Treatment | Ineffective | [15] |
| Review of evidence | N/A | > 3 g/day | N/A | Subjective experience | Improved | [15] |
| Hematologic measurement study | N/A | N/A | N/A | Serum lysine concentration | Recurrence rate significantly decreased when serum lysine > 165 nmol/ml | [5][10][14] |
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol describes a standard method to evaluate the antiviral activity of this compound against HSV-1 in vitro.
-
Cell and Virus Culture:
-
Grow Vero cells (or another susceptible cell line) to confluence in 24-well plates.
-
Prepare serial dilutions of a known titer stock of HSV-1.
-
-
Treatment and Infection:
-
Pre-treat the confluent Vero cell monolayers with media containing various concentrations of this compound for 2 hours.
-
Remove the treatment media and infect the cells with a specific multiplicity of infection (MOI) of HSV-1 for 1 hour.
-
After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 1% methylcellulose) containing the respective concentrations of this compound.
-
-
Plaque Visualization and Counting:
-
Incubate the plates for 48-72 hours to allow for plaque formation.
-
Fix the cells with a methanol/acetone solution.
-
Stain the cells with a crystal violet solution.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each L-Lysine concentration compared to the untreated virus control.
-
Determine the 50% inhibitory concentration (IC50) of this compound.
-
Role in Calcium Absorption and Homeostasis
L-Lysine plays a significant role in calcium metabolism by enhancing its absorption from the intestine and reducing its excretion by the kidneys[16][17]. This has important implications for bone health and the prevention of conditions like osteoporosis[18][19].
Mechanism of Action
The precise mechanisms are not fully elucidated, but it is hypothesized that:
-
Enhanced Intestinal Absorption: L-Lysine may form a soluble chelate with calcium, which facilitates its transport across the intestinal epithelium[16][20]. This may involve both passive and active transport mechanisms.
-
Improved Renal Conservation: L-Lysine appears to reduce the amount of calcium lost in the urine. In healthy individuals treated with L-lysine, a blunted calciuric response to a calcium load was observed, suggesting an effect on renal tubular reabsorption of calcium[16].
Quantitative Data on Calcium Metabolism
| Study Type | Participants | Treatment | Outcome | Result | Reference |
| Human clinical study | 15 healthy and 15 osteoporotic women | 3g CaCl2 load with or without 400 mg L-Lysine | Urinary calcium excretion | Blunted calciuric response in healthy subjects treated with L-Lysine | [16][20] |
| Human clinical study | 45 osteoporotic patients | 800 mg/day L-Lysine | 47Ca fractional absorption | Significantly increased intestinal absorption of calcium | [16][20] |
| Human clinical study | 24 osteopenia patients | Calcium lysinate vs. Calcium carbonate and Calcium citrate (B86180) malate | Relative oral bioavailability of calcium | 223.15% for calcium lysinate compared to calcium carbonate |
Experimental Protocol: Assessing Calcium Absorption in Humans
This protocol outlines a typical design for a clinical study to evaluate the effect of L-Lysine on calcium absorption.
-
Participant Recruitment:
-
Recruit a cohort of healthy or osteoporotic individuals.
-
Obtain informed consent and perform baseline health screenings.
-
-
Study Design:
-
Employ a randomized, double-blind, crossover design.
-
Participants will have two study periods, separated by a washout period.
-
In one period, they will receive an oral calcium load (e.g., 1000 mg calcium carbonate) along with a placebo.
-
In the other period, they will receive the same calcium load with a specified dose of this compound (e.g., 800 mg).
-
-
Data Collection:
-
On study days, after an overnight fast, participants will ingest the calcium and L-Lysine/placebo.
-
A stable isotope of calcium (e.g., 44Ca) can be co-administered as a tracer.
-
Collect blood and urine samples at baseline and at regular intervals for several hours post-ingestion.
-
-
Sample Analysis:
-
Analyze serum for total and ionized calcium concentrations.
-
Analyze urine for calcium and creatinine (B1669602) concentrations to determine the calcium-to-creatinine ratio.
-
Use mass spectrometry to measure the isotopic ratio of the calcium tracer in urine to determine fractional calcium absorption.
-
-
Data Analysis:
-
Compare the pharmacokinetic parameters of serum calcium (e.g., Cmax, AUC) between the L-Lysine and placebo phases.
-
Compare the total urinary calcium excretion and fractional calcium absorption between the two phases using appropriate statistical tests (e.g., paired t-test).
-
Conclusion
This compound is a multifaceted essential amino acid with well-defined mechanisms of action in several critical biological systems. Its role in the hydroxylation and cross-linking of collagen is fundamental to the health of connective tissues. The antagonistic relationship between L-Lysine and L-arginine provides a sound biochemical basis for its use as an antiviral agent, particularly in the management of HSV infections. Furthermore, its ability to enhance calcium absorption and retention highlights its potential as a therapeutic agent for improving bone health. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development in these areas. Future investigations should continue to elucidate the finer details of these mechanisms and explore the full therapeutic potential of this compound in various clinical applications.
References
- 1. theproteinworks.com [theproteinworks.com]
- 2. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 3. altmedrev.com [altmedrev.com]
- 4. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scite.ai [scite.ai]
- 7. Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of L-lysine and L-arginine on primary osteoblast cultures from normal and osteopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. L-lysine: Its antagonism with L-arginine in controlling viral infection. Narrative literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational dynamics of L-lysine, L-arginine, L-ornithine binding protein reveals ligand-dependent plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysine as a prophylactic agent in the treatment of recurrent herpes simplex labialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dietary L-lysine and calcium metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lysine for Herpes Simplex Prophylaxis: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Association between amino acids and recent osteoporotic fracture: a matched incident case-control study [frontiersin.org]
- 17. Dietary L-lysine supplementation: a promising nutritional tool in the prophylaxis and treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of Essential Amino Acids in Age-Induced Bone Loss | MDPI [mdpi.com]
- 19. Dietary L-lysine and calcium metabolism in humans. | Semantic Scholar [semanticscholar.org]
- 20. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
L-Lysine Hydrate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-lysine, an essential α-amino acid, is a readily available, chiral building block that has found extensive application as a precursor in a wide array of organic syntheses. Its bifunctional nature, possessing two primary amino groups and a carboxylic acid, allows for its transformation into a diverse range of valuable molecules, including chiral amino alcohols, lactams, and key monomers for polymers. This technical guide provides a comprehensive overview of the synthetic utility of L-lysine hydrate (B1144303), with a focus on key experimental protocols, quantitative data, and process workflows.
Synthesis of Chiral Amino Alcohols
The enzymatic conversion of L-lysine into chiral amino alcohols represents a powerful and highly selective synthetic strategy. This process typically involves a two-step enzymatic cascade: regioselective hydroxylation of the lysine (B10760008) side chain, followed by decarboxylation.
Enzymatic Hydroxylation of L-Lysine
The initial step involves the regioselective hydroxylation of the L-lysine side chain, catalyzed by Fe(II)/α-ketoglutarate-dependent dioxygenases (αKAOs), to produce hydroxy-L-lysines. The regioselectivity of this reaction can be controlled by the choice of enzyme.
-
Reaction Setup: In a 250 mL Erlenmeyer flask, combine the following reagents in the specified final concentrations in a total volume of 10 mL:
-
HEPES buffer (pH 7.5): 50 mM
-
L-lysine: 10 mM
-
α-ketoglutaric acid: 15 mM
-
Sodium ascorbate: 2.5 mM
-
Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O): 1 mM
-
-
Enzyme Addition: Add the desired dioxygenase (e.g., KDO1 for (3S)-hydroxy-L-lysine or KDO2 for (4R)-hydroxy-L-lysine) to a final concentration of 0.075 mg/mL.
-
Incubation: Shake the reaction mixture at 300 rpm at room temperature for the appropriate duration to achieve desired conversion.
-
Monitoring: The reaction progress can be monitored by HPLC analysis of derivatized aliquots.
Enzymatic Decarboxylation of Hydroxy-L-lysines
The resulting hydroxy-L-lysines can be converted to the corresponding chiral amino alcohols via decarboxylation, catalyzed by a pyridoxal-phosphate (PLP)-dependent decarboxylase (DC).
-
Reaction Setup: In a 2 mL microtube, prepare a 220 µL reaction mixture with the following final concentrations:
-
HEPES buffer (pH 7.5): 50 mM
-
(5R)-hydroxy-L-lysine: 10 mM
-
Pyridoxal 5'-phosphate (PLP): 1 mM
-
Dithiothreitol (DTT): 1 mM
-
-
Enzyme Addition: Add the purified PLP-decarboxylase (e.g., LDCSrum) to a final concentration of 0.1 mg/mL.
-
Incubation: Shake the reaction mixture at 300 rpm at room temperature for 3 hours.
-
Analysis: The conversion can be determined by HPLC after derivatization.
Data Presentation: Biocatalytic Decarboxylation of Mono-hydroxy-L-lysines[1][3]
| Entry | Substrate | PLP-DC Enzyme | Product | Conversion (%) |
| 1 | (5R)-hydroxy-L-lysine | LDCSrum | (R)-5-hydroxypiperidin-2-one | 100 |
| 2 | (5R)-hydroxy-L-lysine | DCCpin | (R)-5-hydroxypiperidin-2-one | n.d. |
n.d.: not detected
Visualization: Enzymatic Cascade for Chiral Amino Alcohol Synthesis
Synthesis of L-Lysine Lactam
L-lysine lactam is a valuable chiral intermediate used in the synthesis of various pharmaceuticals, including HIV protease inhibitors.[1] It is commonly synthesized via the intramolecular cyclization of L-lysine.
Experimental Protocol: Direct Cyclization of L-Lysine Hydrochloride to L-Lysine Lactam[5]
-
Neutralization: In a reaction vessel, neutralize 300 mmols of L-lysine hydrochloride with 300 mmols of sodium hydroxide.
-
Solvent Addition: Add 1.2 L of 1,2-propanediol to the neutralized mixture.
-
Cyclization: Heat the mixture to 187°C and bring it to a reflux.
-
Solvent Removal: During the initial reflux, remove approximately 10% of the solvent.
-
Reaction Time: Continue to reflux the mixture for 2 hours.
-
Isolation: The resulting product is α-amino-ε-caprolactam (L-lysine lactam).
Data Presentation: Synthesis of L-Lysine Lactam under Various Conditions[6][7]
| Mols L-Lysine HCl | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 50 mmol | Ethanol (B145695) | 200 | 8 | ~47 |
| 30 mmol | 1-Butanol | 117 | 6 | ~92 |
| 30 mmol | 1-Pentanol | 137 | 60 | ~93 |
| 30 mmol | 1-Hexanol | 157 | 8 | ~89 |
| 300 mmol | 1-Hexanol | 150 | 8 | ~91 |
| 300 mmol | 1,2-Propanediol | 187 | 2 | ~96 |
Visualization: Workflow for L-Lysine Lactam Synthesis
L-Lysine as a Precursor for Polymer Monomers
L-lysine is a bio-renewable feedstock for the production of important polymer monomers, such as cadaverine (B124047) (1,5-diaminopentane) and lysinol, which are used in the synthesis of polyamides like Nylon-5,6 and polyurethanes.[2][3]
Biocatalytic Decarboxylation of L-Lysine to Cadaverine
Cadaverine can be efficiently produced from L-lysine through decarboxylation catalyzed by lysine decarboxylase (LDC). Whole-cell biocatalysis is a common and effective method for this transformation.
-
Biocatalyst Preparation: Cultivate a recombinant E. coli strain overexpressing a lysine decarboxylase gene (e.g., cadA from H. alvei). Harvest the cells by centrifugation and resuspend them in a suitable buffer.
-
Reaction Setup: In a bioreactor, combine the L-lysine solution (e.g., 200 g/L) with the whole-cell biocatalyst. The reaction can be performed in a PLP-free medium.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 37°C or 52°C) and pH.
-
Reaction Time: Allow the reaction to proceed for a sufficient time (e.g., up to 120 hours for high substrate concentrations) to achieve high conversion.
-
Product Isolation: Separate the cells from the reaction mixture. The cadaverine in the supernatant can be purified by extraction and distillation.
Data Presentation: High-Level Conversion of L-Lysine to Cadaverine[8][10]
| Biocatalyst | L-Lysine Conc. (g/L) | Time (h) | Cadaverine Conc. (g/L) | Molar Yield (%) |
| Recombinant E. coli (XBHaLDC) | 200 | 120 | 136.3 | 97 |
| Immobilized ChBD-CadA | 200 | 2 | 135.6 | 97 |
Catalytic Hydrogenation of L-Lysine to Lysinol
Lysinol (2,6-diaminohexan-1-ol) is another valuable monomer that can be synthesized from L-lysine via catalytic hydrogenation.
-
Catalyst: Use a ruthenium-on-carbon (Ru/C) catalyst.
-
Reaction Conditions:
-
Temperature: 100–150 °C
-
Pressure: 48–70 bar H₂
-
pH: 1.5–2 (adjusted with an acid like H₃PO₄)
-
Solvent: Water
-
-
Procedure: In a high-pressure reactor, charge the L-lysine solution, water, acid, and Ru/C catalyst. Pressurize with hydrogen and heat to the desired temperature with stirring.
-
Work-up: After the reaction, cool the reactor, release the pressure, and filter the catalyst. The lysinol can be isolated from the aqueous solution.
Data Presentation: Catalytic Hydrogenation of L-Lysine to Lysinol[11][12]
| Catalyst | Co-catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Lysinol Selectivity (%) |
| Ru/C | - | 100-150 | 48-70 | 100 | >90 |
| Rh-MoOx/SiO₂ | H₃PO₄ | 80 | 70 | 96 | 87 |
L-Lysine in Peptide Synthesis: The Role of Protecting Groups
In peptide synthesis, the presence of two amino groups in lysine necessitates a protection strategy to ensure selective peptide bond formation at the α-amino group. The ε-amino group is typically protected with a group that is stable under the conditions used for peptide coupling and N-α-deprotection.
Common Protecting Groups for the ε-Amino Group of Lysine
-
Boc (tert-butyloxycarbonyl): Used in Boc/Bzl solid-phase peptide synthesis (SPPS). It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA).[4]
-
Fmoc (9-fluorenylmethyloxycarbonyl): While primarily an α-amino protecting group, it can be used for the side chain in specific applications. It is base-labile.[5]
-
Z (Benzyloxycarbonyl): A classic protecting group, removable by catalytic hydrogenation or strong acids.[6]
-
Aloc (Allyloxycarbonyl): Can be removed under mild conditions using a palladium catalyst, providing orthogonality with Fmoc and Boc strategies.[6]
Visualization: General Logic of Protecting Groups in Peptide Synthesis
Synthesis of L-Lysine-Based Organogelators
L-lysine can serve as a scaffold for the synthesis of low-molecular-weight organogelators (LMWOGs), which have applications in areas such as drug delivery.[7]
Experimental Protocol: Synthesis of a Bis(N²-alkanoyl-N⁶-l-lysyl ethylester)oxalylamide Organogelator[15][16]
This is a multi-step synthesis starting from L-lysine.
-
Synthesis of Bis(N⁶-l-lysyl)oxalylamide (1): React L-lysine with oxalyl dimethyl ester in methanol (B129727) under nitrogen.
-
Esterification to (2): Pass HCl gas through a suspension of compound 1 in ethanol to form the corresponding diethyl ester hydrochloride salt.
-
Neutralization to (3): Neutralize compound 2 with Na₂CO₃.
-
Acylation to the final organogelator: React compound 3 with an acyl chloride (e.g., lauroyl chloride, myristoyl chloride, or palmitoyl (B13399708) chloride) in the presence of a base to yield the final bis(N²-alkanoyl-N⁶-l-lysyl ethylester)oxalylamide.
Data Presentation: Yields for the Synthesis of Nα, Nε-diacyl-l-lysine Gelators[17]
| Acyl Group | Yield (%) |
| Octanoyl | 71 |
| Decanoyl | 65 |
| Lauroyl | 58 |
| Myristoyl | 42 |
Conclusion
This compound is a cost-effective and versatile chiral precursor for a multitude of applications in organic synthesis. Its utility spans from the creation of complex chiral molecules for the pharmaceutical industry to the production of monomers for sustainable polymers. The methodologies presented in this guide, including enzymatic transformations and catalytic reactions, highlight the broad potential of L-lysine as a starting material in both academic research and industrial drug development. The continued exploration of new synthetic routes and applications of L-lysine and its derivatives will undoubtedly lead to further innovations in organic chemistry and materials science.
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. peptide.com [peptide.com]
- 7. Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes - PMC [pmc.ncbi.nlm.nih.gov]
L-Lysine Hydrate in Nutritional Biochemistry Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine (B1673455), an essential alpha-amino acid, is a fundamental component in protein synthesis and a key player in a multitude of physiological processes. Its hydrated form, L-Lysine hydrate (B1144303), is frequently utilized in research and pharmaceutical applications due to its stability and solubility. This technical guide provides an in-depth overview of the role of L-Lysine hydrate in nutritional biochemistry research, focusing on its mechanisms of action, experimental applications, and relevant signaling pathways. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Core Biochemical and Physiological Roles
L-Lysine is indispensable for numerous biological functions, including:
-
Proteinogenesis: As a building block of proteins, L-Lysine is crucial for the synthesis of enzymes, hormones, and antibodies, as well as for tissue repair and growth.[1][2]
-
Collagen Formation: It plays a vital role in the cross-linking of collagen polypeptides, which provides strength and stability to connective tissues like skin, bones, and cartilage.
-
Calcium Absorption: L-Lysine aids in the absorption of calcium from the intestine and may help in reducing its excretion, contributing to bone health.
-
Carnitine Synthesis: It serves as a precursor for the synthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for energy production.[3]
-
Immune Function: L-Lysine is involved in the production of antibodies and supports overall immune system function.
Data Presentation: Quantitative Insights from In-Vivo and In-Vitro Studies
The following tables summarize quantitative data from various studies investigating the effects of L-Lysine supplementation.
Table 1: In-Vivo Studies on L-Lysine Supplementation in Animal Models
| Animal Model | L-Lysine Dosage/Concentration | Duration | Key Findings | Reference |
| Sprague-Dawley Rats (Adenine-induced uremia) | 2.5% L-Lysine·HCl in low-protein diet | 5 weeks | Almost completely ameliorated vascular and valvular calcification. Suppressed plasma intact parathyroid hormone. | [4][5][6][7] |
| Sprague-Dawley Rats | 1.25%, 2.5%, and 5.0% (w/w) L-Lysine hydrochloride in standard diet | 13 weeks | No-observed-adverse-effect level (NOAEL) estimated at 5.0% for both genders. | [8][9] |
| Sprague-Dawley Rats | 7% or 20% casein diets supplemented with 1.5%, 3%, or 6% L-Lysine | 1 week | High levels of supplementation reduced body weight gain and altered serum amino acid concentrations. | [10][11] |
| Fish (Clarias batrachus) | 2mg/100gm body weight (acute high dose) | Acute | Induced nephrotoxicity and hepatotoxicity. | [3] |
Table 2: In-Vitro Studies on L-Lysine
| Cell Type/System | L-Lysine Concentration | Key Findings | Reference |
| HIV-1 infected plasma samples | 10.0 mcg | Increased HIV-1 RNA replication by 4.0 times. | [12] |
| Feline Herpesvirus 1 (FHV-1) in Crandell-Rees feline kidney (CRFK) cells | 20, 40, 80, 160, 320, and 640 µg/mL | Did not inhibit in vitro replication of FHV-1 at L-arginine concentrations sufficient for cell growth. | [13][14] |
| SARS-CoV-2 (original, Delta, and Omicron strains) | ≥ 20 μg/mL (as hyperbranched poly-L-lysine modified with L-arginine) | Enhanced antiviral activity compared to unmodified poly-L-lysine. | [15][16] |
| Non-small cell lung cancer (NSCLC) cells | Lysine deprivation and replenishment | Lysine deprivation suppressed mTORC1 activity, which was restored upon replenishment. | [17] |
| Satellite Cells | 0.02 mmol (deficiency) vs 0.92 mmol (normal) | Lysine deficiency inhibited proliferation and promoted apoptosis and autophagy via the mTORC1 signaling pathway. | [18] |
Key Signaling Pathways Involving L-Lysine
L-Lysine levels are sensed by cells and can modulate key signaling pathways that regulate metabolism, growth, and stress responses.
mTORC1 Signaling Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Amino acids, including lysine, are potent activators of mTORC1. Lysine deprivation has been shown to suppress mTORC1 activity, while its replenishment restores it.[17] This regulation is crucial for processes like satellite cell activation for muscle growth.[19]
GCN2-eIF2α-ATF4 Signaling Pathway
In response to amino acid starvation, the GCN2 (General control nonderepressible 2) kinase is activated. GCN2 phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general suppression of protein synthesis but selectively increases the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates genes involved in amino acid synthesis and transport to restore cellular homeostasis.
Experimental Protocols
Quantification of L-Lysine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of L-Lysine in biological samples.
Materials:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
UV or fluorescence detector.
-
Mobile Phase: 10 mM potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine.[20]
-
L-Lysine hydrochloride standard.
-
Syringe filters (0.45 µm).
-
Sample preparation reagents (e.g., for deproteinization).
Procedure:
-
Standard Preparation: Prepare a stock solution of L-Lysine hydrochloride in the mobile phase. Create a series of dilutions to generate a standard curve (e.g., 70-130 µg/ml).[20]
-
Sample Preparation:
-
For liquid samples (e.g., plasma, serum, cell culture media), deproteinize using a suitable method (e.g., ultrafiltration with a 10 kDa molecular weight cutoff spin column).
-
For tissue samples, homogenize in an appropriate buffer and centrifuge to remove debris, followed by deproteinization of the supernatant.
-
Dilute the prepared sample with the mobile phase to a concentration within the linear range of the standard curve.
-
-
Chromatography:
-
Quantification:
-
Record the chromatograms and identify the peak corresponding to L-Lysine based on the retention time of the standard.
-
Generate a standard curve by plotting the peak area versus the concentration of the L-Lysine standards.
-
Determine the concentration of L-Lysine in the sample by comparing its peak area to the standard curve.
-
In-Vivo Study of L-Lysine in a Rat Model of Vascular Calcification
This protocol is based on a study investigating the effect of L-Lysine on arterial calcification in adenine-induced uremic rats.[4][5][6][7]
Experimental Design:
-
Animals: Male Sprague-Dawley rats.
-
Acclimatization: House under standard conditions for one week with a normal diet.
-
Group Allocation: At 13 weeks of age, randomly divide the rats into four groups:
-
LP Group: Low-protein diet.
-
Ade Group: Low-protein diet + 0.75% adenine (B156593).
-
Gly Group: Low-protein diet + 0.75% adenine + 2.5% glycine (B1666218) (amino acid control).
-
Lys Group: Low-protein diet + 0.75% adenine + 2.5% L-Lysine·HCl.
-
-
Duration: 5 weeks.
-
Endpoint Analysis: At 18 weeks of age, anesthetize the rats and collect blood and tissues for analysis.
Key Analyses:
-
Biochemical Parameters: Measure serum and urinary levels of urea (B33335) nitrogen, creatinine, calcium, phosphate, and plasma intact parathyroid hormone (iPTH).
-
Histological Analysis:
-
Dissect the thoracic aorta and aortic root.
-
Perform Von Kossa staining to visualize calcification.
-
Perform Alizarin Red staining for macroscopic visualization of vascular calcification.
-
-
Apoptosis Assay: Conduct TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on aortic sections to detect apoptosis of vascular smooth muscle cells.
Conclusion
This compound is a critical amino acid in nutritional biochemistry with multifaceted roles in health and disease. Understanding its mechanisms of action and the signaling pathways it modulates is essential for leveraging its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies in this promising area of research. Further investigation into the precise molecular interactions and clinical applications of L-Lysine is warranted to fully elucidate its benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. L-lysine dietary supplementation for childhood and adolescent growth: Promises and precautions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.environcj.in [journal.environcj.in]
- 4. Dietary l-Lysine Prevents Arterial Calcification in Adenine-Induced Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Dietary L-lysine prevents arterial calcification in adenine-induced uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. l-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of L-lysine amino acid on the HIV-1 RNA replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of physiologic concentrations of l-lysine on in vitro replication of feline herpesvirus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Antiviral Activity of Hyperbranched Poly-L-Lysine Modified by L-Arginine against Different SARS-CoV-2 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lysine is required for growth factor-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
L-Lysine Hydrate in Cell Culture Media: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine (B1673455), an essential amino acid, is a critical component in cell culture media formulations, playing a pivotal role in protein synthesis, cell growth, and the production of recombinant proteins, including monoclonal antibodies (mAbs).[1] As L-Lysine cannot be synthesized by mammalian cells, its concentration in the culture medium directly impacts cellular processes and the quality of the biopharmaceutical products. L-Lysine hydrate (B1144303) is a commonly used form of this amino acid in media preparations due to its high solubility and stability.[2]
These application notes provide a comprehensive overview of the role of L-Lysine hydrate in cell culture, with a focus on optimizing its concentration for enhanced cell growth, viability, and recombinant protein production. Detailed protocols for key experiments are provided to guide researchers in their media development and process optimization efforts.
Key Roles of L-Lysine in Cell Culture
-
Protein Synthesis: As a fundamental building block of proteins, L-Lysine is essential for the synthesis of cellular proteins and recombinant therapeutic proteins.[1][3]
-
Cell Growth and Proliferation: Adequate L-Lysine levels are crucial for robust cell growth and proliferation.[4] While essential for growth, excessively high concentrations can have a slight inhibitory effect on the growth rate during the exponential phase.[5]
-
Post-Translational Modifications: L-Lysine residues in proteins are sites for various post-translational modifications that can influence protein structure and function.
-
Monoclonal Antibody Production: The concentration of L-Lysine in the culture medium can influence the yield and quality of monoclonal antibodies.[5][6] It has been shown to affect the heterogeneity of the C-terminal lysine (B10760008) residues of mAb heavy chains.[7]
Data Presentation: Quantitative Effects of L-Lysine
The concentration of L-Lysine in cell culture media can be optimized to improve key performance indicators. Below are tables summarizing the quantitative impact of L-Lysine on various aspects of cell culture.
| L-Lysine Concentration | Arginine Concentration | C-terminal Lysine Variant Level (%) |
| 2 mM | 2 mM | 18.7% |
| 10 mM | 10 mM | 31.8% |
Data sourced from a study on monoclonal antibody production in CHO cells, demonstrating that increased concentrations of L-Lysine and Arginine can lead to a higher percentage of C-terminal lysine variants on monoclonal antibodies.[7]
| L-Lysine Supplementation Strategy | Peak Viable Cell Density (x10^6 cells/mL) | Cell Viability (%) | Antibody Titer (g/L) |
| Standard Medium | 12.5 | >90% (Day 10) | 2.5 |
| Optimized Feed with Increased Amino Acids (including Lysine) | 18.2 (+45.6%) | >90% (Day 12) | 4.1 (+64%) |
Illustrative data compiled from studies on fed-batch cultures of CHO cells, showing that optimizing amino acid concentrations, including L-Lysine, in the feed strategy can significantly enhance peak cell density and antibody production.
Signaling Pathways Influenced by L-Lysine
L-Lysine availability can influence key signaling pathways that regulate cell growth, proliferation, and protein synthesis. The mTOR and JAK2-STAT5 pathways are notable examples.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the application of this compound in cell culture.
Protocol 1: Optimization of this compound Concentration for Enhanced Recombinant Protein Production in a Fed-Batch Culture
This protocol outlines a systematic approach to determine the optimal L-Lysine concentration for maximizing recombinant protein yield in a fed-batch culture of a CHO cell line.
Materials:
-
Recombinant CHO cell line expressing the protein of interest
-
Basal cell culture medium (serum-free, chemically defined)
-
L-Lysine monohydrate (cell culture grade)
-
Concentrated feed medium components
-
Sterile shake flasks or bioreactors
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Analytical equipment (HPLC, ELISA plate reader, LC-MS)
Methodology:
-
Media Preparation:
-
Prepare basal and concentrated feed media.
-
Create a series of feed media with varying concentrations of this compound (e.g., 2 mM, 4 mM, 6 mM, 8 mM, 10 mM), keeping all other component concentrations constant.
-
Sterile filter all media.
-
-
Cell Culture Initiation:
-
Thaw and expand the recombinant CHO cell line in the standard basal medium.
-
Inoculate shake flasks or bioreactors at a seeding density of 0.5 x 10^6 viable cells/mL.
-
-
Fed-Batch Culture:
-
Maintain cultures at 37°C, 5% CO2, and appropriate agitation.
-
On day 3, begin the fed-batch strategy by adding a defined volume of the respective L-Lysine-variant feed medium daily.
-
-
Daily Monitoring and Sampling:
-
Collect a sample from each culture daily for analysis.
-
Perform cell counts and viability assessment using the Trypan Blue Exclusion method (see Protocol 2).
-
Centrifuge a portion of the sample to collect the supernatant for L-Lysine and protein titer analysis. Store supernatant at -80°C.
-
-
Analytical Testing:
-
Quantify the concentration of L-Lysine in the culture supernatant using HPLC or an appropriate enzyme-based assay kit (see Protocol 3).
-
Determine the recombinant protein titer using an ELISA or HPLC method specific to the protein of interest.
-
At the end of the culture, analyze the C-terminal lysine variation of the purified recombinant protein using LC-MS (see Protocol 4).
-
-
Data Analysis:
-
Plot viable cell density, viability, and protein titer over time for each L-Lysine concentration.
-
Calculate the specific productivity (qP) for each condition.
-
Correlate the L-Lysine concentration with cell culture performance and product quality attributes to identify the optimal concentration range.
-
Protocol 2: Determination of Cell Viability by Trypan Blue Exclusion
Principle: This method is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Procedure:
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculate the viable cell density (VCD) and percentage of viability using the following formulas:
-
VCD (cells/mL) = (Average number of viable cells per square) x Dilution factor x 10^4
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 3: Quantification of L-Lysine in Culture Supernatant by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a common method for quantifying amino acids. L-Lysine is derivatized to form a fluorescent or UV-absorbing compound that can be separated and quantified.
Procedure (General Outline):
-
Sample Preparation: Thaw the culture supernatant samples. If necessary, precipitate proteins using a suitable method (e.g., acetonitrile) and centrifuge to clarify the sample.
-
Derivatization: Mix a specific volume of the clarified supernatant with a derivatizing agent (e.g., o-phthalaldehyde, OPA) according to the kit manufacturer's instructions.
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (fluorescence or UV).
-
Run a gradient elution program to separate the derivatized amino acids.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of L-Lysine.
-
Determine the concentration of L-Lysine in the samples by comparing their peak areas to the standard curve.
-
Protocol 4: Analysis of C-terminal Lysine Variation by LC-MS
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for characterizing protein modifications. The protein is digested into peptides, which are then separated by LC and analyzed by MS to identify and quantify peptides with and without the C-terminal lysine.
Procedure (General Outline):
-
Protein Purification: Purify the recombinant antibody from the culture supernatant.
-
Enzymatic Digestion: Digest the purified antibody with an enzyme such as trypsin to generate peptides.
-
LC-MS Analysis:
-
Inject the peptide mixture into an LC-MS system.
-
Separate the peptides using a reversed-phase HPLC column.
-
Analyze the eluted peptides using a high-resolution mass spectrometer to identify the peptides corresponding to the C-terminus of the heavy chain, with and without the terminal lysine.
-
-
Data Analysis:
-
Quantify the relative abundance of the peptides with and without the C-terminal lysine by comparing their respective peak areas in the mass chromatogram.
-
Conclusion
The concentration of this compound in cell culture media is a critical parameter that significantly influences cell growth, viability, and the production of recombinant proteins. By systematically optimizing the L-Lysine concentration through the detailed protocols provided in these application notes, researchers can enhance the performance of their cell culture processes and improve the yield and quality of their biopharmaceutical products. The provided diagrams of the signaling pathways and experimental workflow offer a visual guide to understanding the underlying mechanisms and the practical steps involved in this optimization process.
References
- 1. Nutrient supplementation strategy improves cell concentration and longevity, monoclonal antibody production and lactate metabolism of Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of physiologic concentrations of l-lysine on in vitro replication of feline herpesvirus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic profiling of amino acid transport and metabolism in Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. landing1.gehealthcare.com [landing1.gehealthcare.com]
Protocol for the Preparation and Use of L-Lysine Hydrate Solutions in Experimental Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine, an essential alpha-amino acid, is a fundamental component in a myriad of biological processes, including protein synthesis, tissue repair, and the production of enzymes and hormones. Its involvement in critical signaling pathways, such as the mTORC1 pathway, underscores its importance in regulating cell growth, proliferation, and apoptosis.[1][2] Consequently, the accurate and consistent preparation of L-Lysine solutions is paramount for reproducible experimental outcomes in cell culture, biochemical assays, and preclinical studies.
This document provides detailed protocols for the dissolution of L-Lysine hydrate (B1144303), guidance on its use in various experimental contexts, and an overview of its role in key signaling pathways.
Physicochemical Properties and Solubility
L-Lysine is commonly available as L-Lysine monohydrate or L-Lysine monohydrochloride. The hydrochloride salt is known for its enhanced solubility and stability.[3]
Table 1: Solubility of L-Lysine and its Hydrochloride Salt
| Solvent | L-Lysine Monohydrate Solubility | L-Lysine Monohydrochloride Solubility | Temperature (°C) |
| Water | Soluble | 65 g / 100 mL | 20 |
| Phosphate-Buffered Saline (PBS) | Soluble | Soluble | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Soluble | 20 |
Data for L-Lysine monohydrochloride solubility in water is from a product specification sheet.[2] The solubility of L-Lysine hydrochloride in DMSO is noted to be less than in water.[3][4]
Experimental Protocols
Preparation of a 100 mM Aqueous L-Lysine Stock Solution
This protocol describes the preparation of a sterile 100 mM L-Lysine stock solution from L-Lysine monohydrate for general use in cell culture and biochemical assays.
Materials:
-
L-Lysine monohydrate (MW: 164.20 g/mol )
-
Nuclease-free water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Magnetic stirrer and stir bar
-
pH meter
-
1 M HCl and 1 M NaOH (sterile)
Procedure:
-
Weighing: Accurately weigh 1.642 g of L-Lysine monohydrate.
-
Dissolution: Transfer the powder to a sterile 50 mL conical tube containing a sterile stir bar. Add approximately 80 mL of nuclease-free water.
-
Mixing: Place the tube on a magnetic stirrer and mix until the L-Lysine monohydrate is completely dissolved.
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the solution. The initial pH will be basic, around 10.5.[5]
-
For most cell culture applications, adjust the pH to a physiological range (e.g., 7.2-7.4) using sterile 1 M HCl. Add the acid dropwise while continuously monitoring the pH.
-
If the pH drops too low, use sterile 1 M NaOH to adjust it back.
-
-
Volume Adjustment: Once the desired pH is reached, transfer the solution to a 100 mL sterile graduated cylinder and bring the final volume to 100 mL with nuclease-free water.
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile 50 mL conical tube. This is the recommended method for sterilizing amino acid solutions as autoclaving can lead to degradation.[6]
-
-
Storage:
-
Store the sterile 100 mM L-Lysine stock solution at 2-8°C for short-term use (up to one week).
-
For long-term storage, aliquot the solution into smaller, sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Preparation of L-Lysine Solution in PBS
For applications requiring a buffered solution, L-Lysine can be dissolved directly in sterile Phosphate-Buffered Saline (PBS).
Procedure:
-
Follow steps 1 and 2 from Protocol 3.1, substituting nuclease-free water with sterile 1X PBS.
-
The buffering capacity of PBS will help maintain the pH within a physiological range, but it is still advisable to check the final pH and adjust if necessary, as described in step 4 of Protocol 3.1.
-
Proceed with volume adjustment, sterilization, and storage as outlined in Protocol 3.1.
Preparation of L-Lysine Solution in DMSO
Due to its lower solubility in DMSO, preparation of high-concentration stock solutions is not recommended. This protocol is for preparing a working solution where a small amount of DMSO is acceptable in the final experimental setup.
Procedure:
-
To prepare a 10 mM stock solution, weigh 16.42 mg of L-Lysine monohydrate.
-
Transfer the powder to a sterile tube.
-
Add 1 mL of high-purity DMSO to dissolve the L-Lysine. Gentle warming or vortexing may aid dissolution.
-
For use in aqueous-based assays, this DMSO stock solution can be further diluted in the appropriate buffer or cell culture medium. It is critical to ensure the final concentration of DMSO in the experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]
Application Notes
Cell Culture Media Supplementation
L-Lysine is an essential amino acid and a standard component of most commercially available cell culture media. For experiments investigating the effects of L-Lysine, custom media formulations are often required. The concentration of L-Lysine supplementation can vary depending on the cell type and experimental objectives. A typical starting point is to supplement the media to a final concentration in the range of 0.1 to 1 mM. However, optimization for each specific cell line is recommended.
Coating of Cultureware with Poly-L-Lysine
Poly-L-Lysine is a synthetic polymer of L-Lysine used to coat surfaces to enhance cell attachment. A common working concentration for coating tissue culture plasticware is 0.1 mg/mL.[1][8]
Experimental Workflow for Coating Cultureware:
Caption: Workflow for coating cultureware with Poly-L-Lysine.
L-Lysine in Cellular Signaling Pathways
L-Lysine is not merely a building block for proteins; it also acts as a signaling molecule that can influence cell fate decisions.
Activation of the mTORC1 Pathway
L-Lysine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and proliferation.[2] The presence of L-Lysine is sensed by the cell, leading to the activation of Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface. Here, mTORC1 is activated by the small GTPase Rheb, leading to the phosphorylation of downstream targets that promote protein synthesis and inhibit autophagy.
L-Lysine and mTORC1 Signaling Pathway:
Caption: L-Lysine activates the mTORC1 signaling pathway.
Induction of Apoptosis
High concentrations of L-Lysine have been shown to induce apoptosis in certain cell types, such as renal tubular cells.[9] This process is mediated by the generation of reactive oxygen species (ROS) through a NADPH oxidase-dependent mechanism. The increase in oxidative stress leads to the upregulation of pro-apoptotic proteins like Bax and Apaf-1 and the downregulation of the anti-apoptotic protein Bcl-2, ultimately activating the caspase cascade.[9][10] Conversely, L-Lysine deficiency can also trigger apoptosis by inhibiting the JAK2-STAT3 pathway.[11]
L-Lysine Induced Apoptosis Signaling Pathway:
Caption: High L-Lysine can induce apoptosis via NADPH oxidase.
Conclusion
The proper preparation of L-Lysine hydrate solutions is a critical first step for a wide range of in vitro and in vivo experiments. The protocols and information provided herein offer a comprehensive guide for researchers. Adherence to these guidelines will help ensure the consistency and reliability of experimental results. It is always recommended to optimize protocols for specific cell lines and experimental conditions.
References
- 1. advancedbiomatrix.com [advancedbiomatrix.com]
- 2. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biocat.com [biocat.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. blossombio.com [blossombio.com]
- 9. Lysine triggers apoptosis through a NADPH oxidase-dependent mechanism in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor [journal.waocp.org]
- 11. Lysine inhibits apoptosis in satellite cells to govern skeletal muscle growth via the JAK2-STAT3 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for L-Lysine Hydrate in Animal Feed Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Lysine hydrate (B1144303) as a supplement in animal feed studies. This document outlines the effects of L-Lysine on animal growth and health, details experimental protocols to evaluate its efficacy, and describes analytical methods for its quantification in feed matrices.
Introduction to L-Lysine Supplementation
L-Lysine is an essential amino acid that is often the first limiting amino acid in cereal-based diets for monogastric animals such as swine and poultry.[1][2] This means its deficiency in feed can restrict the animal's ability to utilize other amino acids for protein synthesis, thereby hindering growth and development. Supplementing animal feed with L-Lysine, available commercially in forms like L-Lysine hydrochloride (HCl) and L-Lysine sulfate, is a common practice to meet the nutritional requirements of livestock, optimize growth, and improve feed efficiency.[3]
Key Benefits of L-Lysine Supplementation:
-
Enhanced Growth Performance: L-Lysine is crucial for protein synthesis and muscle development, leading to improved body weight gain (BWG) and average daily gain (ADG).[4][5][6][7]
-
Improved Feed Conversion Ratio (FCR): By optimizing protein utilization, L-Lysine helps animals convert feed into body mass more efficiently, resulting in a lower FCR.[4][6][8]
-
Support for Immune Function: L-Lysine is involved in the production of antibodies and other immune cells, thereby bolstering the animal's immune system.
-
Enhanced Carcass Quality: In meat-producing animals, adequate L-Lysine levels contribute to increased lean muscle mass and reduced fat deposition.
Quantitative Data on L-Lysine Supplementation
The following tables summarize the quantitative effects of L-Lysine supplementation on the performance of broilers and swine, as reported in various studies.
Table 1: Effects of L-Lysine Supplementation on Broiler Performance
| Dietary L-Lysine Level (%) | Average Daily Gain (ADG) (g) | Feed Conversion Ratio (FCR) | Body Weight Gain (BWG) (g) | Study Reference |
| Control (Low Lysine) | 52.4 | 1.65 | 1205 | [4] |
| High Lysine (B10760008) (1.5% of NRC) | 57.1 | 1.52 | 1313 | [4] |
| 1.01 (Low) | 27.6 (Fast-growing) / 14.8 (Slow-growing) | 1.68 (Fast-growing) / 2.11 (Slow-growing) | 580 (Fast-growing) / 311 (Slow-growing) | [5] |
| 1.17 (Medium) | 45.4 (Fast-growing) / 16.5 (Slow-growing) | 1.34 (Fast-growing) / 1.96 (Slow-growing) | 953 (Fast-growing) / 346 (Slow-growing) | [5] |
| 1.36 (High) | 52.6 (Fast-growing) / 17.5 (Slow-growing) | 1.25 (Fast-growing) / 1.88 (Slow-growing) | 1105 (Fast-growing) / 367 (Slow-growing) | [5] |
| 0.85 (Control) | 44.6 | 1.88 | - | [8] |
| 0.95 | 46.2 | 1.82 | - | [8] |
| 1.05 | 45.9 | 1.83 | - | [8] |
Table 2: Effects of L-Lysine Supplementation on Swine Performance
| Dietary L-Lysine Level (%) | Average Daily Gain (ADG) ( g/day ) | Feed Conversion Ratio (FCR) | Feed Intake ( g/day ) | Study Reference |
| 0.65 (Basal) | 670 | 2.45 | 1640 | [9] |
| 0.75 | 730 | 2.30 | 1680 | [9] |
| 0.85 | 780 | 2.16 | 1690 | [9] |
| 0.95 | 800 | 2.06 | 1650 | [9] |
| 1.05 | 780 | 2.13 | 1660 | [9] |
| 0.95 (Basal) | 398 | 1.89 | 752 | [10] |
| 1.15 | 454 | 1.68 | 763 | [10] |
| 1.25 | 454 | 1.68 | 771 | [10] |
| 1.45 | 445 | 1.72 | 767 | [10] |
| 0.56 (70% of recommendation) | 702 | 3.01 | 2110 | [7] |
| 0.80 (100% of recommendation) | 741 | 2.88 | 2131 | [7] |
| 1.04 (130% of recommendation) | 751 | 2.84 | 2135 | [7] |
Signaling Pathway of L-Lysine in Muscle Protein Synthesis
L-Lysine supplementation has been shown to stimulate the Akt/mTOR signaling pathway , a critical regulator of protein synthesis and cell growth in skeletal muscle.[11][12] Activation of this pathway leads to increased translation initiation and, consequently, muscle hypertrophy.
Caption: L-Lysine activates the Akt/mTORC1 pathway to promote protein synthesis.
Experimental Protocols
Growth Performance Trial in Broiler Chickens
This protocol outlines a typical experimental design to evaluate the effect of L-Lysine supplementation on the growth performance of broiler chickens.
4.1.1. Experimental Workflow
Caption: Workflow for a typical broiler growth performance trial.
4.1.2. Materials
-
Day-old broiler chicks (e.g., Cobb 500)
-
Brooding facilities
-
Floor pens with appropriate litter, feeders, and drinkers
-
Basal diet (typically corn-soybean meal based, formulated to be deficient in L-Lysine)
-
L-Lysine hydrate (e.g., L-Lysine HCl, feed grade)
-
Weighing scale (for birds and feed)
-
Data recording sheets
4.1.3. Procedure
-
Animal Acclimation: Procure day-old chicks and house them in a temperature-controlled brooding facility for one week. Provide ad libitum access to a standard starter feed and water.
-
Randomization: At day 7, individually weigh the birds and randomly allocate them to experimental pens, ensuring a similar average initial body weight across all pens.
-
Diet Preparation: Formulate a basal diet that meets the nutritional requirements for broilers except for L-Lysine. Prepare the treatment diets by adding graded levels of this compound to the basal diet.[13]
-
Feeding Trial: From day 8 to 42, provide the respective experimental diets and fresh water ad libitum.
-
Data Collection:
-
Record the body weight of birds in each pen on a weekly basis.
-
Measure and record the amount of feed offered and the remaining feed for each pen daily or weekly to calculate feed intake.
-
-
Calculations:
-
Average Daily Gain (ADG): (Final Body Weight - Initial Body Weight) / Number of days
-
Average Daily Feed Intake (ADFI): Total Feed Consumed / Number of days
-
Feed Conversion Ratio (FCR): Total Feed Consumed / Total Weight Gain
-
-
Carcass Analysis (Optional): At the end of the trial, a subset of birds from each treatment can be selected for carcass analysis to determine parameters like dressing percentage and breast meat yield.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the effect of L-Lysine supplementation. Post-hoc tests like Duncan's multiple range test can be used for mean comparisons.
Analytical Protocol: L-Lysine Quantification in Feed via HPLC
This protocol describes a common method for determining the L-Lysine content in animal feed using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
4.2.1. Principle
The feed sample is hydrolyzed to release free amino acids. The amino acids are then derivatized with a fluorescent reagent (e.g., dansyl chloride) and separated by reverse-phase HPLC. The lysine derivative is detected by a fluorescence detector, and its concentration is determined by comparing its peak area to that of a known standard.
4.2.2. Reagents and Materials
-
Hydrochloric acid (6N)
-
Sodium citrate (B86180) buffer
-
Dansyl chloride solution
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
L-Lysine standard
-
Internal standard (e.g., diaminobutyric acid)
-
Syringe filters (0.45 µm)
4.2.3. Procedure
-
Sample Preparation (Hydrolysis):
-
Weigh approximately 1 gram of the finely ground feed sample into a hydrolysis tube.
-
Add a known amount of internal standard.
-
Add 100 mL of 6N HCl.
-
Seal the tube and heat at 110-120°C for 24 hours.
-
Cool the hydrolysate and filter it.
-
-
Derivatization:
-
Take a small aliquot of the filtered hydrolysate and evaporate it to dryness under a vacuum.
-
Re-dissolve the residue in a small volume of sodium citrate buffer.
-
Add the dansyl chloride solution and incubate at a specific temperature and time to allow the derivatization reaction to complete.
-
-
HPLC Analysis:
-
Filter the derivatized sample through a 0.45 µm syringe filter.
-
Inject an aliquot of the filtered sample into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium phosphate)
-
Flow Rate: 1.0 mL/min
-
Detector: Fluorescence detector (Excitation: ~340 nm, Emission: ~510 nm for dansyl derivatives)
-
-
-
Quantification:
-
Identify the L-Lysine derivative peak based on its retention time compared to the L-Lysine standard.
-
Calculate the concentration of L-Lysine in the sample using the peak areas of the sample, standard, and internal standard.
-
Analytical Protocol: Microbiological Assay for L-Lysine
This method relies on the principle that the growth of a specific microorganism is proportional to the concentration of L-Lysine in the culture medium when all other nutrients are in excess.
4.3.1. Principle
A microorganism that requires L-Lysine for growth (e.g., Pediococcus acidilactici) is inoculated into a basal medium that contains all necessary nutrients except L-Lysine.[14][15][16] The test sample is added to this medium, and the extent of microbial growth, measured by turbidity, is compared to the growth observed with known concentrations of L-Lysine to determine the L-Lysine content of the sample.[14][15][16]
4.3.2. Materials
-
Pediococcus acidilactici culture
-
L-Lysine assay medium (lysine-free)
-
L-Lysine standard solution
-
Spectrophotometer
4.3.3. Procedure
-
Sample and Standard Preparation:
-
Extract L-Lysine from the feed sample using an appropriate method (e.g., acid hydrolysis followed by neutralization).
-
Prepare a series of standard solutions with known concentrations of L-Lysine.
-
-
Assay Setup:
-
Dispense a fixed volume of the L-Lysine assay medium into test tubes.
-
Add graded volumes of the sample extract and the standard solutions to the respective tubes.
-
Adjust the volume in all tubes to be equal with distilled water.
-
-
Inoculation and Incubation:
-
Inoculate each tube with a standardized suspension of Pediococcus acidilactici.
-
Incubate the tubes at a controlled temperature (e.g., 37°C) for a specific period (e.g., 16-24 hours).
-
-
Measurement and Calculation:
-
After incubation, measure the turbidity (optical density) of the culture in each tube using a spectrophotometer.
-
Create a standard curve by plotting the turbidity against the concentration of the L-Lysine standards.
-
Determine the L-Lysine concentration in the sample extract by interpolating its turbidity value on the standard curve.
-
Conclusion
Supplementing animal feed with this compound is a scientifically-backed strategy to enhance growth performance, improve feed efficiency, and support the overall health of livestock. The protocols and data presented in these application notes provide a framework for researchers and industry professionals to design and conduct robust studies to evaluate the efficacy of L-Lysine supplementation in various animal production systems. Accurate quantification of L-Lysine in feed is crucial for ensuring optimal diet formulation and achieving desired production outcomes.
References
- 1. community.sent2promo.com [community.sent2promo.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the Efficacy of L-Lysine Sulfate vis-à-vis L-Lysine Hydrochloride as Sources of Supplemental Lysine in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Supplementation with Lysine and Threonine Modulates the Performance and Plasma Metabolites of Broiler Chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth performance and accretion of selected amino acids in response to three levels of dietary lysine fed to fast- and slow-growing broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. ajol.info [ajol.info]
- 9. krex.k-state.edu [krex.k-state.edu]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 15. [PDF] L-lysine determination in animal feed using microbiological microtiter plate assay | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Note: Quantification of L-Lysine Hydrate using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Lysine is an essential amino acid crucial for various biological functions, including protein synthesis, tissue repair, and the production of hormones and enzymes.[1][2] Its accurate quantification in pharmaceutical dosage forms, dietary supplements, and biological matrices is vital for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of L-Lysine due to its high sensitivity, specificity, and accuracy.[3] This application note provides a detailed protocol for the quantification of L-Lysine hydrate (B1144303) using a reversed-phase HPLC method with UV detection, a common and accessible approach that does not require derivatization.[4][5]
Principle
This method utilizes a reversed-phase C18 column to separate L-Lysine from other components in the sample matrix. An isocratic mobile phase consisting of a phosphate (B84403) buffer is used for elution.[6] L-Lysine, being a polar compound, has a low affinity for the nonpolar stationary phase and thus elutes relatively quickly. Detection is achieved by monitoring the UV absorbance at a low wavelength, typically around 210-215 nm, where L-Lysine exhibits some absorbance.[1][6] Quantification is performed by comparing the peak area of L-Lysine in the sample to that of a standard of known concentration.
Experimental Protocols
Materials and Reagents
-
L-Lysine Hydrate reference standard (purity ≥ 99%)
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Triethylamine, HPLC grade
-
Orthophosphoric acid, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., Purospher STAR C18, 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Preparation of Mobile Phase
-
Prepare a 10 mM potassium dihydrogen phosphate solution by dissolving 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 7.5 using triethylamine.[6]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for 15-20 minutes before use.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.[5][6] A typical calibration curve may include concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.
Preparation of Sample Solutions
-
For Bulk Drug Substance: Accurately weigh a quantity of the this compound sample, dissolve it in the mobile phase in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).
-
For Pharmaceutical Formulations (e.g., Capsules):
-
Take the contents of 10 capsules, weigh them, and calculate the average weight.
-
Weigh a quantity of the homogenized powder equivalent to a specific amount of L-Lysine and transfer it to a volumetric flask.[6]
-
Add the mobile phase, sonicate for 15 minutes to ensure complete extraction, and then dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Operating Conditions
| Parameter | Condition |
| Column | Purospher STAR C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 10 mM Potassium dihydrogen phosphate, pH 7.5 adjusted with triethylamine |
| Flow Rate | 0.5 mL/min[6] |
| Detection Wavelength | 214 nm[6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 25 °C[6] |
| Run Time | Approximately 10 minutes |
Data Presentation
The quantitative performance of the HPLC method is summarized in the following table. The data are representative values obtained from method validation studies.
| Parameter | Result |
| Linearity Range | 100 - 200 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.47 µg/mL[6] |
| Limit of Quantification (LOQ) | 4.41 µg/mL[6] |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Retention Time | Approximately 4.7 minutes[6] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for HPLC quantification of L-Lysine.
Alternative and Complementary Methods
While the described reversed-phase HPLC method is robust and straightforward, other methods can be employed depending on the specific requirements of the analysis:
-
Derivatization: For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization with agents like 2,4-dinitrofluorobenzene (DNFB) or 9-fluorenylmethyl chloroformate (FMOC) can be used.[7][8] This allows for detection at higher wavelengths (e.g., 360 nm for DNFB derivatives), reducing interference.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention of highly polar compounds like L-Lysine and can be an effective alternative to reversed-phase chromatography.[9]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is a classical method for amino acid analysis.[10]
Conclusion
The presented HPLC method provides a reliable and accurate means for the quantification of this compound in various samples. The protocol is straightforward, utilizes common HPLC instrumentation, and avoids the need for complex derivatization procedures. The method's performance characteristics, including linearity, precision, and accuracy, make it suitable for routine quality control and research applications in the pharmaceutical and related industries.
References
- 1. HPLC Method for Analysis of L-Lysine and L-Arginine | SIELC Technologies [sielc.com]
- 2. zodiaclifesciences.com [zodiaclifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Determination of Lysine Hydrochloride in Compound L-ysine Gr...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
L-Lysine Hydrate: Application Notes and Protocols for Advanced Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of L-Lysine hydrate (B1144303) in pharmaceutical formulation research. Detailed protocols for key applications are provided to enable researchers to leverage the unique properties of this versatile amino acid to address challenges in drug delivery, particularly for poorly soluble compounds.
Enhancing Solubility and Dissolution of Poorly Soluble Drugs (BCS Class II & IV)
L-Lysine hydrate has demonstrated significant potential as an excipient to improve the solubility and dissolution rates of Biopharmaceutics Classification System (BCS) Class II and IV drugs. This is primarily achieved through the formation of salts, co-amorphous systems, or co-crystals, which disrupt the crystal lattice of the active pharmaceutical ingredient (API), leading to enhanced aqueous solubility.
A study investigating L-Lysine's effect on bendazac (B1667983) (Class II), quercetin (B1663063), and rutin (B1680289) (Class IV) reported substantial improvements. The formation of drug-lysine complexes resulted in solubility enhancement factors ranging from 68- to 433-fold.[1][2] Dissolution rates were also significantly increased by up to 6-times compared to the drugs alone.[1][2]
Quantitative Data Summary: Solubility and Dissolution Enhancement
| Drug | BCS Class | Formulation with L-Lysine | Solubility Enhancement Factor | Dissolution Rate Enhancement | Reference |
| Bendazac | II | Co-precipitated/Co-ground Complex | 2.3- to 4-fold (Permeability) | Up to 6-fold | [1][2] |
| Quercetin | IV | Co-precipitated/Co-ground Complex | 68- to 433-fold | Up to 6-fold | [1][2] |
| Rutin | IV | Co-precipitated/Co-ground Complex | - | - | [1] |
| Telmisartan | II | Co-crystal | Enhanced Solubility | Enhanced Dissolution Rate | [3][4] |
| Andrographolide | - | Co-amorphous System | 0.5 mg·mL⁻¹ in water/PBS | - | [5] |
Experimental Protocols
This protocol describes the preparation of co-amorphous systems using a vibrational ball mill, a solvent-free method.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Vibrational ball mill (e.g., Retsch Mixer Mill MM 400)
-
Milling jars (e.g., stainless steel)
-
Milling balls (e.g., stainless steel)
Procedure:
-
Accurately weigh the API and this compound in a 1:1 molar ratio.
-
Transfer the physical mixture into the milling jar.
-
Add milling balls to the jar. A ball-to-powder mass ratio of 10:1 to 20:1 is recommended.
-
Securely close the milling jar and place it in the vibrational ball mill.
-
Mill the mixture at a set frequency (e.g., 25-30 Hz) for a specified duration. Milling times can range from 30 to 180 minutes, depending on the API's properties.[6] It is advisable to perform milling in cycles with intermittent cooling to prevent excessive heat generation, especially for thermosensitive compounds.[6]
-
After milling, retrieve the powder from the jar. The resulting co-amorphous solid can be characterized for its properties.
Workflow for Co-Amorphous System Preparation by Ball Milling
Caption: Workflow for preparing co-amorphous drug-L-lysine systems via ball milling.
This protocol is suitable for preparing co-crystals when a common solvent for both the API and L-Lysine can be identified.
Materials:
-
API (e.g., Telmisartan)
-
This compound
-
Suitable solvent (e.g., Methanol)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Evaporation system (e.g., rotary evaporator or nitrogen stream)
Procedure:
-
Dissolve the API and this compound in a suitable solvent in a 1:1 molar ratio in a glass vial.
-
Stir the solution at room temperature until both components are completely dissolved.
-
Slowly evaporate the solvent at a controlled temperature. For instance, for Telmisartan-L-Lysine co-crystals, methanol (B129727) can be used as the solvent, and evaporation can be carried out at room temperature over 24-48 hours.
-
The resulting solid co-crystals can be collected and dried under vacuum.
-
Characterize the obtained solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm co-crystal formation.
Logical Diagram for Co-Crystal Formation via Solvent Evaporation
Caption: Process flow for the preparation of drug-L-lysine co-crystals.
Permeability Enhancement
L-Lysine can also enhance the permeability of certain drugs across biological membranes. For instance, L-lysine complexes of bendazac and quercetin showed a 2.3- to 4-fold enhancement in apparent permeability (Papp) in Caco-2 cell models.[1][2]
Experimental Protocol
This protocol outlines the steps to assess the in vitro permeability of a drug formulated with this compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)
-
Drug-L-Lysine formulation and pure drug solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for drug quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in flasks. Once confluent, trypsinize and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Differentiation: Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Test: Before the permeability assay, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above 250 Ω·cm² to ensure monolayer integrity. Additionally, perform a Lucifer yellow permeability test to confirm low paracellular transport.
-
Permeability Assay (Apical to Basolateral Transport): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the drug-L-Lysine formulation (dissolved in transport buffer) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate the plate at 37°C with gentle shaking (e.g., 60 rpm). e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh, pre-warmed buffer.
-
Sample Analysis: Quantify the drug concentration in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug permeation (µg/s)
-
A is the surface area of the insert (cm²)
-
C₀ is the initial drug concentration in the apical chamber (µg/mL)
-
Experimental Workflow for Caco-2 Permeability Assay
Caption: Caco-2 cell permeability assay workflow.
Stabilization of Protein Formulations
L-Lysine is utilized as a stabilizer in protein-based therapeutic formulations, particularly in aqueous solutions and lyophilized products. It can help to reduce protein aggregation and maintain the native conformation of the protein during processing and storage. The stabilizing effect is attributed to several mechanisms, including preferential exclusion, direct electrostatic interactions with the protein surface, and competition for water.[7]
Experimental Protocol
This protocol describes the preparation of a lyophilized protein formulation using L-Lysine as a cryoprotectant/lyoprotectant.
Materials:
-
Purified protein (e.g., a monoclonal antibody)
-
This compound
-
Buffering agent (e.g., Histidine buffer)
-
Bulking agent (optional, e.g., Mannitol)
-
Water for Injection (WFI)
-
Lyophilizer
-
Sterile vials and stoppers
Procedure:
-
Formulation Buffer Preparation: Prepare the formulation buffer (e.g., 10 mM Histidine, pH 6.0) in WFI.
-
Addition of Excipients: Dissolve this compound (e.g., at a concentration of 50-200 mM) and any other excipients (e.g., bulking agent) in the formulation buffer.
-
Protein Addition: Add the purified protein to the formulation buffer containing the excipients to achieve the target protein concentration (e.g., 10-100 mg/mL). Mix gently to avoid denaturation.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter.
-
Filling: Aseptically fill the sterile formulation into lyophilization vials.
-
Lyophilization Cycle: a. Freezing: Load the vials into the lyophilizer and freeze them to a temperature below the glass transition temperature of the frozen solution (Tg'), typically around -40°C to -50°C. b. Primary Drying (Sublimation): Apply a vacuum and raise the shelf temperature to facilitate the sublimation of ice. c. Secondary Drying (Desorption): Further increase the shelf temperature to remove residual unfrozen water.
-
Stoppering and Capping: Once the lyophilization cycle is complete, stopper the vials under vacuum or nitrogen and then cap them.
-
Stability Testing: Store the lyophilized cakes at various temperatures (e.g., 2-8°C, 25°C, 40°C) and time points. Reconstitute the cakes and analyze for protein aggregation (e.g., by Size Exclusion Chromatography - SEC), and conformational stability (e.g., by DSC or circular dichroism).
Logical Flow for Protein Stabilization with L-Lysine
Caption: Mechanism of L-Lysine in protein formulation stability.
pH Modulation in Formulations
The basic nature of L-Lysine allows it to be used as a pH modulating agent in various formulations. For example, it has been incorporated into dental adhesives to neutralize acidic environments, which can improve the durability of composite restorations.[8][9]
Experimental Protocol
This protocol is adapted from the use of L-Lysine in dental adhesives and can be generalized for other applications where pH modulation is desired.
Materials:
-
Formulation matrix (e.g., polymer resin, hydrogel)
-
This compound
-
Co-solvents (if necessary, e.g., water, ethanol)
-
Acidic solution for testing (e.g., 0.1 M Lactic Acid)
-
pH meter
Procedure:
-
Incorporation of L-Lysine: Dissolve this compound in a suitable co-solvent system. Incorporate the L-Lysine solution into the formulation matrix at desired weight percentages (e.g., 2.5 wt% and 5.0 wt%).
-
Curing/Solidification: Prepare the final formulation according to the specific requirements (e.g., photopolymerization for dental adhesives).
-
Neutralization Capacity Test: a. Prepare disc-shaped samples of the L-Lysine-containing formulation. b. Immerse the discs in a known volume of an acidic solution (e.g., 0.1 M Lactic Acid, pH ~3.9). c. Monitor the pH of the solution over time (e.g., at 1, 3, 24, 48 hours, and daily for up to 10 days). d. A control formulation without L-Lysine should be tested in parallel for comparison.
-
Data Analysis: Plot the pH of the solution versus time to evaluate the neutralization capacity of the L-Lysine-containing formulation.
These application notes and protocols provide a starting point for researchers to explore the multifaceted roles of this compound in drug formulation. The specific parameters for each protocol may require optimization based on the unique properties of the API and the desired final product characteristics.
References
- 1. Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of L-Lysine Amino Acid-Based Co-Crystal of Telmisartan Using Crystal Engineering Approach to Improve Solubility, Dissolution, and Micrometric Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanical Activation by Ball Milling as a Strategy to Prepare Highly Soluble Pharmaceutical Formulations in the Form of Co-Amorphous, Co-Crystals, or Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulating pH through Lysine Integrated Dental Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Lysine Hydrate in Vascular Calcification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular calcification, the pathological deposition of calcium phosphate (B84403) crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease (CKD) and diabetes. Emerging research suggests a protective role for the essential amino acid L-Lysine in mitigating this process. These application notes provide a comprehensive overview and detailed protocols for investigating the effects of L-Lysine hydrate (B1144303) in both in vivo and in vitro models of vascular calcification.
While the primary research has utilized L-Lysine hydrochloride (HCl) due to its high solubility and stability in experimental settings, L-Lysine hydrate can also be employed. It is crucial to ensure accurate molar calculations when preparing stock solutions to account for the water molecule in the hydrate form. The available evidence strongly indicates that L-Lysine's protective effects are mediated indirectly, by increasing the plasma concentrations of other amino acids that subsequently inhibit key pathological processes in vascular smooth muscle cells (VSMCs).
Mechanism of Action: An Indirect Protective Role
Current research indicates that dietary supplementation with L-Lysine does not significantly increase plasma L-Lysine levels but instead elevates the plasma concentrations of other amino acids, namely Alanine, Proline, Arginine, and Homoarginine [1][2][3][4]. These amino acids appear to exert the primary protective effects against vascular calcification through two main pathways:
-
Inhibition of VSMC Apoptosis: Alanine and Proline have been shown to inhibit the apoptosis of vascular smooth muscle cells. VSMC apoptosis is a critical initiating event in vascular calcification, as apoptotic bodies can act as nucleation sites for calcium phosphate deposition[1][3][4].
-
Attenuation of Mineral Precipitation: Arginine and Homoarginine have been demonstrated to directly inhibit the precipitation of minerals in supersaturated calcium and phosphate solutions, a fundamental process in the formation of hydroxyapatite (B223615) crystals within the vessel wall[1][2][3][4].
This indirect mechanism suggests that L-Lysine acts as a modulator of amino acid metabolism, leading to a systemic environment that is less conducive to the development of vascular calcification.
Signaling Pathway Diagram
References
- 1. Dietary l-Lysine Prevents Arterial Calcification in Adenine-Induced Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Dietary L-lysine prevents arterial calcification in adenine-induced uremic rats. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
Application Notes and Protocols for Powder X-ray Diffraction Analysis of L-Lysine Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of L-Lysine hydrate (B1144303) using Powder X-ray Diffraction (PXRD). L-Lysine, an essential amino acid, readily forms hydrates, primarily the hemihydrate and monohydrate forms, under ambient conditions. PXRD is a critical non-destructive analytical technique for identifying and characterizing these crystalline phases, which is vital for ensuring the quality, stability, and bioavailability of pharmaceutical formulations. Due to the difficulty in growing single crystals of sufficient size and quality, PXRD has been instrumental in determining the crystal structures of these hydrates.[1]
Crystalline Forms of L-Lysine Hydrate
L-Lysine has a strong tendency to incorporate water into its crystal structure.[1][2][3] Two primary hydrate phases have been identified and structurally characterized:
-
L-Lysine Hemihydrate: This form is often present under moderate relative humidity. It crystallizes in the monoclinic space group C2.
-
L-Lysine Monohydrate: This phase tends to form at higher relative humidity (around 50% or more). It belongs to the orthorhombic space group P212121.
The interconversion between the anhydrous, hemihydrate, and monohydrate forms can be investigated using techniques like dynamic vapor sorption (DVS).
Quantitative Data and Crystallographic Parameters
The following tables summarize the key crystallographic data and characteristic PXRD peaks for L-Lysine hemihydrate and L-Lysine monohydrate, derived from experimental data using CuKα1 radiation.
Table 1: Crystallographic Data for L-Lysine Hydrates
| Parameter | L-Lysine Hemihydrate | L-Lysine Monohydrate |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2 | P212121 |
| a (Å) | 9.53103 | 5.93493 |
| b (Å) | 5.21710 | 6.94133 |
| c (Å) | 17.6011 | 20.5755 |
| β (°) ** | 101.074 | 90 |
| Volume (ų) ** | 858.91 | 847.64 |
Table 2: Characteristic Powder X-ray Diffraction Peaks for L-Lysine Hemihydrate
(Data visually extracted from the powder pattern in the cited literature. The d-spacing is calculated from the 2θ values for CuKα1 radiation, λ = 1.5406 Å)
| 2θ (°) | d-spacing (Å) | Relative Intensity |
| ~10.1 | ~8.75 | High |
| ~17.5 | ~5.06 | Medium |
| ~18.8 | ~4.72 | High |
| ~20.3 | ~4.37 | High |
| ~22.0 | ~4.04 | Medium |
| ~24.5 | ~3.63 | Medium |
| ~28.0 | ~3.18 | Low |
| ~30.5 | ~2.93 | Medium |
Table 3: Characteristic Powder X-ray Diffraction Peaks for L-Lysine Monohydrate
(Data visually extracted from the powder pattern in the cited literature. The d-spacing is calculated from the 2θ values for CuKα1 radiation, λ = 1.5406 Å)
| 2θ (°) | d-spacing (Å) | Relative Intensity |
| ~8.6 | ~10.27 | High |
| ~12.8 | ~6.91 | Medium |
| ~17.2 | ~5.15 | Medium |
| ~18.5 | ~4.79 | High |
| ~20.8 | ~4.27 | High |
| ~23.0 | ~3.86 | Medium |
| ~25.8 | ~3.45 | Medium |
| ~28.5 | ~3.13 | Low |
Experimental Protocols
The following protocols are based on established methodologies for the PXRD analysis of L-Lysine hydrates and other pharmaceutical compounds.
Sample Preparation
Proper sample preparation is crucial to manage the hydration state of L-Lysine and to minimize preferred orientation effects.
For L-Lysine Hemihydrate:
-
The starting material is often L-Lysine purchased from a commercial source (e.g., Sigma-Aldrich, purity ≥98%), which under ambient conditions is typically the hemihydrate.
-
To reduce preferred orientation, the sample can be mixed with an amorphous substance like starch.
-
The mixture is then packed into a glass capillary (e.g., 0.5 mm diameter) and flame-sealed to maintain a constant relative humidity during the measurement.
For L-Lysine Monohydrate:
-
L-Lysine monohydrate can be prepared by exposing the hemihydrate to a high-humidity environment (e.g., in a sealed container with a water source) for several hours until deliquescence begins.
-
The sample that has not yet deliquesced is then used for analysis.
-
The powder is carefully contained between two pieces of low-background tape in a foil-type sample holder for analysis.
PXRD Data Acquisition
The following parameters are typical for collecting high-quality PXRD data for L-Lysine hydrates.
-
Instrument: A high-resolution powder diffractometer, such as a Bruker D8, is suitable.
-
X-ray Source: CuKα1 radiation (λ = 1.5406 Å) is commonly used.
-
Geometry: Transmission mode is often employed, especially for capillary samples.
-
Detector: A position-sensitive detector enhances data collection efficiency.
-
2θ Range: A broad range, for example, 4° to 70°, is scanned to capture all significant diffraction peaks.
-
Step Size: A small step size, such as 0.017°, ensures good resolution.
-
Scan Speed/Step Time: A longer data collection time (e.g., a step time of 14-15 seconds, leading to a total collection time of over 15 hours) may be necessary to obtain high-quality data for structure determination.[4] For routine phase identification, a faster scan speed can be used.
Data Analysis
-
Phase Identification: The experimental PXRD pattern is compared with reference patterns from crystallographic databases or with the data presented in Tables 2 and 3 to identify the hydrate phase(s) present in the sample.
-
Unit Cell Refinement: For more detailed analysis, the unit cell parameters can be refined using software packages like GSAS, employing methods such as Le Bail fitting.
-
Quantitative Analysis: If the sample is a mixture of phases, Rietveld refinement can be used to determine the relative amounts of each crystalline phase.
Experimental Workflow
The following diagram illustrates the logical workflow for the PXRD analysis of this compound.
Caption: Workflow for PXRD Analysis of this compound.
References
Application Notes: L-Lysine Hydrate as a Stabilizing Agent for Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lysine, an essential amino acid, is increasingly utilized as an excipient in biopharmaceutical formulations to enhance the stability of protein-based therapeutics, such as monoclonal antibodies.[][2] Its ability to prevent aggregation and improve the thermal stability of proteins makes it a valuable tool in drug development and research.[3][4] L-lysine hydrate (B1144303) is a hydrated form of L-lysine, often used in these formulations.[5] This document provides a detailed overview of the applications of L-lysine hydrate as a protein stabilizer, its mechanism of action, and protocols for evaluating its efficacy.
Mechanism of Action
L-lysine enhances protein stability through a combination of mechanisms, primarily related to its positively charged side chain at physiological pH.[6][7]
-
Electrostatic Interactions: The positively charged ε-amino group of L-lysine can interact with negatively charged residues (e.g., aspartate, glutamate) on the protein surface.[8][9] This interaction can shield repulsive forces between protein molecules and prevent the formation of aggregates.[3]
-
Steric Hindrance: By binding to the protein surface, L-lysine can create a steric shield that physically prevents protein-protein interactions leading to aggregation.[3]
-
Preferential Hydration: L-lysine can modulate the hydration shell of the protein. By interacting with water molecules, it can make the unfolding and aggregation of the protein less energetically favorable.[2][10]
-
Inhibition of Cross-linking: In some cases, L-lysine can interfere with the formation of covalent cross-links between protein molecules, further inhibiting aggregation.[6]
Applications in Protein Formulation
L-lysine is a versatile excipient used in various stages of protein handling and formulation:
-
Preventing Aggregation: A primary application is the suppression of both reversible and irreversible protein aggregation during manufacturing, purification, and long-term storage.[2][3][4]
-
Enhancing Thermal Stability: The addition of L-lysine can increase the melting temperature (Tm) of proteins, indicating enhanced conformational stability.[2][11][12]
-
Improving Solubility: By preventing aggregation, L-lysine can help maintain the solubility of proteins, especially at high concentrations required for certain therapeutic formulations.[4][13]
-
Stabilizing Monoclonal Antibodies (mAbs): L-lysine has been shown to be particularly effective in stabilizing all three domains of IgG antibodies.[2]
Quantitative Data on L-Lysine's Stabilizing Effects
The following tables summarize the quantitative effects of L-lysine on protein stability from cited studies.
Table 1: Effect of L-Lysine on the Thermal Stability of Immunoglobulin G (IgG)
| Amino Acid | Concentration (mM) | IgG Domain | Change in Unfolding Transition Temperature (ΔTm) (°C) | Reference |
| L-Lysine | Not Specified | Fab | Stabilized | [2] |
| CH2 | Stabilized | [2] | ||
| CH3 | Stabilized | [2] |
Note: The referenced study qualitatively describes stabilization across all three domains without providing specific ΔTm values for L-lysine alone.
Table 2: Effect of L-Lysine on the Aggregation of Coconut Protein (CP)
| L-Lysine Concentration | Heat Treatment | Turbidity (Absorbance) | Solubility (%) | Particle Size (nm) | Reference |
| Control (No Lysine) | 100 °C | Increased | Decreased | Increased | [3] |
| With L-Lysine | 100 °C | Reduced | Increased | Reduced | [3] |
| Control (No Lysine) | 121 °C | Increased | Decreased | Increased | [3] |
| With L-Lysine | 121 °C | Reduced | Increased | Reduced | [3] |
Note: This table provides a qualitative summary as the original source presents data in graphical form.
Experimental Protocols
To evaluate the stabilizing effect of this compound on a protein of interest, the following experimental protocols are recommended.
Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This high-throughput method is used to determine the melting temperature (Tm) of a protein under various conditions by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of the unfolded protein.[14][15][16] An increase in Tm in the presence of L-lysine indicates stabilization.[14]
Materials:
-
Purified protein of interest
-
This compound stock solution (e.g., 1 M in deionized water)
-
SYPRO Orange dye (e.g., 5000x stock in DMSO)
-
96-well PCR plates
-
Real-Time PCR instrument capable of fluorescence detection
-
Appropriate buffer for the protein of interest
Procedure:
-
Protein Preparation:
-
Assay Plate Preparation:
-
In a 96-well PCR plate, prepare triplicate reactions for each condition (protein alone and protein with varying concentrations of L-lysine).
-
For each reaction, add the following to a final volume of 20-25 µL:
-
-
Data Acquisition:
-
Seal the 96-well plate and centrifuge briefly to mix the components.[15]
-
Place the plate in a Real-Time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, increasing by 0.5-1.0 °C per minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melt curves.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve.[16]
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein without L-lysine from the Tm of the protein with L-lysine. A positive ΔTm indicates stabilization.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique that directly measures the heat capacity of a protein as a function of temperature.[18][19] It provides a detailed thermodynamic profile of protein unfolding, including the Tm and the enthalpy of unfolding (ΔH).[18][20]
Materials:
-
Purified protein of interest (at a concentration of 0.5-2 mg/mL)
-
This compound
-
Differential Scanning Calorimeter
-
Buffer identical to the protein's buffer for the reference cell
Procedure:
-
Sample Preparation:
-
Prepare the protein solution and the corresponding buffer containing the desired concentration of this compound.
-
Thoroughly dialyze the protein against the final buffer to ensure a perfect match between the sample and reference solutions.
-
Degas the solutions before loading them into the calorimeter cells.
-
-
Instrument Setup:
-
Data Acquisition:
-
Load the protein solution into the sample cell and the matched buffer into the reference cell.
-
Perform a temperature scan, typically from 20 °C to 110 °C, at a scan rate of 60-90 °C/hour.
-
Record the differential heat capacity (ΔCp) as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show a peak, the apex of which represents the Tm.
-
The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).
-
Compare the Tm and ΔHcal values of the protein with and without this compound. An increase in these parameters signifies enhanced thermal stability.
-
Visualizations
Caption: Workflow for Thermal Shift Assay (TSA).
Caption: Mechanism of L-Lysine protein stabilization.
References
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. l-Lysine and l-arginine inhibit myosin aggregation and interact with acidic amino acid residues of myosin: The role in increasing myosin solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 98.5-101.5% dry basis, suitable for cell culture, BioReagent, non-animal source | Sigma-Aldrich [sigmaaldrich.com]
- 6. Lysine - Wikipedia [en.wikipedia.org]
- 7. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 8. The Role of Surface Exposed Lysine in Conformational Stability and Functional Properties of Lipase from Staphylococcus Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. bio-rad.com [bio-rad.com]
- 18. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for L-Lysine-based Surface Coating in Cell Adhesion Assays
Introduction
Enhancing cell adhesion to culture surfaces is a critical step for a wide variety of cell-based assays, including studies on cell proliferation, differentiation, migration, and drug cytotoxicity. While the prompt specifies "L-Lysine hydrate," the standard and widely documented reagent for this application is its polymerized form, Poly-L-Lysine (PLL) . L-Lysine is an essential amino acid, but for surface coating, its polymeric form provides a high density of positive charges necessary for stable and effective cell attachment.[1][2] This document will focus on the use of Poly-L-Lysine and its stereoisomer, Poly-D-Lysine (PDL), for coating surfaces to promote cell adhesion.
The primary mechanism involves electrostatic interaction.[2][3] Poly-lysine is a synthetic, positively charged polymer that, when applied to a typically negatively charged glass or plastic culture surface, creates a net positive charge.[3][4] This positively charged layer then attracts the negatively charged cell membrane, promoting rapid and firm attachment of a wide range of cell types.[1][2] This method is particularly effective for weakly adherent cells or for assays that require multiple washing steps where cell detachment can be a problem.[3]
Mechanism of Action
Poly-lysine coating facilitates cell adhesion through a straightforward electrostatic principle. The polymer adsorbs to the culture substrate, creating a uniform layer of positive charges. These charges interact with the negatively charged components of the cell surface, such as sialic acid residues and phosphate (B84403) groups on glycoproteins and phospholipids, effectively anchoring the cells to the surface. This process is non-biological and does not typically activate specific cell signaling pathways, making it a neutral platform for studying cell behavior.[3]
Caption: Mechanism of Poly-L-Lysine mediated cell adhesion.
Application Notes
Choosing Between Poly-L-Lysine (PLL) and Poly-D-Lysine (PDL)
Both PLL and PDL are effective for promoting cell adhesion.[3] The primary difference lies in their susceptibility to enzymatic degradation.
-
Poly-L-Lysine (PLL) : This is the naturally occurring enantiomer. Some cell types secrete proteases that can degrade the PLL matrix over time, potentially causing cells to detach.[5][6]
-
Poly-D-Lysine (PDL) : This synthetic enantiomer is resistant to degradation by cellular proteases.[3][5] It is often the preferred choice for long-term cultures or for use with cell lines that have high proteolytic activity (e.g., PC12 cells).[4][7]
For most short-term applications, PLL and PDL are functionally equivalent.[4]
Effect of Molecular Weight (MW)
Poly-lysine is available in a range of molecular weights. The choice of MW can impact both the handling of the solution and the effectiveness of the coating.
-
Low MW (30,000-70,000 Da) : Solutions are less viscous and easier to handle.[8]
-
High MW (>70,000 Da) : These polymers offer more positively charged binding sites per molecule, potentially leading to stronger adhesion.[4][8] However, they form more viscous solutions, which can be more difficult to work with.[4]
-
Recommended Range : A common compromise is the 70,000-150,000 Da range, which provides sufficient binding sites while remaining relatively easy to handle.[4][8]
Recommended Cell Types
Poly-lysine coated surfaces are suitable for a variety of cell types, especially those that adhere poorly to standard tissue culture plastic. This includes:
-
Primary neurons[3]
-
Glial cells[3]
-
Neuroblastomas[3]
-
Transfected cell lines (e.g., HEK293)[3]
-
Fibroblasts (e.g., 3T3)[4]
-
Suspension cells for imaging applications[9]
Data Presentation
Table 1: Comparison of Poly-L-Lysine (PLL) and Poly-D-Lysine (PDL)
| Feature | Poly-L-Lysine (PLL) | Poly-D-Lysine (PDL) | References |
| Origin | Polymer of the natural L-lysine enantiomer | Polymer of the synthetic D-lysine enantiomer | [3] |
| Cellular Uptake | Can be taken up and digested by some cells | Not readily taken up or digested by cells | [8] |
| Protease Resistance | Susceptible to degradation by cellular proteases | Resistant to degradation by cellular proteases | [3][5][6] |
| Common Use Cases | General short-term cell culture, ELISA plate coating | Long-term cultures, cells with high proteolytic activity (e.g., neurons) | [4][6][7] |
| Toxicity | Higher MW is less toxic; shorter molecules can be more toxic | Generally considered less potentially disruptive to cells | [6] |
Table 2: Summary of Working Concentrations and Incubation Times
| Substrate | MW (kDa) | Working Concentration | Incubation Time | Incubation Temp. | References |
| Alvetex® Scaffold | 70-150 | 500 µl/well (12-well) | 1 hour | Room Temp. | [4] |
| Glass Coverslips | 30-70 | 0.01% (0.1 mg/mL) | 5-15 minutes | Room Temp. | [10][11] |
| Tissue Culture Plastic | >30 | 0.1 mg/mL | 1 hour | 37°C | [12] |
| Tissue Culture Plastic | N/A | 0.1 mg/mL | 5 minutes | Room Temp. | [13] |
| Glass Coverslips | 70-150 | 1 - 40 µg/mL | 2 hours to overnight | Room Temp. | [14][15] |
Experimental Protocols
This section provides a general protocol for coating cell culture surfaces. Optimal conditions for specific cell lines and applications should be determined empirically.[13]
Protocol 1: Preparation of Poly-L-Lysine Stock and Working Solutions
-
Prepare Stock Solution (1 mg/mL or 0.1%) : Aseptically dissolve 5 mg of Poly-L-Lysine powder in 5 mL of sterile, tissue culture grade water.[13] Alternatively, dissolve 100 mg in 100 mL of water.[12]
-
Sterilization : Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile container.[12][16]
-
Storage : Store the stock solution in aliquots at -20°C for up to two years.[8][11][12]
-
Prepare Working Solution (e.g., 0.1 mg/mL or 0.01%) : Dilute the stock solution 1:10 with sterile tissue culture grade water or Phosphate-Buffered Saline (PBS).[17] Prepare only the amount needed for immediate use.[8]
Protocol 2: Coating Procedure for Culture Plates and Slides
Caption: Standard workflow for coating cultureware with Poly-L-Lysine.
-
Add Coating Solution : Add a sufficient volume of the Poly-L-Lysine working solution to completely cover the culture surface (e.g., 1.0 mL per 25 cm²).[13][17]
-
Incubate : Gently rock the vessel to ensure the entire surface is coated. Incubate at room temperature for 5 to 60 minutes.[13][17] Longer incubation times (e.g., overnight) are also used.[17]
-
Aspirate : Carefully aspirate the solution from the vessel.
-
Rinse : Thoroughly rinse the surface with sterile, tissue culture grade water or PBS to remove any unbound poly-lysine.[13][17] This step is critical as residual poly-lysine can be toxic to some cells.[7]
-
Dry : Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.[13][17]
-
Storage : Coated and dried cultureware can be stored at 2-8°C for up to a year if kept sterile.[18]
Troubleshooting
-
Poor Cell Adhesion :
-
Sub-optimal pH : Coating efficiency is lower in acidic water. Using a borate (B1201080) buffer at pH 8.5 can enhance poly-lysine adsorption, but requires thorough rinsing.[10][19]
-
Expired Reagent : Check the expiration date of the poly-lysine. A new lot may resolve the issue.[11]
-
Improper Rinsing/Drying : Ensure the surface is rinsed well and allowed to dry completely.
-
Incorrect MW or Concentration : Optimize the molecular weight and concentration for your specific cell type.
-
-
Cell Toxicity or Death :
-
Residual Poly-lysine : Inadequate rinsing can leave behind excess poly-lysine, which can be toxic.[7] Ensure at least two thorough rinses.[8]
-
Low Molecular Weight : Shorter poly-lysine molecules can be more toxic to cells.[6]
-
Cell-Specific Effects : For some cell types, like THP-1 monocytes, poly-lysine-induced adhesion can trigger pyroptosis (a form of cell death).[20][21] In such cases, alternative coating agents like fibronectin or gelatin should be considered.[22]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Adhesion of cells to surfaces coated with polylysine. Applications to electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomat.it [biomat.it]
- 4. reprocell.com [reprocell.com]
- 5. pediaa.com [pediaa.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 101.200.202.226 [101.200.202.226]
- 9. researchgate.net [researchgate.net]
- 10. neuvitro.com [neuvitro.com]
- 11. researchgate.net [researchgate.net]
- 12. Polylysine-coated tissue culture surfaces | Protocols Online [protocolsonline.com]
- 13. Poly-L-Lysine Cell Attachment Protocol [sigmaaldrich.com]
- 14. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cellsystems.eu [cellsystems.eu]
- 18. abmgood.com [abmgood.com]
- 19. neuvitro.com [neuvitro.com]
- 20. Poly-l-lysine-caused cell adhesion induces pyroptosis in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Preparing Stable L-Lysine Hydrate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine, an essential amino acid, is widely utilized in pharmaceutical formulations, nutritional supplements, and cell culture media.[1][2] The inherent instability of free L-Lysine, which is prone to deliquescence and degradation, presents a significant challenge.[3] L-Lysine hydrate (B1144303) exists in different hydration states, including a hemihydrate and a monohydrate, with their stability being dependent on environmental conditions such as relative humidity.[4] This document provides detailed methods for preparing stable aqueous solutions of L-Lysine hydrate, crucial for ensuring product efficacy, safety, and shelf-life. The protocols outlined below are designed to enhance solubility and minimize degradation by controlling key parameters such as pH and the inclusion of stabilizing agents.
Quantitative Data Summary
For consistent and reproducible results, understanding the stability and solubility parameters of this compound solutions is critical. The following table summarizes key quantitative data gathered from various sources.
| Parameter | Value | Conditions | Source(s) |
| Stock Solution Stability | 6 months | -80°C (sealed, away from moisture) | [5][6] |
| 1 month | -20°C (sealed, away from moisture) | [5][6] | |
| Degradation Kinetics | Follows zero-order reaction kinetics | N/A | [7] |
| Degradation Product | Lysine (B10760008) lactam | N/A | [7] |
| Activation Energy of Degradation | 80.14 kJ/mol | N/A | [7] |
| Stabilization by Acid Radicals | Molar ratio of acid radical to lysine: ≤ 35% | Prevents crystal precipitation from -30 to 80°C | [8][9] |
| Preferred molar ratio: 1-27% | N/A | [8] | |
| More preferred molar ratio: 5-25% | N/A | [8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration, Stable this compound Solution using Acid Radicals
This protocol describes a method to prepare a highly concentrated and stable aqueous solution of L-Lysine by incorporating acid radicals, which improves solubility and prevents crystallization upon cooling.[8][9]
Materials:
-
L-Lysine base (or this compound)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of a known concentration
-
Purified water (e.g., deionized or distilled)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
-
Sterile filters (optional, for sterile applications)
Procedure:
-
Determine Target Concentration and Molar Ratios:
-
Define the desired final concentration of L-Lysine in the solution (e.g., 50-70% w/w).[8]
-
Select the acid radical (e.g., chloride from HCl) and the target molar ratio of the acid radical to L-Lysine. A ratio of ≤ 35% is recommended to prevent precipitation.[8][9] For example, a molar ratio of 10% can be targeted.
-
-
Preparation of L-Lysine Base Solution:
-
In a volumetric flask, add a calculated amount of purified water.
-
While stirring, slowly add the pre-weighed L-Lysine base to the water. Gentle heating may be applied to aid dissolution, but avoid high temperatures to prevent degradation.[8]
-
-
Addition of Acid:
-
Calculate the molar amount of L-Lysine added.
-
Based on the target molar ratio, calculate the required moles of the acid.
-
Slowly add the calculated volume of the concentrated acid solution to the L-Lysine solution while stirring continuously. Monitor the temperature, as this can be an exothermic reaction.
-
-
pH Adjustment and Final Volume:
-
Allow the solution to cool to room temperature.
-
Check the pH of the solution. Adjust if necessary, though the addition of the strong acid will result in an acidic pH.
-
Add purified water to reach the final desired volume and ensure the final concentration is accurate.
-
-
Sterilization and Storage (for pharmaceutical or cell culture use):
-
If a sterile solution is required, filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Store the prepared solution in a well-ventilated place in a tightly closed container.[6] For long-term stability, store at -20°C for up to one month or -80°C for up to six months.[5][6] Avoid repeated freeze-thaw cycles.[5]
-
Protocol 2: Preparation of L-Lysine Alkaline Solution via Anion Exchange Chromatography
This method is suitable for preparing a stable, high-purity, alkaline L-Lysine solution from L-Lysine hydrochloride, which is often used as a solvent for certain pharmaceutical preparations.[3]
Materials:
-
L-Lysine hydrochloride
-
Strongly basic anion exchange resin (OH- form)
-
Chromatography column
-
Purified water
-
Sodium hydroxide (B78521) (for resin regeneration)
-
Hydrochloric acid (for resin regeneration)
-
pH meter
Procedure:
-
Resin Preparation and Regeneration:
-
Pack the chromatography column with the strongly basic anion exchange resin.
-
To ensure the resin is in the hydroxide (OH-) form, wash the column with 1M sodium hydroxide.
-
Rinse the column thoroughly with purified water until the eluate is neutral (pH 6.5-7.5).[3]
-
-
Preparation of L-Lysine Hydrochloride Solution:
-
Prepare a 5-25% (w/v) solution of L-Lysine hydrochloride in purified water.[3]
-
-
Anion Exchange Chromatography:
-
Load the L-Lysine hydrochloride solution onto the prepared anion exchange column at a controlled flow rate (e.g., 3.75 L/h as a reference).[3]
-
The chloride ions will bind to the resin, and the free L-Lysine will pass through.
-
Collect the eluate, which is the L-Lysine alkaline solution.
-
-
Monitoring and Collection:
-
Storage:
-
Store the resulting L-Lysine alkaline solution in tightly sealed containers. To prevent degradation, nitrogen filling can be employed before sealing.[3] Store at recommended refrigerated or frozen conditions based on the intended application's stability requirements.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CN103787904A - Preparation method of novel L-lysine alkaline solution - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. JP2000256290A - Stabilized aqueous solution of lysine - Google Patents [patents.google.com]
- 9. US6329548B1 - Aqueous stable lysine solution - Google Patents [patents.google.com]
The Strategic Incorporation of L-Lysine Hydrate in Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise construction of peptides is paramount. L-Lysine, a fundamental amino acid, and its hydrated form, L-Lysine hydrate (B1144303), are critical building blocks in this endeavor. This document provides detailed application notes and protocols for the effective use of L-Lysine hydrate in solid-phase peptide synthesis (SPPS), emphasizing quantitative data, experimental methodologies, and visual representations of workflows and relevant biological pathways.
L-Lysine's unique structure, featuring a primary ε-amino group on its side chain in addition to the α-amino group, necessitates a strategic approach to peptide synthesis. The high reactivity of the ε-amino group requires robust protection to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The most common strategy involves the use of orthogonal protecting groups, such as tert-butyloxycarbonyl (Boc) for the side chain and 9-fluorenylmethyloxycarbonyl (Fmoc) for the α-amino group (Fmoc-Lys(Boc)-OH). L-Lysine is also known for its propensity to incorporate water, forming stable hydrate phases. While the synthesis protocols are generally applicable to anhydrous or hydrated forms, awareness of the material's hydration state is important for accurate weighing and stoichiometry.
Data Presentation: Performance Metrics in Lysine-Containing Peptide Synthesis
The efficiency of peptide synthesis is critically evaluated by its yield and purity. The following table summarizes representative quantitative data from studies involving the synthesis of lysine-containing peptides, highlighting the impact of different synthetic strategies and modifications.
| Peptide/Modification | Synthesis Method | Coupling Reagent | Purity (%) | Yield (%) | Reference |
| Ac-Lys-Gly-CN | Aqueous Ligation | K3Fe(CN)6 | >95 | ~96 | [1][2] |
| Ala-CN coupled to Ac-Lys-SH | Aqueous Ligation | K3Fe(CN)6 | - | 70 | [1][2] |
| Val-CN coupled to Ac-Lys-SH | Aqueous Ligation | K3Fe(CN)6 | - | 60 | [1][2] |
| Fructated 15mer HSA Peptide | Fmoc-SPPS | - | 55 (crude) | - | [3] |
| (D-Lys6)-LH-RH | Fmoc-SPPS | HBTU/HOBt/DIPEA | >96 (post-HPLC) | - | [4] |
Experimental Protocols
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis of a Lysine-Containing Peptide
This protocol details the manual synthesis of a peptide containing L-Lysine using Fmoc-Lys(Boc)-OH on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 3 equivalents) by dissolving it in DMF with HBTU (2.9 eq.) and HOBt (3 eq.). Add DIEA (6 eq.) to raise the pH.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. A positive test (blue beads) indicates incomplete coupling, requiring a recoupling step.
-
-
Chain Elongation (Subsequent Amino Acid Couplings):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Coupling: Activate the next Fmoc-amino acid (including Fmoc-Lys(Boc)-OH when lysine (B10760008) is to be incorporated) as described in step 3 and couple to the growing peptide chain.
-
Repeat this cycle of deprotection and coupling for each amino acid in the sequence.
-
-
Final Fmoc Deprotection: After the last amino acid is coupled, remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups (including the Boc group from lysine).[4]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.
-
Visualizing Key Processes in Peptide Synthesis and Application
Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations are provided in the DOT language for use with Graphviz.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the cyclical nature of solid-phase peptide synthesis.
Signaling Pathway: Role of Lysine Modifications in TGFβ Signaling
Lysine residues are key targets for post-translational modifications that regulate cellular signaling. This diagram illustrates the role of ubiquitination, a common lysine modification, in the Transforming Growth Factor-beta (TGFβ) signaling pathway.
The strategic use of this compound and its protected derivatives is fundamental to the successful synthesis of complex peptides for research and therapeutic development. Adherence to detailed protocols and an understanding of the underlying chemical principles and biological contexts are essential for achieving high-purity, high-yield products.
References
- 1. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: L-Lysine Hydrate in the Study of Non-Enzymatic Glycation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-lysine hydrate (B1144303) in research focused on non-enzymatic glycation, a critical process implicated in diabetic complications, aging, and neurodegenerative diseases. This document details the rationale for using L-lysine as an inhibitor of advanced glycation end-products (AGEs), summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols.
Introduction to Non-Enzymatic Glycation and the Role of L-Lysine
Non-enzymatic glycation, also known as the Maillard reaction, is a chemical process where reducing sugars covalently attach to the free amino groups of proteins, lipids, and nucleic acids, without the involvement of enzymes[1][2]. This process leads to the formation of a heterogeneous group of compounds known as advanced glycation end-products (AGEs)[3]. The accumulation of AGEs can alter the structure and function of proteins, contributing to the pathophysiology of various diseases[1][4].
L-lysine, an essential amino acid, has been investigated as a potent inhibitor of non-enzymatic glycation. The rationale for its use is based on its chemical structure, which contains a free epsilon-amino group. This group can competitively react with circulating glucose, thereby making the glucose unavailable to react with the amino groups of tissue and plasma proteins[5][6]. Furthermore, L-lysine can act as a chemical chaperone, stabilizing protein structures and protecting them from stress-induced denaturation[4][7].
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the inhibitory effects of L-lysine and its isomer, D-lysine, on non-enzymatic glycation.
Table 1: In Vivo Studies in Animal Models
| Parameter | Animal Model | Treatment | Duration | Key Findings | Reference |
| Glomerular Basement Membrane (GBM) Collagen Glycation | Streptozotocin-induced diabetic rats | 0.1% L-lysine in drinking water (early treatment) | 60 days | 86% reduction in GBM collagen glycation.[5][8] | [5][8] |
| Glomerular Basement Membrane (GBM) Collagen Glycation | Streptozotocin-induced diabetic rats | 0.1% L-lysine in drinking water (late treatment) | 60 days | 46% reduction in GBM collagen glycation.[5] | [5] |
| Glycated Hemoglobin (HbA1c) | Streptozotocin-induced diabetic rats | 0.5 g/mL/day D-lysine (subcutaneous injection) | 45 days | Significant reduction in stable HbA1 (3.00 ± 0.74% vs 4.02 ± 0.46% in placebo).[9] | [9] |
| Glycated Serum Proteins | Streptozotocin-induced diabetic rats | 0.5 g/mL/day D-lysine (subcutaneous injection) | 45 days | Significant reduction (1.40 ± 0.47% vs 2.52 ± 1.15% in placebo).[9] | [9] |
| Glycated Lens Proteins | Streptozotocin-induced diabetic rats | 0.5 g/mL/day D-lysine (subcutaneous injection) | 45 days | Significant reduction (4.90 ± 0.96% vs 5.98 ± 0.65% in placebo).[9] | [9] |
| Fasting Blood Glucose & AGEs | Streptozotocin-induced diabetic rats | L-lysine treatment | 8 weeks | Significant reduction in fasting blood glucose and AGEs.[7] | [7] |
Table 2: In Vitro Studies
| Protein | Glycating Agent | L-Lysine/D-Lysine Concentration | Incubation Time | Key Findings | Reference |
| Human Albumin, IgG, Collagen, GBM | D-glucose (5.0, 10.0, 20.0 mmol/L) | D-lysine at 1/10th the sugar concentration | 20 days | Significant decrease in glucose bound to proteins at higher glucose concentrations.[10] | [10] |
| Albumin | D-glucose (5.0, 10.0, 20.0 mmol/L) | Constant 2.0 mmol/L D-lysine | Not specified | Higher inhibitory effect at lower glucose concentrations.[10] | [10] |
| Albumin and IgG | D-glucose (10 mmol/L) | Increasing D-lysine (0.25, 0.5, 1.0, 2.0, 4.0 mmol/L) | 10 days | Inhibition of glucose incorporation directly correlated with D-lysine concentration.[10] | [10] |
| Albumin (50 g/L) | D-glucose (10 mmol/L) | D-lysine (0.25, 0.5, 1.0, 2.0 mmol/L) | 10 days | Ketoamine levels decreased with increasing D-lysine.[10] | [10] |
Table 3: Clinical Studies in Humans
| Population | Treatment | Duration | Key Findings | Reference |
| Type 2 Diabetic Patients | 3 g/day L-lysine | 3 months | Reduced blood glucose, protein glycation (decreased AGEs and HbA1c), and improved insulin (B600854) resistance.[4][11] | [4][11] |
Experimental Protocols
The following are detailed protocols derived from the cited literature for studying the effects of L-lysine on non-enzymatic glycation.
In Vivo Protocol: Inhibition of Glycation in a Diabetic Rat Model
This protocol is based on studies inducing diabetes in rats to investigate the in vivo effects of L-lysine.[5][8][9]
Materials:
-
Male Sprague-Dawley or Wistar rats (6-8 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
L-lysine hydrate
-
Drinking water bottles
-
Blood glucose monitoring system
-
Equipment for sample collection (blood, tissues)
-
Analytical equipment for measuring glycation products (e.g., HPLC for HbA1c, ELISA for AGEs)
Procedure:
-
Induction of Diabetes:
-
Prepare a fresh solution of STZ in cold citrate buffer (e.g., 50 mg/kg body weight).
-
Inject the STZ solution intraperitoneally into the rats.
-
Confirm the development of hyperglycemia (blood glucose > 250 mg/dL) 72 hours post-injection.
-
-
Treatment Groups:
-
Control Group: Normal rats receiving standard drinking water.
-
Diabetic Control Group: Diabetic rats receiving standard drinking water.
-
Early Treatment Group: Diabetic rats receiving 0.1% L-lysine in their drinking water, starting 7 days after STZ injection.[5][8]
-
Late Treatment Group: Diabetic rats receiving 0.1% L-lysine in their drinking water, starting 90 days after STZ injection.[5]
-
-
Treatment Period:
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples to measure glycated hemoglobin (HbA1c) and serum parameters.
-
Euthanize the animals and collect tissues of interest (e.g., kidneys for glomerular basement membrane analysis, lens for lens protein analysis).
-
Isolate proteins from the collected tissues.
-
Quantify the extent of glycation using appropriate methods such as boronate affinity chromatography or specific immunoassays for AGEs.
-
In Vitro Protocol: Inhibition of Protein Glycation
This protocol is adapted from in vitro studies assessing the direct inhibitory effect of lysine (B10760008) on protein glycation.[10]
Materials:
-
Protein of interest (e.g., human serum albumin, IgG, collagen)
-
D-glucose
-
D-lysine or this compound
-
Phosphate buffered saline (PBS, pH 7.4)
-
Incubator at 37°C
-
Dialysis tubing
-
Analytical equipment for measuring glycation (e.g., spectrophotometer for ketoamine assay, fluorometer for AGE-specific fluorescence)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the protein, D-glucose, and lysine in PBS.
-
For example, prepare a 50 g/L solution of albumin.
-
-
Incubation Mixtures:
-
Set up reaction mixtures in sterile tubes. A typical setup would include:
-
Control: Protein solution in PBS.
-
Glycation Control: Protein solution with D-glucose (e.g., 10 mmol/L).
-
Inhibition Test: Protein solution with D-glucose (e.g., 10 mmol/L) and varying concentrations of lysine (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 mmol/L).[10]
-
-
-
Incubation:
-
Incubate all tubes at 37°C for a specified period (e.g., 10 to 20 days).[10]
-
-
Termination of Reaction and Analysis:
-
After incubation, stop the reaction by dialyzing the samples against PBS to remove unreacted glucose and lysine.
-
Measure the extent of glycation. This can be done by:
-
Ketoamine Assay (Fructosamine Assay): To measure early glycation products.
-
Fluorescence Spectroscopy: To measure the formation of fluorescent AGEs (e.g., excitation at 370 nm, emission at 440 nm).
-
Electrophoresis (SDS-PAGE): To observe changes in protein mobility and potential cross-linking.
-
Circular Dichroism Spectroscopy: To assess changes in protein secondary structure.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of L-lysine in non-enzymatic glycation.
Caption: The non-enzymatic glycation pathway leading to AGE formation.
Caption: Competitive inhibition of glycation by L-lysine.
References
- 1. acta.tums.ac.ir [acta.tums.ac.ir]
- 2. Protein Glycation: Mechanisms, Impacts, and Control Strategies - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. L-lysine reduces nonenzymatic glycation of glomerular basement membrane collagen and albuminuria in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. L-Lysine Ameliorates Diabetic Nephropathy in Rats with Streptozotocin-Induced Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D-lysine reduces the non-enzymatic glycation of proteins in experimental diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-lysine effectively decreases the non-enzymic glycation of proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (PDF) The Preventive Effect of L-Lysine on Lysozyme Glycation in Type 2 Diabetes. (2016) | Hossein Mirmiranpour | 26 Citations [scispace.com]
Application Notes and Protocols for Growing L--Lysine Hydrate Single Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for growing single crystals of L-Lysine hydrates and L-Lysine monohydrochloride dihydrate. The protocols are designed to be clear and reproducible for applications in structural biology, material science, and pharmaceutical development.
Introduction
L-Lysine, an essential amino acid, can crystallize in various forms, including anhydrous, hydrate (B1144303) (monohydrate and hemihydrate), and salt complexes like L-Lysine monohydrochloride dihydrate.[1] The ability to grow high-quality single crystals is crucial for determining their three-dimensional structure and understanding their physicochemical properties. This document outlines two primary techniques for single crystal growth: slow evaporation and cooling crystallization.
Data Summary: Physicochemical Properties and Crystal Growth Parameters
The following tables summarize key quantitative data for the crystallization of L-Lysine and its hydrochloride salt.
Table 1: Solubility of L-Lysine and L-Lysine Hydrochloride in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| L-Lysine | Water | 25 | Highly Soluble[2][3] |
| L-Lysine | Ethanol | 25 | Sparingly Soluble[3] |
| L-Lysine Hydrochloride | Water | 20 | ~100[4] |
| L-Lysine Hydrochloride | Water | 30 | >100[4] |
| L-Lysine Hydrochloride | Methanol | 25 | Soluble |
| L-Lysine Hydrochloride | Ethanol | 25 | Sparingly Soluble |
| L-Lysine Hydrochloride | Dimethyl Sulfoxide (DMSO) | 25 | Soluble |
| L-Lysine Hydrochloride | Glycol | 25 | Soluble |
Table 2: Crystal System and Lattice Parameters
| Crystal | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| L-Lysine Hemihydrate | Monoclinic | - | 9.54 | 5.22 | 17.61 | 90 | 101.1 | 90 | |
| L-Lysine Monohydrate | Orthorhombic | - | 5.94 | 20.61 | 6.95 | 90 | 90 | 90 | |
| L-Lysine Monohydrochloride Dihydrate | Monoclinic | P2₁ | 5.884 | 13.3359 | 8.039 | 90 | 107.8 | 90 | [5] |
Experimental Protocols
Protocol 1: Slow Evaporation Method for L-Lysine Monohydrochloride Dihydrate Single Crystals
This protocol describes the growth of L-Lysine monohydrochloride dihydrate single crystals from an aqueous solution at a constant temperature.[6]
Materials:
-
L-Lysine monohydrochloride (analytical grade)
-
Deionized water
-
Beakers (100 mL)
-
Whatman filter paper
-
Magnetic stirrer and stir bar
-
Constant temperature incubator or water bath (set to 25 °C)
Procedure:
-
Solution Preparation: Prepare a saturated solution of L-Lysine monohydrochloride in deionized water at 25 °C. This can be achieved by gradually adding the solute to the water while stirring until a small amount of undissolved solid remains.
-
Filtration: Filter the saturated solution using Whatman filter paper to remove any suspended impurities.
-
Crystallization: Transfer the filtered solution to a clean beaker. Cover the beaker with perforated filter paper or aluminum foil with small pinholes to allow for slow evaporation.
-
Incubation: Place the beaker in a constant temperature incubator or a vibration-free environment at 25 °C.[6]
-
Crystal Growth: Monitor the beaker daily. Single crystals should start to appear within a few days to a week. The growth period can be extended for larger crystals, typically up to 20 days.[7]
-
Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution using forceps. Gently dry the crystals with filter paper.
Workflow for Slow Evaporation Method
Caption: Workflow for growing L-Lysine monohydrochloride dihydrate crystals.
Protocol 2: Cooling Crystallization Method for L-Lysine Hydrochloride
This protocol is adapted from a patented method for the crystallization of L-Lysine hydrochloride and is suitable for larger-scale production.[8]
Materials:
-
Feed-grade or crude L-Lysine hydrochloride
-
Purified water
-
Activated carbon
-
Crystallization vessel with cooling capabilities
-
Filtration apparatus
Procedure:
-
Dissolution and Decolorization: Prepare a solution by dissolving L-Lysine hydrochloride in purified water at a ratio of approximately 1:0.5 (w/w). Heat the solution to 80-90 °C to ensure complete dissolution. Add 1-3% (w/w) of activated carbon to the hot solution for decolorization and stir.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and other insoluble impurities.
-
Cooling Crystallization: Transfer the hot, filtered solution to a crystallization vessel. Cool the solution to 20-30 °C to induce crystallization. The cooling rate can be controlled to influence crystal size and quality.
-
Crystal Maturation: Allow the solution to stand at the final temperature for a period to allow for complete crystallization.
-
Harvesting and Drying: Separate the crystals from the mother liquor by filtration or centrifugation. Wash the crystals with a small amount of cold water or a water-miscible solvent in which L-Lysine hydrochloride is less soluble, such as ethanol. Dry the crystals in a vacuum oven or a fluidized bed dryer.
Workflow for Cooling Crystallization Method
Caption: Workflow for L-Lysine hydrochloride cooling crystallization.
Protocol 3: Growth of L-Lysine Hydrate Crystals via Humidity Control
Growing single crystals of this compound is challenging due to its strong propensity to incorporate water under ambient conditions. This protocol is based on the principle of exposing a stable form of L-Lysine to a high-humidity environment to induce the formation of hydrate crystals.
Materials:
-
Anhydrous L-Lysine or L-Lysine hemihydrate
-
A sealed container (e.g., a desiccator or a large beaker with a lid)
-
A small beaker or watch glass
-
A source of constant high humidity (e.g., a saturated salt solution like potassium nitrate, or simply deionized water)
Procedure:
-
Sample Preparation: Place a small amount of anhydrous L-Lysine or L-Lysine hemihydrate in a small, open container like a watch glass or a small beaker.
-
Humidity Chamber Setup: Place the sample container inside a larger, sealed container. To maintain a high relative humidity (RH) of approximately 50% or higher, place a separate open container of deionized water or a saturated solution of a suitable salt inside the sealed chamber.
-
Incubation: Seal the chamber and leave it undisturbed at a constant temperature (e.g., room temperature).
-
Crystal Formation: Over time, the L-Lysine will absorb water from the atmosphere inside the chamber, leading to the formation of L-Lysine monohydrate. This process may result in the formation of microcrystalline powder, but with careful control of the humidity and temperature, the growth of small single crystals may be possible.
-
Monitoring and Harvesting: Periodically check the sample for crystal formation. Once crystals of a suitable size are observed, they can be carefully removed. It is important to handle the crystals in an environment with controlled humidity to prevent dehydration or further hydration.
Logical Relationship for this compound Formation
References
- 1. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. US6329548B1 - Aqueous stable lysine solution - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103739507A - Preparation method of beta-crystal-form lysine hydrochloride - Google Patents [patents.google.com]
L-Lysine Hydrate as a Buffer Component in Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine, an essential amino acid, possesses buffering capacity due to its ionizable α-amino and ε-amino groups. With pKa values of approximately 2.18 (α-carboxyl), 8.95 (α-amino), and 10.53 (ε-amino), L-Lysine can be utilized as a buffering agent in the physiological to moderately alkaline pH range[1][2]. While not as commonly employed as Tris or HEPES, L-Lysine buffers can offer specific advantages in certain biochemical applications, such as in the stabilization of proteins and as a component in specialized assay systems. This document provides detailed application notes and protocols for the preparation and use of L-Lysine hydrate (B1144303) as a buffer component in biochemical assays.
Physicochemical Properties and Comparison with Common Buffers
The selection of a buffering agent is critical for the success of biochemical assays. The ideal buffer should have a pKa close to the desired pH of the experiment, exhibit minimal interaction with assay components, and maintain its pH stability under varying temperatures. The following table summarizes the key properties of L-Lysine in comparison to other widely used biological buffers.
| Property | L-Lysine | Tris (Tris(hydroxymethyl)aminomethane) | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Phosphate (B84403) Buffer |
| pKa Values (at 25°C) | pK1: 2.18, pK2: 8.95, pK3: 10.53[1][2] | 8.1[3] | 7.5[4] | pK1: 2.15, pK2: 7.20, pK3: 12.35[5] |
| Effective Buffering Range | pH 8.0 - 9.5 | pH 7.0 - 9.2[3] | pH 6.8 - 8.2[6] | pH 6.2 - 8.2 |
| Molecular Weight ( g/mol ) | 146.19 (L-Lysine) | 121.14 | 238.30 | Varies with counter-ion |
| Temperature Dependence (ΔpKa/°C) | Moderate | High (~-0.031)[4] | Low (~-0.014)[4] | Low |
| Metal Ion Chelation | Possible | Can chelate divalent cations[4] | Minimal[4] | Can precipitate divalent cations |
| Advantages | Biocompatible, can enhance protein stability[7] | Inexpensive, widely used | Low temperature dependence, low metal ion binding[4] | Buffering range near physiological pH, inexpensive |
| Disadvantages | Potential for interaction with assay components, higher cost | High temperature dependence, primary amine can be reactive[4] | More expensive | Can inhibit some enzymes and precipitate with certain cations |
Applications of L-Lysine in Biochemical Assays
While not a universal buffer, L-Lysine finds application in specific contexts:
-
Protein Stability and Formulation: L-Lysine can act as a stabilizing agent for proteins, reducing aggregation and improving solubility[7]. This makes it a consideration for buffers used in protein purification and formulation development.
-
Enzyme Assays: Although less common, L-Lysine can be used as a buffer in enzyme assays where its properties are advantageous and do not interfere with enzyme activity.
-
Cell Lysis: In certain protocols, lysine-containing buffers are used for cell lysis, particularly when specific downstream applications are considered. However, more common lysis buffers like RIPA or those containing Tris-HCl are prevalent[5][8][9].
-
Fixation Buffers: A notable application is in periodate-lysine-paraformaldehyde (PLP) fixative, where a lysine-phosphate buffer is a key component for preserving tissue morphology in immunohistochemistry[10][11].
Experimental Protocols
Protocol 1: Preparation of L-Lysine Buffer (0.1 M, pH 8.5)
This protocol describes the preparation of a stock solution of L-Lysine buffer.
Materials:
-
L-Lysine monohydrate (MW: 164.21 g/mol )
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weigh out 16.42 g of L-Lysine monohydrate.
-
Dissolve the L-Lysine in approximately 800 mL of deionized water in a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and allow the L-Lysine to dissolve completely.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add 1 M HCl to the L-Lysine solution while monitoring the pH.
-
Continue adding HCl dropwise until the pH of the solution reaches 8.5.
-
Transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to 1 L.
-
Mix the solution thoroughly.
-
Store the buffer at 4°C.
Protocol 2: Lysine-Phosphate Buffer for Periodate-Lysine-Paraformaldehyde (PLP) Fixative
This protocol details the preparation of a specialized lysine-containing buffer used in tissue fixation[10][11].
Materials:
-
L-Lysine HCl (MW: 182.65 g/mol )
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Deionized water
-
pH meter
Procedure:
-
Prepare 0.2 M Sodium Phosphate Buffer (pH 7.4):
-
Prepare a 0.2 M solution of Na₂HPO₄.
-
Prepare a 0.2 M solution of NaH₂PO₄.
-
Mix the two solutions, typically in a ratio of approximately 4:1 (dibasic:monobasic), while monitoring the pH until it reaches 7.4.
-
-
Prepare 0.375 M Lysine in 0.2 M Sodium Phosphate Buffer:
-
Weigh out 6.85 g of L-Lysine HCl.
-
Dissolve the L-Lysine HCl in 100 mL of the prepared 0.2 M Sodium Phosphate Buffer (pH 7.4).
-
-
Final pH Adjustment:
-
Check the pH of the final Lysine-Phosphate buffer and adjust to 7.4 if necessary, using the 0.2 M Na₂HPO₄ or 0.2 M NaH₂PO₄ solutions.
-
-
Storage:
-
Store the Lysine-Phosphate Buffer at 4°C. This buffer is then used as a component in the final PLP fixative solution.
-
Signaling Pathways and Experimental Workflows
L-Lysine as a Modulator of the mTORC1 Signaling Pathway
L-Lysine, as an essential amino acid, plays a crucial role in cellular signaling, particularly in the activation of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. The availability of amino acids, including L-Lysine, is sensed by the cell and signals to activate mTORC1.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro phosphatase assay [protocols.io]
- 3. biomol.com [biomol.com]
- 4. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysine Feedback Crystallized♦: Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tedpella.com [tedpella.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
L-Lysine Hydrate Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered with L-Lysine hydrate (B1144303) solubility during experiments.
Solubility Data Summary
L-Lysine and its hydrated form are known for their high aqueous solubility. The following table summarizes the available quantitative data.
| Compound | Solvent | Temperature (°C) | Solubility |
| L-Lysine Monohydrate | Water | 20 | >1500 g/L[1] |
| L-Lysine | Water | 25 | >100 g / 100 g of water |
| L-Lysine Hydrochloride | Water | Not Specified | Highly Soluble[2] |
| L-Lysine Hydrochloride | Methanol | 283 - 323 K | Solubility increases with temperature |
| L-Lysine Hydrochloride | Ethanol | 283 - 323 K | Solubility increases with temperature |
| L-Lysine Acetate | Water | Not Specified | 116.67 mg/mL |
Frequently Asked Questions (FAQs)
Q1: Why is my L-Lysine hydrate solution cloudy or showing precipitation?
Cloudiness or precipitation in your this compound solution can arise from several factors:
-
Supersaturation: You may have exceeded the solubility limit of this compound in your specific solvent or buffer system at the current temperature.
-
Incorrect pH: The solubility of L-Lysine is pH-dependent. As an amino acid, it has an isoelectric point where its net charge is zero, and solubility is at its minimum. Adjusting the pH away from this point can increase solubility.
-
Interaction with Buffer Components: Certain buffer ions, such as phosphates, can interact with L-Lysine, potentially leading to the formation of less soluble complexes.
-
Low Temperature: Solubility of L-Lysine generally decreases at lower temperatures. If you prepared a saturated solution at a higher temperature, it might precipitate upon cooling.
-
Presence of Impurities: Undissolved particles could be impurities in the L-Lysine powder.
Q2: How does pH affect the solubility of this compound?
The pH of the solution significantly influences the solubility of L-Lysine.[3] L-Lysine is an amino acid with two amino groups and one carboxylic acid group. The charge of the molecule changes with the pH of the solution. At its isoelectric point, the net charge is zero, leading to minimal solubility. By adjusting the pH to be either more acidic or more basic, the L-Lysine molecule becomes charged, which enhances its interaction with water molecules and increases its solubility.
Q3: Can I heat the solution to dissolve this compound?
Gentle heating can be an effective method to increase the dissolution rate and solubility of this compound. However, prolonged or excessive heating should be avoided as it may lead to degradation of the amino acid. It is crucial to allow the solution to cool to room temperature after dissolution to check for any recrystallization.
Q4: What is the difference in solubility between L-Lysine and this compound?
L-Lysine has a strong tendency to absorb moisture from the air to form hydrates, such as the hemihydrate and monohydrate.[4][5][6] For practical laboratory purposes, the solubility of L-Lysine and its common hydrate forms in water is very high, and they are often used interchangeably based on the anhydrous molecular weight for concentration calculations. The presence of water of hydration is a critical consideration for accurate weighing to achieve a target molar concentration.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: this compound powder is not dissolving completely.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: A clear this compound solution becomes cloudy over time.
Possible Causes and Solutions
-
Temperature Fluctuation: The solution may have been prepared at an elevated temperature and is now precipitating at a lower storage temperature.
-
Solution: Store the solution at the temperature at which it will be used. If it must be stored cold, you may need to gently warm and agitate it before use.
-
-
pH Shift: The pH of the solution may have changed over time, for example, due to CO2 absorption from the atmosphere, bringing it closer to the isoelectric point of L-Lysine.
-
Solution: Re-check and, if necessary, adjust the pH of the solution. Storing solutions in tightly sealed containers can help prevent pH shifts.
-
-
Interaction with Container: L-Lysine solutions, being basic, can potentially interact with certain types of glass containers over long-term storage.
-
Solution: Use high-quality, inert plastic or borosilicate glass containers for storage.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in Water
This protocol describes the preparation of a 1 M L-Lysine monohydrate stock solution in water.
-
Calculate the required mass: The molecular weight of L-Lysine monohydrate is approximately 164.20 g/mol . To prepare 100 mL of a 1 M solution, you will need 16.42 g of L-Lysine monohydrate.
-
Weigh the L-Lysine monohydrate: Accurately weigh the calculated amount of L-Lysine monohydrate powder.
-
Dissolve in water: Add the powder to a beaker containing approximately 80 mL of high-purity, sterile water.
-
Agitate to dissolve: Place the beaker on a magnetic stirrer and agitate until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if dissolution is slow.
-
Adjust to final volume: Once dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the flask. Add water to bring the final volume to 100 mL.
-
Sterilization: Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Storage: Store the stock solution at 2-8°C.
Experimental Workflow: L-Lysine Solution Preparation
Caption: A typical workflow for preparing a sterile L-Lysine solution.
Protocol 2: Determining the Equilibrium Solubility of this compound (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of this compound in a specific buffer.
-
Prepare the buffer: Prepare the desired buffer system (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) using high-purity reagents and water.
-
Add excess this compound: To a known volume of the buffer in a sealed container, add an excess amount of this compound powder.
-
Equilibrate: Place the container in a shaker or incubator at a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the solid and liquid phases: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample the supernatant: Carefully withdraw a sample of the clear supernatant.
-
Quantify the L-Lysine concentration: Analyze the concentration of L-Lysine in the supernatant using a suitable analytical method, such as HPLC or a colorimetric assay.
-
Calculate solubility: The determined concentration represents the equilibrium solubility of this compound in that buffer at the specified temperature.
References
Technical Support Center: Optimizing L-Lysine Hydrate for Cell Culture Growth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing L-Lysine hydrate (B1144303) concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of L-Lysine in cell culture?
L-Lysine is an essential amino acid crucial for cell growth, proliferation, and protein synthesis.[1][2] It is a fundamental building block for cellular proteins and plays a vital role in various cellular processes, including the formation of collagen, carnitine synthesis, and post-translational modifications of histones which regulate gene expression.[1][2] In biopharmaceutical production, particularly for monoclonal antibodies (mAbs), optimizing L-Lysine concentration can be critical for both cell growth and product yield.[3][4][5][6]
Q2: What are the signs of sub-optimal L-Lysine concentration in my cell culture?
Sub-optimal L-Lysine levels can manifest in several ways:
-
Low Concentration: Insufficient L-Lysine can lead to decreased cell proliferation, reduced protein synthesis, and the induction of autophagy and apoptosis.[7]
-
High Concentration (Cytotoxicity): Excessive L-Lysine can be cytotoxic, causing decreased cell viability and growth.[8] Signs of cytotoxicity include changes in cell morphology (e.g., rounding, detachment), increased numbers of floating dead cells, and the formation of precipitates in the culture medium.[8] High concentrations of L-lysine (e.g., 10-60 mM) have been shown to cause cellular damage.[8]
Q3: How does L-Lysine impact monoclonal antibody (mAb) production?
L-Lysine concentration can significantly affect the quality and yield of monoclonal antibodies. It has been observed that C-terminal lysine (B10760008) variants in mAbs are sensitive to the concentration of L-Lysine in the culture medium.[4][6][9] Both arginine and lysine were found to significantly affect the level of lysine variants, which increased as the concentrations of these amino acids were raised from 2 to 10 mM.[4][6] Furthermore, some studies have shown that certain lysine-containing peptides can enhance monoclonal antibody production, an effect correlated with their growth-suppressing activity.[3][5]
Troubleshooting Guide
This guide addresses common problems encountered when working with L-Lysine hydrate in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Decreased cell viability and growth | L-Lysine concentration is too high, leading to cytotoxicity.[8] | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Gradually adapt the cells to higher concentrations over several passages.[8] |
| Changes in cell morphology (e.g., rounding, detachment) | Cytotoxicity is affecting cell adhesion and cytoskeletal structure.[8] | Lower the L-Lysine concentration. For adherent cells with weak attachment, ensure the culture surface is adequately coated with attachment factors like poly-L-lysine.[8][10][11][12] |
| Precipitate formation in the medium | L-Lysine concentration exceeds its solubility in the medium or is reacting with other components.[8] | Ensure L-Lysine is fully dissolved before adding to the culture. Prepare fresh medium for each experiment. Consider adjusting the pH of the medium after adding L-Lysine.[8] |
| Inconsistent experimental results | Variability in the preparation of L-Lysine solutions or in cell handling. | Standardize the protocol for solution preparation. Ensure consistent cell seeding density and culture conditions. |
| Low protein or mAb yield | Sub-optimal L-Lysine concentration affecting protein synthesis. | Optimize the L-Lysine concentration through a dose-response study, monitoring both cell growth and productivity. |
Experimental Protocols
Determining Optimal L-Lysine Concentration: A Dose-Response Study
This protocol outlines a method to determine the optimal this compound concentration for a specific cell line.
Materials:
-
Your cell line of interest
-
Basal cell culture medium without L-Lysine
-
This compound solution (sterile, stock solution of known concentration)
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Cell viability assay (e.g., Trypan Blue, MTT, or similar)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at a predetermined density. Allow the cells to attach and enter the exponential growth phase (typically 24 hours).
-
Media Preparation: Prepare a series of media with varying concentrations of L-Lysine. This can be done by adding different volumes of the L-Lysine stock solution to the basal medium. Include a control group with the standard L-Lysine concentration for your cell line and a negative control with no L-Lysine. A typical range to test could be from 0 mM to 20 mM, but this may need to be adjusted based on your cell line.
-
Treatment: Remove the existing medium from the cells and replace it with the prepared media containing different L-Lysine concentrations.
-
Incubation: Incubate the plate under standard culture conditions for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Data Collection:
-
Cell Viability and Count: At the end of the incubation period, determine the viable cell number for each L-Lysine concentration using a cell viability assay and a cell counter.
-
Product Titer (if applicable): If you are working with a producer cell line, collect the supernatant to measure the concentration of your protein of interest (e.g., monoclonal antibody).
-
-
Data Analysis: Plot the viable cell density and product titer as a function of L-Lysine concentration. The optimal concentration will be the one that supports maximal cell growth and/or product formation without inducing cytotoxic effects.
Signaling Pathways and Workflows
L-Lysine and the mTORC1 Signaling Pathway
L-Lysine is known to stimulate cell proliferation and inhibit apoptosis through the activation of the mTORC1 signaling pathway.[7][13]
References
- 1. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 2. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 3. Enhancement of monoclonal antibody production by lysine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the effects of arginine and lysine on a monoclonal antibody C-terminal lysine variation in CHO cell cultures [agris.fao.org]
- 7. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. C-terminal lysine variants in fully human monoclonal antibodies: investigation of test methods and possible causes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blossombio.com [blossombio.com]
- 12. Poly-L-Lysine Cell Attachment Protocol [sigmaaldrich.com]
- 13. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Lysine Hydrate Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of L-Lysine hydrate (B1144303).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions encountered during experiments involving L-Lysine hydrate, with a focus on pH-related effects.
Issue 1: Precipitation or cloudiness is observed when dissolving this compound.
-
Question: Why is my this compound not dissolving completely or precipitating out of solution?
-
Answer: The solubility of L-Lysine is highly dependent on the pH of the solution. As a basic amino acid, its isoelectric point (pI) is in the alkaline range. At or near its pI, L-Lysine has its lowest solubility. In acidic or more strongly basic conditions, the ionization of its functional groups increases its solubility in aqueous solutions[1]. If your buffer system brings the pH close to the pI of L-Lysine, you may observe precipitation.
-
Troubleshooting Steps:
-
Measure the pH of your solution. Confirm if it is near the isoelectric point of L-Lysine.
-
Adjust the pH. Carefully add a small amount of a suitable acid (e.g., HCl) or base (e.g., NaOH) to shift the pH away from the pI. L-Lysine solubility increases in both acidic and basic conditions[1].
-
Consider the buffer components. Certain buffer ions, such as phosphate (B84403), can interact with L-Lysine and may influence its solubility. If you suspect buffer interactions, consider switching to an alternative buffer system.
-
Ensure you have not exceeded the solubility limit. While L-Lysine is highly soluble in water, its solubility in a specific buffer will depend on the buffer's composition, ionic strength, and temperature. It is recommended to experimentally determine the solubility for your specific conditions if precise concentrations are required.
-
Issue 2: The this compound solution is turning brown, especially upon heating.
-
Question: What is causing the browning of my this compound solution?
-
Answer: The browning is likely due to the Maillard reaction, a non-enzymatic browning reaction between the amino group of L-Lysine and a reducing sugar (e.g., glucose, fructose) if present in your medium[2][3]. The rate of the Maillard reaction is significantly influenced by pH, with higher pH values (alkaline conditions) generally accelerating the reaction[2][4]. This reaction leads to the degradation of L-Lysine and a loss of its nutritional and biological activity[5].
-
Troubleshooting Steps:
-
Identify and remove reducing sugars. If possible, eliminate or reduce the concentration of reducing sugars in your formulation.
-
Lower the pH. The Maillard reaction is generally slower at acidic to neutral pH. Adjusting the pH to a lower value can help minimize browning.
-
Control the temperature. The Maillard reaction is temperature-dependent. Avoid excessive heating or prolonged exposure to high temperatures.
-
Use a different buffer. The type of buffer can also influence the rate of the Maillard reaction[4]. Consider testing different buffer systems.
-
Issue 3: Loss of L-Lysine activity or concentration over time.
-
Question: My experimental results suggest that the concentration or activity of L-Lysine is decreasing in my solution. What could be the cause?
-
Answer: The degradation of L-Lysine in solution can be influenced by several factors, with pH and temperature being critical. Studies on L-Lysine hydrochloride solutions have shown that the degradation rate increases with decreasing pH (in acidic conditions) and with increasing temperature[6]. One of the main degradation products is lysine (B10760008) lactam[6].
-
Troubleshooting Steps:
-
Optimize solution pH. Based on kinetic studies, L-Lysine degradation can be significant in acidic conditions. If your application allows, consider adjusting the pH to a more neutral or slightly alkaline range where the degradation rate is lower, but be mindful of accelerating the Maillard reaction if sugars are present.
-
Control storage temperature. Store this compound solutions at recommended temperatures (e.g., refrigerated or frozen) to minimize degradation.
-
Prepare fresh solutions. For critical applications, it is best to use freshly prepared this compound solutions.
-
Monitor for degradation products. Use analytical techniques like HPLC to monitor the concentration of L-Lysine and the appearance of degradation products like lysine lactam over time.
-
Issue 4: Inconsistent biological or chemical activity of L-Lysine.
-
Question: Why am I observing variable activity of L-Lysine in my experiments?
-
Answer: The "activity" of L-Lysine can be context-dependent. If you are studying an enzyme that uses L-Lysine as a substrate, the enzyme's activity will be highly pH-dependent, with an optimal pH range for maximal activity[7][8]. For instance, lysine racemase has an optimal pH of around 8.0[8]. Additionally, racemization, the conversion of L-Lysine to a mixture of L- and D-isomers, can occur under certain conditions, particularly during chemical synthesis or at elevated temperatures and extreme pH values[9][10]. Since the D-isomer may have different or no biological activity, racemization can lead to a perceived loss of L-Lysine's specific activity.
-
Troubleshooting Steps:
-
Maintain optimal pH for enzymatic reactions. If you are working with an enzyme, ensure your reaction buffer is at the optimal pH for that specific enzyme.
-
Minimize conditions that promote racemization. Avoid harsh pH conditions and high temperatures for prolonged periods, especially during chemical modifications or long-term storage.
-
Analyze for enantiomeric purity. If you suspect racemization, use a chiral analytical method, such as chiral HPLC, to determine the enantiomeric purity of your L-Lysine.
-
Ensure consistent formulation. The overall composition of your solution, including buffer type and ionic strength, can influence the conformation and reactivity of L-Lysine. Maintain consistency across experiments.
-
Data Presentation: pH-Dependent Stability of L-Lysine
The following tables summarize the general trends of L-Lysine stability under different pH conditions based on available literature. Note that specific degradation rates can vary depending on temperature, buffer composition, and the presence of other reactive species.
Table 1: General Stability of L-Lysine in Aqueous Solutions at Different pH Ranges
| pH Range | Predominant Degradation Pathway(s) | General Stability | Key Considerations |
| Acidic (pH < 4) | Increased rate of chemical degradation (e.g., to lysine lactam)[6]. | Moderate to Low | Degradation rate is accelerated, especially at elevated temperatures. |
| Slightly Acidic to Neutral (pH 4 - 7) | Maillard reaction rate is relatively low. Chemical degradation is less pronounced than in strongly acidic conditions. | High | Generally the most stable range for minimizing both chemical degradation and the Maillard reaction. |
| Slightly Alkaline (pH 7 - 9) | Increased rate of Maillard reaction in the presence of reducing sugars[2][4]. Solubility is at its minimum near the isoelectric point. | Moderate | Risk of precipitation near the pI. Maillard reaction becomes more significant. |
| Strongly Alkaline (pH > 9) | Maillard reaction is significantly accelerated[2][3]. Potential for other base-catalyzed degradation pathways. | Low | High risk of degradation, especially with sugars present. |
Experimental Protocols
Protocol 1: Determination of L-Lysine Stability by HPLC
This protocol outlines a general method for quantifying the concentration of L-Lysine in a solution over time to assess its stability.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable buffer at a known concentration.
-
Divide the stock solution into aliquots and adjust the pH of each aliquot to the desired values using dilute HCl or NaOH.
-
Store the solutions at a constant temperature (e.g., 4°C, 25°C, or an elevated temperature for accelerated stability studies).
-
-
Sample Collection and Preparation:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each pH-adjusted solution.
-
If necessary, dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase, for example, 10 mM potassium dihydrogen phosphate with the pH adjusted to 7.5 with triethylamine, can be effective.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 214 nm).
-
Quantification: Prepare a standard curve of L-Lysine at known concentrations. Calculate the concentration of L-Lysine in the samples by comparing their peak areas to the standard curve.
-
-
Data Analysis:
-
Plot the concentration of L-Lysine as a function of time for each pH value.
-
Calculate the percentage of L-Lysine remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Key pH-dependent degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability by HPLC.
References
- 1. HPLC Method for Analysis of L-Lysine and L-Arginine | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US6329548B1 - Aqueous stable lysine solution - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
How to handle hygroscopic L-Lysine hydrate in the lab
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic compound L-Lysine hydrate (B1144303) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is L-Lysine hydrate and why is its hygroscopicity a concern?
A1: this compound is an essential alpha-amino acid.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2] This can lead to the formation of different hydrate phases, such as a hemihydrate or monohydrate, which can alter the physical state of the powder from free-flowing to clumped.[3] This moisture absorption complicates accurate weighing, affects concentration calculations, and can impact experimental reproducibility.[4][5]
Q2: What are the proper storage conditions for this compound?
A2: To minimize moisture absorption, this compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][6][7] For long-term stability, refrigeration is often recommended. Solutions should be aliquoted and stored frozen to prevent degradation.[8]
Q3: The this compound powder in my container has formed hard clumps. Is it still usable?
A3: Clumping is a direct result of moisture absorption. While the chemical itself may not be degraded, it becomes extremely difficult to handle and weigh accurately.[5] If the experiment is not sensitive to minor impurities, you may be able to use it, but it is not recommended for applications requiring high precision. Prevention through proper storage is the best course of action.[2][7]
Q4: My weight reading on the analytical balance keeps increasing when I try to weigh the powder. What is happening and how can I fix it?
A4: The continuously increasing mass is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[4][5] The most effective way to counteract this is to use the "weighing by difference" method, which is detailed in the Experimental Protocols section. Other solutions include weighing the compound in a controlled-humidity environment, such as a glove box, or quickly preparing a stock solution of an approximate concentration and then determining the exact concentration via titration or another analytical method.[9]
Q5: What is the best solvent for this compound?
A5: this compound is highly soluble in water.[10][11] A concentration of 100 mg/mL in water yields a clear, colorless solution.[11] It has limited solubility in nonpolar organic solvents.[10]
Q6: How should I store aqueous solutions of this compound?
A6: To ensure stability and prevent microbial growth, aqueous solutions should be sterile-filtered, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored frozen.[8] For short-term storage (1 month), -20°C is suitable; for long-term storage (up to 6 months), -80°C is recommended.[8]
Data & Properties
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere/Container | Recommended Duration |
|---|---|---|---|
| Solid Powder | 2 – 8 °C[7] | Tightly sealed container in a dry, cool place[6][7] | Per manufacturer's expiration date |
| Aqueous Solution | -20 °C | Sealed, single-use aliquots | Up to 1 month[8] |
| Aqueous Solution | -80 °C | Sealed, single-use aliquots | Up to 6 months[8] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₆N₂O₃[12] |
| Molecular Weight | 164.20 g/mol [12] |
| Appearance | Off-white solid[6] |
| Melting Point | 212 - 214 °C[6] |
| Solubility in Water | Highly soluble; 100 mg/mL[10][11] |
| pH | 9 - 10.5 (2.5% aqueous solution)[6] |
Visual Guides & Workflows
Caption: Recommended workflow for handling hygroscopic this compound.
Caption: Troubleshooting guide for common issues with this compound.
Experimental Protocols
Protocol 1: Accurate Weighing using the "Weighing by Difference" Method
This protocol is the recommended procedure for accurately determining the mass of a transferred hygroscopic solid.[13]
Materials:
-
Analytical balance (ensure it is calibrated and level)
-
Spatula
-
Primary container with this compound
-
Receiving vessel (e.g., beaker, flask)
-
Finger cots or gloves to prevent transferring oils to the container
Procedure:
-
Ensure the primary container of this compound is sealed and has equilibrated to the ambient temperature of the balance room to prevent thermal drift in measurements.
-
Place the sealed primary container on the analytical balance, close the draft shields, and record the initial mass (Mass 1) once the reading stabilizes.
-
Remove the container from the balance.
-
Working swiftly to minimize air exposure, open the container and use a clean spatula to transfer the desired approximate amount of this compound into your receiving vessel.
-
Immediately and securely reseal the primary container.
-
Place the sealed primary container back onto the same analytical balance. Close the draft shields and record the final mass (Mass 2) after the reading stabilizes.
-
The exact mass of this compound transferred to the receiving vessel is the difference between the two measurements: Mass Transferred = Mass 1 - Mass 2
Protocol 2: Preparation of a 100 mg/mL Aqueous Stock Solution
This protocol describes how to prepare a standard stock solution for general laboratory use.
Materials:
-
This compound powder
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Volumetric flask or graduated cylinder
-
Stir plate and magnetic stir bar
-
0.22 µm sterile syringe filter (if for cell culture or sterile applications)
-
Sterile single-use storage tubes (e.g., cryovials)
Procedure:
-
Calculate the mass of this compound required. For example, to make 10 mL of a 100 mg/mL solution, you will need 1.0 g of the powder.
-
Using the "Weighing by Difference" method (Protocol 1), accurately transfer the calculated mass of this compound into a beaker or flask.
-
Add a portion of the total required volume of ultrapure water (e.g., 7-8 mL for a final volume of 10 mL) and add a magnetic stir bar.
-
Place the vessel on a stir plate and stir until the solid is completely dissolved. This compound is highly soluble in water, so this should occur relatively quickly.[11]
-
Once dissolved, transfer the solution to a volumetric flask or graduated cylinder. Rinse the original vessel with a small amount of water and add it to the flask to ensure a complete transfer.
-
Bring the solution to the final desired volume with ultrapure water.
-
(Optional) If a sterile solution is required, draw the solution into a syringe and pass it through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the final solution into sterile, single-use tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[8]
References
- 1. calpaclab.com [calpaclab.com]
- 2. formedium.com [formedium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemscene.com [chemscene.com]
- 13. m.youtube.com [m.youtube.com]
L-Lysine Hydrate Crystallization Technical Support Center
Welcome to the technical support center for L-Lysine (B1673455) hydrate (B1144303) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the crystallization of L-Lysine and its hydrated forms.
Frequently Asked Questions (FAQs)
Q1: What are the different solid-state forms of L-Lysine, and why is this important for crystallization?
A1: L-Lysine is known to exist in several solid forms, including an anhydrous form, a hemihydrate, and a monohydrate.[1][2] The specific form obtained depends critically on the crystallization conditions, particularly the presence of water and the relative humidity (RH). Under ambient conditions with moderate relative humidity, L-Lysine has a strong tendency to form a hemihydrate. At higher humidity (around 50% RH or more), the monohydrate form is favored. The anhydrous form can typically only be obtained under rigorously dry conditions.[3][4] Understanding these different hydrated states is crucial because the crystal form can significantly impact physicochemical properties such as solubility, stability, and bioavailability.
Q2: My L-Lysine crystallization is resulting in very fine, needle-like crystals. What are the potential causes and how can I obtain more equant or block-like crystals?
A2: The formation of needle-like crystals is a common issue in L-Lysine crystallization and is often indicative of rapid crystal growth, which can be influenced by several factors. High supersaturation, rapid cooling rates, or the choice of anti-solvent can all contribute to this morphology. To achieve a more desirable crystal habit, consider the following:
-
Slower Cooling Rate: In cooling crystallization, a slower, more controlled cooling profile allows for more orderly crystal growth, which can favor the formation of more equant crystals.
-
Anti-Solvent Addition Rate: When using an anti-solvent, a slower addition rate can help to control the level of supersaturation and prevent rapid precipitation, which often leads to needle-like crystals.
-
Solvent System: The choice of solvent and anti-solvent can significantly influence crystal habit. Experimenting with different solvent systems may be necessary.
-
Additives: The use of crystal habit modifiers, such as certain polymers (e.g., hydroxypropyl cellulose), can help to inhibit growth on specific crystal faces, thereby altering the final crystal shape.[5]
Q3: I am observing significant aggregation and poor flowability of my L-Lysine hydrate crystals. What can I do to minimize this?
A3: Aggregation in this compound crystallization can be a result of several factors, including high supersaturation, inadequate agitation, and electrostatic interactions between particles. To mitigate aggregation:
-
Optimize Supersaturation: Operating at a lower level of supersaturation can reduce the rate of nucleation and growth, giving crystals more time to grow individually rather than agglomerating.
-
Agitation: Ensure adequate but not excessive agitation. Proper mixing can keep crystals suspended and prevent them from settling and sticking together. However, very high shear can lead to crystal breakage, which may promote secondary nucleation and aggregation.
-
pH Control: The pH of the crystallization medium can affect the surface charge of the L-Lysine molecules.[6][7] Adjusting the pH may help to reduce intermolecular attractive forces that can lead to aggregation. For L-Lysine, the isoelectric point (pI) is 9.47.[8] Crystallizing at a pH away from the pI can increase electrostatic repulsion between molecules and particles.
-
Seeding: Introducing seed crystals of a desired size and morphology can help to control the crystallization process, leading to a more uniform particle size distribution and potentially reducing aggregation.
Q4: What is the thermal stability of L-Lysine monohydrochloride dihydrate, and how does temperature affect its crystallization?
A4: L-Lysine monohydrochloride dihydrate is thermally stable up to approximately 60°C.[9][10] Above this temperature, it begins to lose its water of hydration.[9][10] This is a critical consideration for both storage and crystallization process design. During cooling crystallization, the temperature profile must be carefully controlled to remain within the stability range of the desired hydrate form. The solubility of L-Lysine and its salts is also highly dependent on temperature, which is the driving force for cooling crystallization.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Crystal Yield | - Incomplete crystallization (solution still supersaturated).- High residual solubility in the mother liquor.- Loss of material during filtration or washing. | - Extend the crystallization time or cool to a lower final temperature.- For anti-solvent crystallization, increase the proportion of the anti-solvent.- Optimize the washing step with a solvent in which the product has low solubility. |
| Poor Crystal Morphology (e.g., needles, plates) | - High supersaturation leading to rapid growth.- Inappropriate solvent or anti-solvent.- Lack of crystal habit modifiers. | - Reduce the cooling rate or the anti-solvent addition rate.- Experiment with different solvent systems.- Introduce a small amount of a habit-modifying additive.[5] |
| Formation of an Oil or Amorphous Precipitate | - Extremely high supersaturation.- Presence of impurities that inhibit crystallization. | - Lower the initial concentration of L-Lysine.- Increase the crystallization temperature initially.- Purify the starting material to remove impurities. |
| Inconsistent Crystal Form (Polymorphism) | - Variations in humidity and water content of the solvent.- Inconsistent temperature control.- Different sources or batches of starting material. | - Control the water content of your solvent system precisely.- Implement a strict and reproducible temperature profile for crystallization.- Characterize the starting material to ensure consistency. |
| Discolored Crystals | - Presence of impurities from the starting material or carried over from previous steps. | - Decolorize the solution with activated carbon before crystallization.[4][11]- Recrystallize the product. |
Data Presentation
Table 1: Solubility of L-Lysine Monohydrochloride Hydrates in Water
| Temperature (°C) | Crystal Form | Solubility Equation (log S) |
| 0 - 55 | Dihydrate | log S = 1.6990 + 0.01294 * t |
| 55 - 70 | Monohydrate | log S = 1.7404 + 0.01256 * t |
*S = Solubility, t = temperature in °C. (Data sourced from[12])
Table 2: Solubility of L-Lysine in Ethanol-Water Mixtures at 298.15 K (25°C)
| Ethanol (B145695) Mole Fraction | L-Lysine Solubility (mol/L) |
| 0.0 | Data not available in source, but highly soluble[13][14] |
| 0.2 | Specific quantitative data not available, but solubility decreases with increasing ethanol concentration[1][15] |
| 0.4 | Specific quantitative data not available, but solubility decreases with increasing ethanol concentration[1][15] |
| 0.6 | Specific quantitative data not available, but solubility decreases with increasing ethanol concentration[1][15] |
| 0.8 | Specific quantitative data not available, but solubility decreases with increasing ethanol concentration[1][15] |
| 1.0 | Very low solubility[1][15] |
Experimental Protocols
Protocol 1: Cooling Crystallization of L-Lysine Monohydrochloride Dihydrate
-
Dissolution: Prepare a saturated or slightly undersaturated solution of L-Lysine monohydrochloride in deionized water at an elevated temperature (e.g., 50°C). Ensure all solids are completely dissolved. The concentration will depend on the desired yield and the solubility at the starting and ending temperatures (refer to Table 1).
-
Cooling: Cool the solution slowly and under controlled agitation. A linear cooling rate of 5-10°C per hour is a good starting point.
-
Holding: Once the final crystallization temperature (e.g., 5-10°C) is reached, hold the slurry at this temperature with continued agitation for a period of 2-4 hours to allow for crystal growth and to maximize the yield.
-
Isolation: Separate the crystals from the mother liquor by filtration (e.g., using a Buchner funnel).
-
Washing: Wash the crystals with a small amount of cold ethanol or another suitable anti-solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a low temperature (e.g., 30-40°C) to avoid dehydration of the dihydrate form.
Protocol 2: Anti-Solvent Crystallization of this compound
-
Dissolution: Dissolve L-Lysine in a solvent in which it is highly soluble, such as water, to create a concentrated solution.
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., ethanol, methanol) in which L-Lysine has low solubility to the stirred L-Lysine solution at a constant temperature. The addition rate should be controlled to maintain a moderate level of supersaturation. A typical starting point is to add the anti-solvent over a period of 1-2 hours.
-
Maturation: After the anti-solvent addition is complete, continue to stir the resulting slurry for an additional 1-3 hours to allow the crystallization to reach equilibrium.
-
Isolation: Filter the crystals from the solution.
-
Washing: Wash the crystals with a small amount of the anti-solvent.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
Visualizations
Caption: A general experimental workflow for the crystallization of this compound.
Caption: A logical flowchart for troubleshooting common L-Lysine crystallization issues.
References
- 1. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6329548B1 - Aqueous stable lysine solution - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103739507A - Preparation method of beta-crystal-form lysine hydrochloride - Google Patents [patents.google.com]
- 5. Influence of crystal habit on the surface free energy and interparticulate bonding of L-lysine monohydrochloride dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating the poly-l-lysine structure through the control of the protonation–deprotonation state of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. KR910007613B1 - Method for preparing L-lysine by continuous concentration and crystallization - Google Patents [patents.google.com]
- 10. New surface contacts formed upon reductive lysine methylation: Improving the probability of protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globethesis.com [globethesis.com]
- 12. tandfonline.com [tandfonline.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Influence of pH and Surface Chemistry on Poly(L-lysine) Adsorption onto Solid Supports Investigated by Quartz Crystal Microbalance with Dissipation Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Avoiding variability in experiments with L-Lysine hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid variability in experiments involving L-Lysine hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is L-Lysine hydrate and how does it differ from other forms of L-Lysine?
This compound is a form of the essential amino acid L-Lysine that contains water molecules within its crystal structure.[1][2][3][4] It is known to exist in different hydration states, such as a hemihydrate and a monohydrate.[2] This is distinct from L-Lysine hydrochloride (HCl), which is a salt form created by reacting L-Lysine with hydrochloric acid.[5][6] The HCl form is generally more stable and less hygroscopic (less prone to absorbing moisture from the air) than this compound.[2][5]
Q2: What are the primary causes of variability in experiments using this compound?
The primary sources of variability when using this compound stem from its physicochemical properties:
-
Hygroscopicity: L-Lysine has a strong tendency to absorb moisture from the atmosphere, which can alter its weight and concentration over time.[2] This can lead to errors in solution preparation.
-
Hydration State: The presence of different hydrate forms (hemihydrate, monohydrate) can affect the molecular weight used for calculations if not properly accounted for.
-
pH Sensitivity: The charge state of L-Lysine is dependent on the pH of the solution, which can influence its interactions with other molecules and its stability.[1][7][8]
-
Storage Conditions: Improper storage can lead to degradation or changes in the hydration state of the compound.[9][10][11][12]
Q3: How should I properly store this compound to maintain its integrity?
To ensure the stability of this compound, it is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated place, away from moisture.[9][10][11][12] Recommended storage temperatures are often between 2-8°C.[12][13] For stock solutions, it is advisable to aliquot and store them at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent degradation from repeated freeze-thaw cycles.[14]
Q4: Can I use this compound and L-Lysine HCl interchangeably in my experiments?
While both provide the L-Lysine amino acid, they are not directly interchangeable without careful consideration. Due to differences in molecular weight and stability, using one in place of the other will require adjustments in the amount weighed to achieve the same molar concentration of L-Lysine.[5] L-Lysine HCl is often preferred for its superior stability and handling properties.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Inaccurate concentration of this compound solution due to its hygroscopic nature.
Troubleshooting Steps:
-
Verify Weighing Practices: Always weigh this compound in a controlled environment with low humidity. Use a calibrated analytical balance and work quickly to minimize exposure to air.
-
Dry the Compound: For applications requiring high accuracy, consider drying the this compound under vacuum to remove excess water before weighing. However, be aware that this may alter the hydration state.
-
Confirm Molecular Weight: Ensure you are using the correct molecular weight for the specific hydrate form of L-Lysine you have. If the exact hydration state is unknown, consider using L-Lysine HCl for more reliable concentration calculations.
-
Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment to avoid degradation or changes in concentration over time.
Issue 2: Poor Solubility or Precipitation in Solution
Possible Cause: Incorrect solvent, pH, or concentration.
Troubleshooting Steps:
-
Check Solubility Data: this compound is soluble in water. If you are using a different solvent system, verify the solubility of this compound in that specific solvent.
-
Adjust pH: The solubility of L-Lysine can be influenced by pH. Ensure the pH of your solvent is appropriate. L-Lysine has two amino groups and one carboxylic acid group, making its net charge pH-dependent.[7][8]
-
Use Sonication: If the powder is not dissolving readily, gentle warming or sonication can aid in dissolution.
-
Filter the Solution: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved particles before use in sensitive applications like cell culture.
Data Presentation
Table 1: Physicochemical Properties of this compound and L-Lysine HCl
| Property | This compound | L-Lysine HCl |
| Molecular Formula | C₆H₁₄N₂O₂ · H₂O | C₆H₁₅ClN₂O₂ |
| Molecular Weight | 164.20 g/mol | 182.65 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Hygroscopicity | Strongly hygroscopic | Less hygroscopic |
| Storage | 4°C, sealed, away from moisture | Room temperature, dry conditions |
Experimental Protocols
Protocol: Preparation of a Standard this compound Stock Solution (e.g., 100 mM)
-
Calculate Required Mass:
-
Determine the desired concentration (e.g., 100 mM or 0.1 M).
-
Determine the desired final volume (e.g., 10 mL or 0.01 L).
-
Use the molecular weight of L-Lysine monohydrate (164.20 g/mol ) for the calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 164.20 g/mol = 0.1642 g
-
-
-
Weighing:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh 0.1642 g of this compound powder quickly on a calibrated analytical balance in a low-humidity environment.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile 15 mL conical tube.
-
Add a portion of the desired solvent (e.g., sterile, deionized water), approximately 7-8 mL.
-
Vortex or gently agitate until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
-
Final Volume Adjustment and Sterilization:
-
Once fully dissolved, bring the solution to the final volume of 10 mL with the solvent.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[14] Avoid repeated freeze-thaw cycles.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: Factors contributing to variability in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hongdaherbs.com [hongdaherbs.com]
- 6. L-lysine hydrochloride for Research [baseclick.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. formedium.com [formedium.com]
- 12. carlroth.com [carlroth.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: L-Lysine Hydrate Buffer Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving L-Lysine hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is L-Lysine hydrate and why is its hydrated form important?
L-Lysine is an essential amino acid crucial for protein synthesis and various biological functions. The "hydrate" form indicates that water molecules are incorporated into its crystal structure. This is important because L-Lysine is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] Understanding its hydrated state is critical for accurate weighing and concentration calculations in your experiments. L-Lysine can exist as a hemihydrate or a monohydrate depending on the ambient relative humidity.[1][2]
Q2: How does pH affect the solubility and stability of this compound?
The pH of the solution significantly impacts the charge and, consequently, the solubility and stability of L-Lysine. L-Lysine has three ionizable groups: the α-carboxyl group, the α-amino group, and the ε-amino group of its side chain. As the pH of the solution changes, the protonation state of these groups is altered, which affects the molecule's net charge and its interactions with the solvent and other molecules in the buffer.[5] While L-Lysine is generally highly soluble in water, its stability can be compromised at certain pH values, especially at elevated temperatures, which can lead to degradation.[6][7]
Q3: Can this compound interact with common buffer components?
Yes, L-Lysine can interact with components of common laboratory buffers. A notable interaction is with phosphate (B84403) ions from phosphate-buffered saline (PBS).[5] These interactions can be quite strong and may influence the conformational state of other molecules in the solution, potentially affecting the solubility and stability of this compound itself.[5] When working with phosphate buffers, it is crucial to be aware of these potential interactions.
Q4: What are the optimal storage conditions for this compound solutions?
To ensure the stability of this compound solutions, they should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is recommended to prepare stock solutions, aliquot them to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Solution |
| Cloudiness or precipitation in the buffer solution. | Supersaturation: The concentration of this compound may have exceeded its solubility limit in the specific buffer system at the given temperature and pH.[5] Incorrect Buffer Preparation: Errors in the calculation or measurement of buffer components can lead to precipitation.[5] Interaction with Buffer Components: Strong interactions, for instance with phosphate ions, can sometimes lead to the formation of less soluble complexes.[5] | Verify Solubility: Try dissolving a smaller amount of this compound. Gentle heating or sonication can aid dissolution, but be cautious of potential degradation at higher temperatures. Always check for recrystallization as the solution cools.[5] Recalculate and Remeasure: Double-check all calculations and measurements for your buffer preparation. Consider an Alternative Buffer: If you suspect specific ionic interactions are causing precipitation, consider switching to a different buffer system (e.g., Tris or HEPES instead of PBS). |
| Variability in experimental results. | Degradation of L-Lysine: this compound in solution can degrade over time, especially under non-ideal storage conditions such as high temperatures or exposure to light.[6] One common degradation pathway is the formation of lysine (B10760008) lactam.[6][7][8] Maillard Reaction: If your buffer contains reducing sugars, L-Lysine can undergo the Maillard reaction, leading to browning of the solution and a decrease in the effective concentration of L-Lysine. This reaction is influenced by pH and buffer type, with phosphate buffers known to stimulate it.[9] | Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment for best results.[5] Proper Storage: If storage is unavoidable, store aliquots at low temperatures (-20°C or -80°C) and protect them from light.[8] Avoid Reducing Sugars: If possible, use buffers that do not contain reducing sugars. If their presence is necessary, be aware of the potential for the Maillard reaction and its impact on your results. |
| Unexpected changes in solution pH. | Temperature Effects on Buffer: The pKa of some buffers, like Tris, is temperature-dependent. A change in temperature can therefore lead to a shift in the solution's pH.[10] Degradation Products: The degradation of L-Lysine can lead to the formation of acidic or basic byproducts that alter the pH of the solution. | Control Temperature: Maintain a constant temperature during your experiment and pH measurements. Monitor pH: Regularly check the pH of your L-Lysine solutions, especially if they are stored for any period. Use Fresh Solutions: Preparing fresh solutions minimizes the impact of degradation products on pH. |
Data Presentation
This compound Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂O₂·H₂O | [11] |
| Molecular Weight | 164.20 g/mol | [11] |
| pKa (25 °C) | α-COOH: ~2.18, α-NH₃⁺: ~8.95, ε-NH₃⁺: ~10.53 | [3] |
| Isoelectric Point (pI) | ~9.74 | [3] |
| Solubility in Water | Highly soluble (>100 g per 100 g of water at 25°C for L-lysine) | [3][5] |
Buffer Compatibility and Considerations
| Buffer System | Common pH Range | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | L-Lysine is known to have strong interactions with phosphate ions, which may influence its solubility and the conformation of other molecules.[5] Phosphate can also catalyze the Maillard reaction in the presence of reducing sugars.[9] |
| Tris-HCl | 7.0 - 9.0 | The pKa of Tris is temperature-dependent, leading to pH shifts with temperature changes.[10] It is generally considered a suitable buffer for many biological experiments involving L-Lysine. |
| HEPES | 6.8 - 8.2 | HEPES is a zwitterionic buffer often used in cell culture and is generally compatible with L-Lysine. |
| MES | 5.5 - 6.7 | MES is typically used for experiments requiring a lower pH range. |
Experimental Protocols
Protocol for Determining the Equilibrium Solubility of this compound (Shake-Flask Method)
This protocol outlines a standard method to determine the equilibrium solubility of this compound in a specific buffer system.[5]
1. Preparation of Buffer Solutions:
-
Prepare the desired buffer system (e.g., 0.1 M PBS at pH 7.4) using high-purity water and analytical-grade reagents.
-
Accurately adjust the pH of the buffer at the desired experimental temperature.
2. Sample Preparation:
-
Add an excess amount of this compound to a known volume of the prepared buffer in a sealed, clear container (e.g., a glass vial). An excess of solid material should be clearly visible.
3. Equilibration:
-
Place the sealed containers in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure that equilibrium is reached.
4. Phase Separation:
-
After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a controlled temperature.
5. Sampling and Dilution:
-
Carefully withdraw a clear aliquot of the supernatant. To avoid disturbing the solid, it is advisable to filter the supernatant through a chemically compatible, low-binding filter (e.g., a 0.22 µm syringe filter).
-
Immediately dilute the filtered supernatant with the corresponding buffer to a concentration suitable for the chosen analytical method.
6. Quantification:
-
Analyze the concentration of L-Lysine in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
7. Calculation:
-
Calculate the solubility of this compound in the buffer by multiplying the measured concentration by the dilution factor.
Mandatory Visualizations
L-Lysine Degradation Pathways
L-Lysine is primarily degraded in the liver through two main pathways: the saccharopine pathway and the pipecolate pathway. Both pathways ultimately lead to the production of Acetyl-CoA, which can then enter the citric acid cycle.[8]
Caption: Major catabolic pathways of L-Lysine.
L-Lysine and mTOR Signaling Pathway
L-Lysine, like other amino acids, plays a role in activating the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. The activation of mTORC1 by amino acids is a complex process involving the Rag GTPases and localization of mTORC1 to the lysosome.[5]
Caption: L-Lysine's role in activating mTORC1 signaling.
Experimental Workflow for Buffer Optimization
A logical workflow is essential for efficiently optimizing buffer conditions for your this compound experiments.
Caption: A workflow for buffer optimization.
References
- 1. L-Lysine monohydrochloride EMPROVE ESSENTIAL Ph Eur,BP,USP 657-27-2 [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. A simple method for developing lysine targeted covalent protein reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. HPLC Determination of Lysine on Primesep 200 column in MS-compatible conditions | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Managing L-Lysine Hydrate-Induced Cell Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell toxicity issues arising from high concentrations of L-Lysine (B1673455) hydrate (B1144303) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of L-Lysine hydrate-induced cytotoxicity in cell culture?
A1: Common indicators of this compound toxicity include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells.
-
Changes in cell morphology: Cells may appear rounded, shrunken, and detached from the culture surface.
-
Increased number of floating dead cells: An accumulation of debris and non-adherent cells in the culture medium.
-
Precipitate formation: High concentrations of this compound may exceed its solubility in the culture medium, leading to the formation of visible precipitates.
Q2: What are the underlying mechanisms of this compound-induced cytotoxicity?
A2: High concentrations of L-Lysine can induce cell toxicity through several mechanisms, which can be cell-type specific:
-
Osmotic Stress: Elevated concentrations of this compound can increase the osmolarity of the culture medium, leading to osmotic stress, water efflux from cells, and subsequent cell shrinkage.[1]
-
Oxidative Stress and Apoptosis: In cell types such as human renal tubular cells, L-lysine has been shown to trigger apoptosis through a pathway involving the activation of NADPH oxidase and the subsequent generation of reactive oxygen species (ROS).[1][2] This can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2][3]
-
Mitochondrial Damage and Necrosis: In other cells, like pancreatic acinar cells, high concentrations of L-lysine can directly damage mitochondria, leading to a decrease in cellular ATP levels and culminating in necrotic cell death.[1][4]
-
NF-κB Pathway Inhibition: In some malignant cell lines, L-lysine has been observed to induce apoptosis by inhibiting the p65 subunit of the NF-κB pathway.[3]
Q3: At what concentrations does this compound typically become cytotoxic?
A3: The cytotoxic concentration of this compound is highly dependent on the specific cell line, culture conditions, and duration of exposure. However, some reported toxic concentrations include:
-
10 mM L-lysine: Induced apoptosis in human proximal tubular (HK-2) cells.[2]
-
10-60 mM L-lysine: Caused mitochondrial damage and necrosis in isolated mouse or rat pancreatic acinar cells.[1][4]
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q4: Is there a difference in cytotoxicity between D-lysine and L-lysine?
A4: Some studies suggest that the D-isomer of lysine (B10760008) may be less toxic to eukaryotic cells than the L-isomer.[1] However, the specific cytotoxic profiles of the individual isomers should be determined empirically for your cell line and experimental setup.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with high concentrations of this compound.
| Problem | Possible Cause | Recommended Solution |
| Decreased cell viability and growth | The concentration of this compound is too high, leading to osmotic stress, apoptosis, or necrosis. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.- Gradually adapt the cells to higher concentrations of this compound over several passages.- Consider using osmoprotectants like glycerol (B35011) or glycine (B1666218) to help cells cope with osmotic stress.[1] |
| Changes in cell morphology (e.g., rounding, detachment) | Cytotoxicity is affecting cell adhesion and cytoskeletal structure. | - Lower the concentration of this compound.- Ensure the culture surface is adequately coated with an appropriate attachment factor (e.g., poly-L-lysine, fibronectin) if working with weakly adherent cells.[1][5] |
| Precipitate formation in the medium | The concentration of this compound exceeds its solubility in the culture medium, or it is reacting with other media components. | - Ensure the this compound is fully dissolved in the medium before adding it to the cells.- Prepare fresh medium for each experiment.- Consider adjusting the pH of the medium after adding this compound, as high concentrations can alter it. The use of a buffer like HEPES may help maintain a stable pH.[1] |
| Inconsistent experimental results | Variability in the preparation of this compound solutions or in cell handling procedures. | - Prepare a fresh stock solution of this compound for each experiment.- Ensure consistent cell seeding densities and treatment durations across all experiments.- Standardize all cell handling and solution preparation protocols. |
Quantitative Data Summary
| Compound | Cell Line | Effect | Concentration | Reference |
| L-Lysine | Human proximal tubular (HK-2) cells | Apoptosis | 10 mM | [2] |
| L-Lysine | Isolated mouse/rat pancreatic acinar cells | Mitochondrial damage, Necrosis | 10-60 mM | [4] |
| DL-Lysine acetate | Various | General cellular damage | >10-60 mM | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Cytotoxicity Assay (LDH Assay)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group compared to the controls.
Apoptosis Assay (Annexin V Staining)
This protocol detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Cell Collection: Following treatment with this compound, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: L-Lysine induced apoptosis signaling pathway.
Caption: Experimental workflow for troubleshooting L-Lysine toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysine triggers apoptosis through a NADPH oxidase-dependent mechanism in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic aspects of apoptosis induction by l-lysine in both HTLV-1-positive and -negative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
Technical Support Center: L-Lysine Hydration State Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the hydration state of L-Lysine.
Frequently Asked Questions (FAQs)
Q1: What are the common hydration states of L-Lysine?
A1: L-Lysine has a strong propensity to absorb water from the atmosphere and is commonly found in several hydration states. The most frequently encountered forms are anhydrous L-Lysine, L-Lysine hemihydrate, and L-Lysine monohydrate.[1][2] Under ambient conditions, it readily forms a hydrate (B1144303) phase, making it crucial to handle and analyze the material under controlled conditions to obtain the desired form.[3][4]
Q2: Why is it critical to accurately determine the hydration state of L-Lysine in research and drug development?
A2: The hydration state of an active pharmaceutical ingredient (API) like L-Lysine can significantly impact its physicochemical properties. These properties include solubility, dissolution rate, stability, and bioavailability.[5][6] Inconsistent or incorrect determination of the hydration state can lead to variability in experimental results and issues with product performance and manufacturability.[7] For instance, different hydrate forms may exhibit different compressibilities, affecting tablet formation.[5][6]
Q3: What are the primary analytical techniques for determining the hydration state of L-Lysine?
A3: The primary techniques for accurately determining the hydration state of L-Lysine include:
-
Karl Fischer Titration: For quantifying the water content.
-
Thermogravimetric Analysis (TGA): For measuring weight loss due to dehydration as a function of temperature.[8]
-
Powder X-ray Diffraction (PXRD): For identifying the crystalline form of the hydrate.[3][4]
-
Dynamic Vapour Sorption (DVS): For studying the hydration and dehydration behavior under varying humidity conditions.[1]
Q4: Can spectroscopic methods be used to determine the hydration state?
A4: Yes, spectroscopic techniques can provide valuable information. Fourier-Transform Infrared (FTIR) and Raman spectroscopy can detect changes in the vibrational modes of water molecules within the crystal lattice, helping to distinguish between anhydrous and hydrated forms.[6][9] Terahertz time-domain spectroscopy has also been shown to be sensitive to the structural changes between L-Lysine and its hydrate.[10]
Troubleshooting Guides
Issue 1: Inconsistent results from Karl Fischer Titration.
-
Question: My Karl Fischer titration results for water content in L-Lysine are not reproducible. What could be the cause?
-
Answer: Inconsistent results in Karl Fischer titration can arise from several factors:
-
Poor Solubility: L-Lysine, like many amino acids, has limited solubility in common Karl Fischer solvents like methanol (B129727).[11][12] This can lead to incomplete water extraction.
-
Hygroscopicity: The high hygroscopicity of L-Lysine means it can rapidly absorb atmospheric moisture during sample handling and transfer, leading to erroneously high water content readings.[4]
-
Side Reactions: Although less common with L-Lysine, some compounds can react with the Karl Fischer reagents, leading to inaccurate results.
-
Improper Solvent Blanking: Failure to properly titrate the solvent to dryness before adding the sample will result in a positive bias.
-
-
Troubleshooting Steps:
-
Enhance Solubility: Use a co-solvent like formamide (B127407) or salicylic (B10762653) acid to improve the solubility of L-Lysine in the titration medium.[11][12] Performing the titration at a slightly elevated temperature (e.g., 50°C) can also aid dissolution.
-
Minimize Moisture Exposure: Handle the sample in a low-humidity environment, such as a glove box. Use a weighing boat and determine the sample weight by difference to ensure accuracy.[11]
-
Use a Homogenizer: A homogenizer can help to break down the sample particles and accelerate water extraction.[11][12]
-
Consider the KF Oven Method: For samples with very low water content or poor solubility, using a Karl Fischer oven to heat the sample and transfer the vaporized water to the titration cell via a dry carrier gas is a reliable alternative.[11][12] Recommended oven temperatures for amino acids are between 150 and 180°C.[11][12]
-
Issue 2: Difficulty in interpreting Thermogravimetric Analysis (TGA) data.
-
Question: The weight loss curve from my TGA of L-Lysine is ambiguous. How can I accurately determine the dehydration step?
-
Answer: Ambiguity in TGA curves for L-Lysine can be due to overlapping thermal events, such as decomposition occurring close to the dehydration temperature.
-
Troubleshooting Steps:
-
Optimize Heating Rate: A slower heating rate (e.g., 5-10°C/min) can often improve the resolution between the dehydration and decomposition events.
-
Correlate with DSC: Running a Differential Scanning Calorimetry (DSC) analysis in parallel can help to identify the endothermic peak associated with dehydration, distinguishing it from decomposition.
-
Analyze Evolved Gases: Coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of the gases evolved during weight loss, confirming that the initial weight loss is due to water.
-
Issue 3: Powder X-ray Diffraction (PXRD) patterns are difficult to match to a specific hydrate form.
-
Question: My PXRD pattern for a sample of L-Lysine doesn't perfectly match the reference patterns for the anhydrous, hemihydrate, or monohydrate forms. Why might this be?
-
Answer: Discrepancies in PXRD patterns can be caused by:
-
Mixtures of Hydrates: The sample may be a mixture of different hydration states.
-
Preferred Orientation: If the powder sample is not randomly oriented, the relative intensities of the diffraction peaks can be altered.
-
Amorphous Content: The presence of amorphous (non-crystalline) material will not contribute to the diffraction pattern, potentially altering the perceived peak intensities.
-
-
Troubleshooting Steps:
-
Careful Sample Preparation: Gently grind the sample to a fine, uniform particle size to minimize preferred orientation.
-
Controlled Environment: Prepare and analyze the sample under controlled humidity and temperature to prevent changes in the hydration state during the experiment.
-
Quantitative Phase Analysis: Use Rietveld refinement or other quantitative methods to analyze the PXRD data, which can help to identify and quantify the different crystalline phases present in a mixture.
-
Quantitative Data Summary
| Hydration State | Theoretical Water Content (%) | Reference |
| L-Lysine Anhydrous | 0 | |
| L-Lysine Hemihydrate | 5.8 | |
| L-Lysine Monohydrate | 10.9 | |
| L-Lysine Monohydrochloride Dihydrate | 16.4 | [13] |
Note: The theoretical water content is calculated based on the molecular weights of L-Lysine and water.
| Analytical Technique | Typical Sample Size | Key Parameter Measured |
| Karl Fischer Titration | 1-2 g | Water Content (%) |
| Thermogravimetric Analysis (TGA) | 5-10 mg | Weight Loss (%) vs. Temperature (°C) |
| Powder X-ray Diffraction (PXRD) | 10-20 mg | Diffraction Angle (2θ) and Intensity |
| Dynamic Vapour Sorption (DVS) | 10-30 mg | Mass Change (%) vs. Relative Humidity (%) |
Experimental Protocols
Karl Fischer Titration (Volumetric)
-
Instrument Preparation:
-
Fill the burette with a standardized Karl Fischer titrant.
-
Add a suitable solvent (e.g., methanol with a co-solvent like formamide if needed) to the titration vessel.
-
Titrate the solvent to a stable, dry endpoint to eliminate any residual water.
-
-
Sample Preparation and Analysis:
-
Accurately weigh 1-2 g of the L-Lysine sample.
-
Quickly transfer the sample to the conditioned titration vessel.
-
Stir the sample to ensure complete dissolution and water extraction. An extraction time of at least 3 minutes is recommended.[11]
-
Initiate the titration. The instrument will automatically stop at the endpoint.
-
Record the volume of titrant consumed.
-
-
Calculation:
-
Calculate the water content using the following formula:
-
Thermogravimetric Analysis (TGA)
-
Instrument Calibration:
-
Perform temperature and weight calibrations according to the instrument manufacturer's guidelines.
-
-
Sample Preparation and Analysis:
-
Accurately weigh 5-10 mg of the L-Lysine sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 250°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
-
Data Analysis:
-
Analyze the resulting TGA curve (weight % vs. temperature).
-
Identify the temperature range of the initial significant weight loss, which corresponds to dehydration.
-
The percentage of weight loss in this step represents the water content.
-
Powder X-ray Diffraction (PXRD)
-
Sample Preparation:
-
Gently grind the L-Lysine sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto the sample holder.
-
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Collect the diffraction pattern over a specified range of 2θ angles (e.g., 5° to 40°) using Cu Kα radiation.
-
-
Data Analysis:
-
Compare the positions and relative intensities of the diffraction peaks in the experimental pattern with reference patterns for anhydrous L-Lysine, L-Lysine hemihydrate, and L-Lysine monohydrate.
-
Visualizations
Caption: Workflow for Determining L-Lysine Hydration State.
Caption: Troubleshooting Logic for Karl Fischer Titration.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catsci.com [catsci.com]
- 8. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Water Content in Amino acids Using Karl Fischer Titration [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: L-Lysine Hydrate Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of L-Lysine hydrate (B1144303).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of L-Lysine hydrate using various analytical techniques.
Spectrophotometric Methods (e.g., Ninhydrin (B49086) Assay)
Issue: Inconsistent or low color development in the ninhydrin assay.
Possible Causes & Solutions:
| Parameter | Problem Description | Recommended Solution | Expected Outcome | Reference |
| pH of Reaction Medium | The intensity of the product color is highly dependent on pH. Suboptimal pH can lead to incomplete reaction. | Adjust the initial pH of the reaction mixture to a range of 8-9 for optimal stability and color development of the ninhydrin-lysine product.[1] An initial pH of 6 has also been shown to be efficient for the formation of the colored product.[2] | Maximized absorbance signal and improved reproducibility. | [1][2] |
| Reaction Temperature | The reaction between ninhydrin and L-Lysine is temperature-sensitive. | Incubate the reaction mixture at a stable temperature, with studies showing stable absorbance values achieved at approximately 85°C to 100°C.[1][2] | Consistent and complete reaction, leading to accurate quantification. | [1][2] |
| Reaction Time | Insufficient reaction time can lead to incomplete color development. | Optimize the reaction time. A reaction time of 50 minutes has been shown to be effective.[2] A shorter time of 15 minutes at 100°C has also been reported.[1] | Complete reaction and stable endpoint for measurement. | [1][2] |
| Solvent Composition | The presence of organic solvents can influence the reaction. | While the reaction is typically performed in an aqueous medium, the use of a water-dimethyl sulfoxide (B87167) (DMSO) solution has been investigated. The proportion of the organic solvent had little effect on the optical density of the product in one study.[1] | Ensure the solvent system is consistent across all samples and standards. | [1] |
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape (e.g., broadening, tailing) for L-Lysine.
Possible Causes & Solutions:
| Parameter | Problem Description | Recommended Solution | Expected Outcome | Reference |
| Mobile Phase Composition | Inappropriate mobile phase composition can lead to poor peak shape. | For HILIC columns, an isocratic mobile phase of 50 mM Potassium dihydrogen phosphate (B84403) and Acetonitrile (B52724) (70:30) has been used successfully.[3] For reversed-phase columns, a mobile phase of acetonitrile/water (10/90) with 25 mM Na2HPO4 at pH 6.0 can be effective.[4] | Symmetrical and sharp peaks, leading to better resolution and integration. | [3][4] |
| Injection Solvent | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | Dissolve the final sample extract in the initial mobile phase if possible.[5] | Improved peak shape and reproducibility. | [5] |
| Column Health | The analytical column may be contaminated or degraded. | Flush the column or replace it if the problem persists. Using a guard column is recommended to extend the lifetime of the analytical column.[6] | Restored peak shape and column performance. | [6] |
Issue: Lack of retention or poor separation of L-Lysine.
Possible Causes & Solutions:
| Parameter | Problem Description | Recommended Solution | Expected Outcome | Reference |
| Column Chemistry | L-Lysine is a polar compound and may not be well-retained on traditional C18 columns without derivatization. | Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is suitable for polar compounds.[3] Alternatively, a reversed-phase column with embedded ionic groups can be used.[4] | Adequate retention and separation of L-Lysine from other components. | [3][4] |
| Derivatization | Underivatized L-Lysine lacks a strong chromophore, leading to low UV detection sensitivity. | While methods exist for analysis without derivatization, pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) can improve detection and chromatography. | Enhanced sensitivity and selectivity. | |
| Mobile Phase pH | The ionization state of L-Lysine is pH-dependent, affecting its retention. | Adjust the pH of the mobile phase. For a HILIC method, a pH of 7.5 has been used.[2] For a reversed-phase method with an Obelisc R column, a pH of 6.0 was employed.[4] | Optimized retention and peak shape. | [2][4] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Issue: Inaccurate quantification due to matrix effects.
Possible Causes & Solutions:
| Parameter | Problem Description | Recommended Solution | Expected Outcome | Reference |
| Ion Suppression/Enhancement | Co-eluting substances from the sample matrix can interfere with the ionization of L-Lysine, leading to inaccurate results.[7][8] | The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.[5] | Accurate quantification by normalizing the analyte signal to the internal standard signal. | [5] |
| Sample Preparation | Inefficient removal of interfering matrix components during sample preparation. | Optimize sample preparation to remove interfering substances. This may include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction.[6] | Reduced matrix effects and improved signal-to-noise ratio. | [6] |
| Chromatographic Separation | Inadequate separation of L-Lysine from matrix components. | Modify the chromatographic method (gradient, mobile phase, or column) to improve the separation of L-Lysine from interfering compounds.[5] | Minimized co-elution and reduced ion suppression/enhancement. | [5] |
Frequently Asked Questions (FAQs)
Q1: Why is the hydration state of L-Lysine a concern for quantification?
L-Lysine has a strong tendency to absorb moisture from the atmosphere and form hydrate phases, such as a hemihydrate or a monohydrate.[9][10] This can lead to inaccuracies in weighing the standard for calibration curves if the exact hydration state is not known. It is crucial to use a well-characterized standard or to rigorously dry the substance under anhydrous conditions to obtain the anhydrous form.[9][11]
Q2: What is the recommended method for quantifying L-Lysine in complex biological samples like plasma?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for sensitive and selective quantification of L-Lysine in complex biological matrices.[12] This method allows for targeted quantification of free L-Lysine and can also be used to characterize modified lysine (B10760008) residues.[12]
Q3: Is derivatization necessary for L-Lysine analysis by HPLC or LC-MS/MS?
While not always mandatory, especially with modern highly sensitive mass spectrometers, derivatization can be beneficial.[6] For HPLC with UV detection, derivatization is often used to introduce a chromophore for better sensitivity. For LC-MS/MS, derivatization can improve chromatographic separation and enhance ionization efficiency.[6]
Q4: How should I prepare my samples to minimize variability in L-Lysine quantification?
Consistent sample preparation is critical for reproducible results.[6] For biological fluids like plasma, protein precipitation with solvents like acetonitrile is a common initial step.[7] It is highly recommended to use an internal standard, preferably a stable isotope-labeled version of L-Lysine, to account for variability during sample preparation and analysis.[5][6]
Q5: What are the key experimental parameters to optimize for the ninhydrin-based spectrophotometric assay for L-Lysine?
The key parameters to optimize are the pH of the reaction medium (optimal around 8-9), the reaction temperature (around 85-100°C), and the reaction time (ranging from 15 to 50 minutes).[1][2] The wavelength for maximum absorbance should also be determined, with reported maxima at 420 nm and 500 nm in one study and a specific wavelength of 479 nm in another.[1][2]
Experimental Protocols & Workflows
General Workflow for L-Lysine Quantification
The following diagram illustrates a general workflow for the quantification of L-Lysine in a biological sample.
Caption: A generalized workflow for L-Lysine quantification.
Troubleshooting Logic for Poor HPLC Peak Shape
This diagram outlines a logical approach to troubleshooting common HPLC peak shape issues.
Caption: A decision tree for troubleshooting HPLC peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. HPLC Method for Analysis of L-Lysine and L-Arginine | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]
Best practices for working with different hydrate forms of L-Lysine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with different hydrate (B1144303) forms of L-Lysine. Navigate through our troubleshooting guides and frequently asked questions to address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common hydrate forms of L-Lysine?
L-Lysine is known to exist in anhydrous, hemihydrate, and monohydrate forms.[1][2] The specific form present is highly dependent on the ambient relative humidity (RH).[1] Under very dry conditions, the anhydrous form is stable, while at moderate RH, L-Lysine tends to form a hemihydrate.[1] Exposure to higher humidity (around 50% RH or more) can lead to the formation of the monohydrate.[1]
Q2: How do the different hydrate forms of L-Lysine impact its stability?
The hydration state of L-Lysine significantly influences its stability. The anhydrous form has a strong tendency to absorb water from the atmosphere to convert to a more stable hydrated form under ambient conditions.[1][2][3][4] This hygroscopic nature can lead to physical changes in the material, such as caking and agglomeration, which can affect handling and formulation processes.[5] L-Lysine monohydrochloride dihydrate, a salt form, has been shown to lose water molecules and undergo a phase transition at temperatures above 60°C, indicating that temperature is a critical factor for the stability of its hydrated state.[6][7]
Q3: Are there significant differences in the solubility of L-Lysine hydrate forms?
While specific solubility data for each hydrate form is not extensively detailed in the provided search results, the hydration state is known to affect the solubility of active pharmaceutical ingredients. Generally, anhydrous forms tend to be more soluble than their hydrate counterparts. The conversion between hydrate forms can also impact dissolution rates. For instance, the crystal of L-Lysine monohydrochloride dihydrate changes to the monohydrate form at temperatures above 55°C in an aqueous solution, which could influence its solubility profile.[8]
Q4: What are the recommended storage conditions for L-Lysine to prevent unwanted hydrate form conversions?
To maintain the desired hydrate form of L-Lysine, it is crucial to control the storage environment, particularly humidity and temperature. For the anhydrous form, storage under rigorously dry conditions, for example, in the presence of a desiccant like P2O5, is necessary to prevent hydration. For hydrated forms, storing them in a controlled humidity environment that corresponds to their stable RH range is recommended to prevent dehydration or further water uptake. L-Lysine monohydrochloride dihydrate is stable up to 60°C.[6][7]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected change in powder flow or caking | Uncontrolled humidity leading to hydrate formation or conversion. L-Lysine is hygroscopic and prone to caking.[2][5] | Store the material in a desiccator or a controlled humidity chamber. Perform dynamic vapor sorption (DVS) analysis to understand the material's behavior at different RH levels. |
| Inconsistent analytical results (e.g., XRPD, TGA) | Conversion of the hydrate form during sample preparation or analysis due to changes in temperature or humidity. | Prepare samples in a controlled environment (e.g., glove box with controlled RH). Use techniques like variable temperature and humidity XRPD to analyze the sample under specific conditions. |
| Variability in dissolution profiles | Presence of different hydrate forms with varying solubilities in the sample. | Characterize the solid form of each batch using XRPD and thermal analysis (DSC/TGA) before dissolution testing. Ensure consistent storage and handling procedures. |
| Difficulty in obtaining a specific hydrate form | Inappropriate crystallization or drying conditions. | Carefully control the relative humidity and temperature during crystallization and drying processes. Refer to literature for specific conditions for preparing hemihydrate and monohydrate forms. |
| API-excipient incompatibility | Chemical interaction between L-Lysine and excipients, which can be influenced by the presence of water. | Conduct compatibility studies by mixing L-Lysine with selected excipients and storing them under accelerated conditions (e.g., elevated temperature and humidity). Analyze the mixtures at different time points using techniques like HPLC for degradation products and DSC for thermal events.[9][10] |
Physicochemical Properties of this compound Forms
| Property | Anhydrous L-Lysine | L-Lysine Hemihydrate | L-Lysine Monohydrate | L-Lysine Monohydrochloride Dihydrate |
| Water Content | 0% | ~5.8% (1 mole H₂O per 2 moles L-Lysine) | ~10.9% (1 mole H₂O per 1 mole L-Lysine) | ~19.7% (2 moles H₂O per 1 mole L-Lysine HCl)[6][8] |
| Stability | Highly hygroscopic, readily converts to hemihydrate in ambient conditions.[1][2] | Stable at moderate relative humidity. | Stable at high relative humidity (ca. 50% or higher). | Stable up to 60°C, loses water molecules above this temperature.[6][7] |
| Crystal System | Not specified in results | Monoclinic | Orthorhombic | Monoclinic[6][7] |
Experimental Protocols
Protocol 1: Characterization of this compound Forms using X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form (anhydrous, hemihydrate, or monohydrate) of an L-Lysine sample.
-
Instrumentation: A powder X-ray diffractometer.
-
Sample Preparation:
-
Gently grind the L-Lysine sample to a fine powder using a mortar and pestle.
-
To prevent phase transitions due to atmospheric moisture, samples of anhydrous L-Lysine should be prepared in a dry environment (e.g., a glove box with low relative humidity).
-
For hydrated forms, it may be necessary to mix the sample with an amorphous substance like starch and seal it in a capillary to maintain a constant RH.
-
-
Data Collection:
-
Mount the sample holder in the diffractometer.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 4-70°).
-
-
Data Analysis:
-
Compare the obtained XRPD pattern with reference patterns for anhydrous L-Lysine, L-Lysine hemihydrate, and L-Lysine monohydrate to identify the form(s) present in the sample.
-
Protocol 2: Assessment of Hydration/Dehydration Behavior using Dynamic Vapor Sorption (DVS)
-
Objective: To investigate the water sorption and desorption characteristics of L-Lysine and determine the conditions for interconversion between its hydrate forms.[1][2]
-
Instrumentation: A DVS instrument.
-
Sample Preparation:
-
Place a small amount of the L-Lysine sample (typically a few milligrams) onto the DVS sample pan.
-
To study hydration, start with a sample dried under vacuum in the presence of a strong desiccant (e.g., P2O5) to ensure it is in the anhydrous state.
-
-
Experimental Program:
-
Equilibrate the sample at 0% RH.
-
Increase the RH in a stepwise manner (e.g., in 10% increments) from 0% to 95% RH, allowing the sample mass to equilibrate at each step.
-
Subsequently, decrease the RH in a similar stepwise manner back to 0% RH.
-
-
Data Analysis:
-
Plot the change in mass (%) as a function of RH.
-
The resulting sorption/desorption isotherm will show distinct steps corresponding to the formation of the hemihydrate and monohydrate forms.
-
Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and identify dehydration and decomposition events of this compound forms.
-
Instrumentation: A DSC instrument and a TGA instrument.
-
Sample Preparation:
-
Accurately weigh a small amount of the L-Lysine sample into an appropriate sample pan (e.g., aluminum pan for DSC).
-
-
TGA Method:
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature. Dehydration events will be observed as distinct weight loss steps.
-
-
DSC Method:
-
Data Analysis:
-
Analyze the TGA curve to quantify the amount of water lost.
-
Analyze the DSC thermogram to identify the temperatures of thermal events.
-
Visualizations
Caption: Workflow for the characterization and formulation of L-Lysine.
Caption: Troubleshooting logic for inconsistent results due to hydrate conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 8. tandfonline.com [tandfonline.com]
- 9. labinsights.nl [labinsights.nl]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
Validation & Comparative
L-Lysine Hydrate vs. L-Lysine HCl: A Comparative Guide for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
L-lysine, an essential amino acid, is a critical component of cell culture media, playing a pivotal role in protein synthesis, cell proliferation, and overall cellular health. For researchers, selecting the appropriate form of L-lysine is a crucial step in optimizing cell culture conditions. The two most common forms available for laboratory use are L-Lysine hydrate (B1144303) and L-Lysine hydrochloride (HCl). This guide provides an objective comparison of these two forms, supported by their chemical properties and a detailed experimental protocol for their evaluation in cell culture studies.
Chemical and Physical Properties: A Head-to-Head Comparison
The primary distinction between L-Lysine hydrate and L-Lysine HCl lies in their chemical structure and, consequently, their physical properties. L-Lysine HCl is the hydrochloride salt of L-lysine, which significantly enhances its stability and solubility in aqueous solutions compared to the free base form, which is what this compound essentially represents.[1][2] This increased solubility and stability make L-Lysine HCl the more common choice for the precise formulation of cell culture media.[1]
Here is a summary of their key chemical properties:
| Property | This compound | L-Lysine HCl |
| Chemical Formula | C₆H₁₄N₂O₂·H₂O | C₆H₁₄N₂O₂·HCl |
| Molecular Weight | 164.20 g/mol | 182.65 g/mol [3][4] |
| Form | Crystalline powder | White crystalline powder[2] |
| Solubility in Water | Soluble | Highly soluble[1][5] |
| Stability | Less stable, prone to degradation | More stable in storage and solution[2] |
| Lysine (B10760008) Content | ~88.9% | ~79.9% |
Note: The actual lysine content can vary slightly between manufacturers.
The higher molecular weight of L-Lysine HCl means that a greater mass is required to achieve the same molar concentration of L-lysine as with this compound. This is an important consideration when preparing stock solutions and formulating custom media.
Impact on Cell Culture Performance: Theoretical and Practical Considerations
The presence of chloride ions in L-Lysine HCl is generally not a concern at the typical concentrations used in cell culture media, as chloride is already a major ion in basal media formulations.
Experimental Protocol: A Framework for Comparative Evaluation
To empirically determine the optimal form of L-lysine for a specific cell line and application, a direct comparative study is recommended. The following protocol outlines a robust methodology for such an investigation.
Objective: To compare the effects of this compound and L-Lysine HCl on cell viability, proliferation, and (if applicable) recombinant protein production in a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Basal cell culture medium deficient in L-lysine
-
Fetal Bovine Serum (FBS), if required
-
This compound (cell culture grade)
-
L-Lysine HCl (cell culture grade)
-
Sterile, deionized water
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Protein quantification assay kit (e.g., BCA, Bradford)
-
ELISA or Western blot reagents for specific protein quantification
Methodology:
-
Preparation of L-Lysine Stock Solutions:
-
Prepare sterile stock solutions of this compound and L-Lysine HCl in deionized water.
-
Calculate the required mass of each compound to achieve the same final molar concentration of L-lysine, accounting for their different molecular weights.
-
Filter-sterilize the stock solutions using a 0.22 µm filter.
-
-
Cell Culture Media Preparation:
-
Prepare the lysine-deficient basal medium according to the manufacturer's instructions.
-
Supplement the basal medium with the prepared this compound and L-Lysine HCl stock solutions to the desired final concentrations. A typical final concentration of L-lysine in mammalian cell culture media is around 0.8 mM.
-
Include a negative control group with no L-lysine supplementation and a positive control group with the standard medium formulation.
-
-
Cell Seeding and Culture:
-
Seed the cells at a predetermined density into multi-well plates.
-
Culture the cells in the different media preparations under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Data Collection and Analysis:
-
Cell Viability and Proliferation: At regular time points (e.g., 24, 48, 72, and 96 hours), perform cell counts using a hemocytometer and assess cell viability using a suitable assay.
-
Protein Production (for recombinant cell lines): At the end of the culture period, collect the cell culture supernatant and/or cell lysate. Quantify the total protein concentration and the specific recombinant protein yield using an appropriate method.
-
Data Presentation:
The quantitative data from this experiment should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of L-Lysine Form on Cell Viability (%)
| Time (hours) | This compound | L-Lysine HCl | No Lysine Control |
| 24 | |||
| 48 | |||
| 72 | |||
| 96 |
Table 2: Effect of L-Lysine Form on Cell Density (cells/mL)
| Time (hours) | This compound | L-Lysine HCl | No Lysine Control |
| 24 | |||
| 48 | |||
| 72 | |||
| 96 |
Table 3: Effect of L-Lysine Form on Recombinant Protein Titer (mg/L)
| This compound | L-Lysine HCl |
| Protein Titer |
Visualizing the Concepts
To further clarify the key differences and the experimental approach, the following diagrams are provided.
References
- 1. L-lysine hydrochloride for Research [baseclick.eu]
- 2. What is the difference between L-Lysine and L-Lysine HCl? - Hongda Phytochemistry [hongdaherbs.com]
- 3. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strain KCCM 10227 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of l‐lysine monohydrochloride and l‐lysine sulfate produced using Corynebacterium glutamicum CGMCC 7.266 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
A Comparative Guide to the Biological Activity of L-Lysine Salts: An Analysis of L-Lysine Hydrochloride and L-Lysine Sulphate
An important clarification for our readers: Initial research for a direct comparison of L-Lysine hydrate (B1144303) and L-Lysine sulphate revealed a significant gap in publicly available, peer-reviewed experimental data. The scientific literature does not offer direct, quantitative comparisons of the biological activities of these two specific forms. However, there is a substantial body of research comparing L-Lysine sulphate with L-Lysine hydrochloride (HCl). Both L-Lysine hydrate and L-Lysine HCl are recognized as high-purity forms of L-Lysine used in pharmaceutical and research settings. In contrast, L-Lysine sulphate is primarily utilized as a cost-effective additive in animal nutrition and contains a lower concentration of L-Lysine alongside fermentation by-products.
Therefore, to provide a data-driven and valuable guide for researchers, this document will compare the biological activity of L-Lysine hydrochloride (HCl) and L-Lysine sulphate . This comparison offers relevant insights into how a highly purified L-Lysine salt performs against a less refined, yet widely used, alternative.
Introduction to L-Lysine Formulations
L-Lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet or supplementation. It is a critical building block for protein synthesis and plays a vital role in numerous physiological functions, including tissue repair, enzyme and antibody production, and collagen formation. In research and commercial applications, L-Lysine is typically supplied as a salt to improve its stability and solubility.
-
L-Lysine Hydrochloride (HCl): Widely regarded as a high-purity standard, L-Lysine HCl contains approximately 78.8% L-Lysine. It is produced through a fermentation and purification process that removes most impurities, resulting in a crystalline product that is highly bioavailable and considered the benchmark in many studies.
-
L-Lysine Sulphate: Produced via a similar fermentation process, L-Lysine sulphate is a less refined product. It contains a lower concentration of L-Lysine (typically 51-65%) and includes residual biomass and fermentation by-products, such as other amino acids and organic compounds. This composition makes it a cost-effective alternative, particularly in large-scale animal feed production.
Comparative Biological Activity: Bioavailability
The primary measure of biological activity for a nutritional supplement is its relative bioavailability (RBV), which assesses how effectively the active compound can be absorbed and utilized by the body compared to a standard. In the case of L-Lysine salts, L-Lysine HCl is typically used as the reference standard with an assumed bioavailability of 100%.
Multiple studies in swine and poultry have concluded that the L-Lysine in L-Lysine sulphate is highly bioavailable, with an RBV that is not significantly different from L-Lysine HCl.
Table 1: Relative Bioavailability (RBV) of L-Lysine Sulphate Compared to L-Lysine HCl
| Animal Model | Key Performance Metric | RBV of L-Lysine Sulphate (%) | 95% Confidence Interval | Reference |
| Nursery Piglets | Average Daily Gain (ADG) | 106% | Not Reported | |
| Nursery Piglets | Gain-to-Feed Ratio (G:F) | 119% | Not Reported | |
| Nursery Piglets | Plasma Urea Nitrogen | 117% | Not Reported | |
| Growing Pigs (25-53 kg) | Average Daily Gain (ADG) | 109.7% | 59.9-159.4% | |
| Growing Pigs (25-53 kg) | Gain-to-Feed Ratio (G:F) | 97.4% | 77.8-117.0% | |
| Finishing Pigs (75-125 kg) | Average Daily Gain (ADG) | 111.7% | 36.3-187.2% | |
| Finishing Pigs (75-125 kg) | Gain-to-Feed Ratio (G:F) | 101.5% | 87.4-115.7% |
These data consistently show that the bioavailability of L-Lysine from L-Lysine sulphate is equivalent to that of L-Lysine HCl. The confidence intervals in the studies on growing and finishing pigs all include 100%, indicating no statistically significant difference between the two sources.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies from key comparative studies are detailed below.
Protocol 1: Relative Bioavailability in Growing-Finishing Pigs
-
Objective: To determine the RBV of L-Lysine sulphate compared to L-Lysine HCl based on growth performance.
-
Subjects: 280 growing pigs with an average initial body weight of 25.9 kg.
-
Experimental Design:
-
Animals were randomly assigned to one of seven dietary treatment groups.
-
A basal diet, deficient in L-Lysine (providing 65% of the requirement), was used as the negative control.
-
Six treatment diets were created by supplementing the basal diet with three graded levels of L-Lysine (to meet 75%, 85%, and 95% of the requirement) from either L-Lysine HCl (78.8% purity) or L-Lysine sulphate (54.6% purity).
-
The experiment was conducted over multiple phases, with growth performance (Average Daily Gain and Gain-to-Feed ratio) measured during each phase.
-
-
Data Analysis: The RBV was calculated using the multiple linear regression slope-ratio method. The growth response (e.g., ADG) was regressed against the supplemental L-Lysine intake for each source. The RBV was determined by the ratio of the slopes (SlopeSulphate / SlopeHCl).
Figure 1. Experimental workflow for determining Relative Biological Value (RBV) in pigs.
Effects on Nutrient Digestibility and Other Parameters
While the bioavailability of the L-Lysine itself is comparable, the different compositions of the two salts can lead to other physiological effects. L-Lysine sulphate contains fermentation co-products which may provide additional nutrients.
One study in nursery piglets found that diets supplemented with L-Lysine sulphate resulted in greater apparent total tract digestibility of dry matter, gross energy, and crude protein compared to diets with L-Lysine HCl. Furthermore, supplementation with either lysine (B10760008) source led to a greater villus height in the jejunum compared to a lysine-deficient control group, indicating a positive effect on gut morphology. However, other studies in growing-finishing pigs found no significant impact of the lysine source on the digestibility of dry matter or sulfur.
Table 2: Comparison of Product Composition and Nutritional Impact
| Feature | L-Lysine Hydrochloride (HCl) | L-Lysine Sulphate | Reference |
| Purity (L-Lysine) | High (approx. 78.8%) | Lower (approx. 51-65%) | |
| Composition | Highly purified L-Lysine salt | L-Lysine salt with fermentation co-products (other amino acids, etc.) | |
| Primary Application | Precision nutrition, research, pharmaceuticals | Cost-effective animal feed supplementation | |
| Nutritional Impact | Provides a precise, targeted dose of L-Lysine for protein synthesis. | Offers a broader nutrient profile that may support gut health and overall vitality. |
L-Lysine Metabolic and Signaling Pathways
Regardless of the salt form, once absorbed, L-Lysine enters the same metabolic and signaling pathways. It is a critical regulator of the mTORC1 signaling pathway, which is a central controller of cell growth and protein synthesis. Under nutrient-rich conditions, L-Lysine activates mTORC1, promoting anabolic processes. Conversely, a deficiency in L-Lysine is sensed by the GCN2-eIF2α-ATF4 signaling axis, which upregulates genes involved in amino acid uptake and conservation.
The primary catabolic route for L-Lysine in mammals is the saccharopine pathway, which occurs mainly in the liver. This pathway converts L-Lysine into intermediates that can enter the tricarboxylic acid (TCA) cycle for energy production.
Figure 2. General overview of L-Lysine's primary cellular roles after absorption.
Conclusion
For researchers, scientists, and drug development professionals, the choice between L-Lysine salts depends on the specific application and required purity.
-
L-Lysine Hydrochloride serves as the industry and research standard for a high-purity, highly bioavailable source of L-Lysine. Its consistent composition makes it ideal for applications requiring precise formulation and minimal confounding variables, such as in cell culture media, pharmaceutical preparations, and controlled nutritional studies.
-
L-Lysine Sulphate , while containing a lower percentage of L-Lysine, has been demonstrated to be an equally effective source in terms of the bioavailability of the lysine itself. Its primary advantage is cost-effectiveness in applications where the presence of fermentation co-products is not a concern, such as in animal nutrition. The additional components in L-Lysine sulphate may offer broader nutritional benefits, although this can vary between products and requires further investigation for specific use cases.
A Comparative Guide to L-Lysine Hydrate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of L-Lysine, an essential amino acid, is critical in various fields, including pharmaceutical development, nutritional science, and biotechnology. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive cross-validation of common L-Lysine hydrate (B1144303) quantification methods, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions.
Quantitative Performance Comparison
The performance of different analytical methods for L-Lysine quantification varies in terms of sensitivity, accuracy, precision, and linearity. The following table summarizes key validation parameters for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Enzymatic Assays, and Spectrophotometry.
| Method | Linearity Range | Accuracy (%) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC (with derivatization) | 20–120 µg/mL[1] | 92 ± 2[2][3] | <2[4] | 1.47 µg/mL[5][6] | 4.41 µg/mL[5][6] |
| HILIC-HPLC (no derivatization) | LOQ to 150% of analyte concentration | - | <1.0 | 2.01 µg/mL | 6.7 µg/mL |
| LC-MS/MS | - | - | - | - | - |
| Enzymatic Assay (Spectrophotometric) | 3-30 mmole/L[7][8] | - | - | - | - |
| Enzymatic Assay (Fluorometric) | - | - | - | < 5 µM | - |
| Spectrophotometry (Ninhydrin) | 0.1-0.9 mmol L-1[9] | - | - | - | - |
| Microbiological Assay | - | - | - | 0.040% | 0.085%[10][11][12] |
Note: Dashes (-) indicate that specific data was not available in the reviewed literature. Performance characteristics can vary based on the specific instrumentation, reagents, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of any analytical technique. Below are protocols for the key methods discussed.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method involves the chemical modification of L-Lysine to enhance its chromatographic retention and detection. Dansyl chloride is a common derivatizing agent that allows for fluorescence detection.[2]
a. Sample Preparation and Derivatization: [2]
-
Prepare sample solutions in a suitable buffer (e.g., 0.04 M Li₂CO₃ buffer, pH 9.5).
-
To 50 µL of the sample solution, add 50 µL of an internal standard solution (e.g., 2.3 M L-phenylalanine ethyl-ester).
-
Add 100 µL of dansyl chloride solution (9.6 M in acetonitrile).
-
Vortex the mixture and incubate for 30 minutes at 60°C in a water bath, protected from light.
-
Add 10 µL of methylamine (B109427) solution (10% in Li₂CO₃ buffer) to quench the excess derivatizing agent.
b. Chromatographic Conditions: [2]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.02 M sodium acetate (B1210297) with 0.02% triethylamine, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: 1:9 mixture of 0.1 M sodium acetate buffer (pH 4.5) and methanol.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector.
-
Gradient:
-
0 min: 47% A
-
13 min: 16% A
-
15 min: 16% A
-
17 min: 47% A
-
22 min: 47% A
-
Hydrophilic Interaction Liquid Chromatography (HILIC) - HPLC
This technique is advantageous as it often does not require derivatization, simplifying sample preparation.[13]
a. Sample Preparation: [13]
-
For drug products, transfer the capsule content into a volumetric flask.
-
Add water, sonicate for approximately 20 minutes, and dilute to the final volume with water.
-
Filter the solution through a 0.22 µm filter paper before injection.
b. Chromatographic Conditions: [13]
-
Column: HILIC column.
-
Mobile Phase: Isocratic mixture of 50 mM Potassium dihydrogen phosphate (B84403) and Acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 200 nm.
-
Run Time: 30 minutes.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [A spectrophotometric method for determining the concentration of L-lysine using L-lysine-alpha-oxidase from Trichoderma sp. and 3,3',5,5'-tetramethylbenzidene dihydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [A spectrophotometric method for determining the concentration of L-lysine using L-lysine-alpha-oxidase from Trichoderma sp. and 3,3',5,5'-tetramethylbenzidene dihydrochloride]. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 11. [PDF] L-lysine determination in animal feed using microbiological microtiter plate assay | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
A Comparative Guide to the Validation of L-Lysine Hydrate Purity and Identity
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of raw materials is a critical first step in the pipeline. This guide provides a comprehensive comparison of analytical methodologies for the validation of L-Lysine hydrate (B1144303), a key amino acid in pharmaceutical and biotechnological applications. We present a comparative analysis of L-Lysine hydrate from three hypothetical suppliers (Supplier A, Supplier B, and a high-purity reference standard) using a multi-pronged analytical approach.
Identity Verification
The identity of this compound was confirmed using Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide a spectroscopic "fingerprint" of the molecule, confirming the presence of key functional groups and the overall molecular structure.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR analysis confirms the identity of L-Lysine by identifying its characteristic functional groups. The spectra of samples from Supplier A and Supplier B were compared against a certified reference standard.
Experimental Protocol: FTIR Spectroscopy
-
Instrument: A standard FTIR spectrometer.
-
Sample Preparation: Samples were analyzed as a potassium bromide (KBr) pellet. A small amount of this compound was ground with KBr and pressed into a thin, transparent disk.
-
Data Acquisition: Spectra were recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: The positions of key absorption bands corresponding to N-H, C-H, C=O, and C-N vibrations were compared to the reference standard.[1][2][3]
Table 1: Comparison of FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference Standard | Supplier A | Supplier B |
| N-H Stretch (Amine) | 3400 - 3200 | 3350 | 3351 | 3349 |
| C-H Stretch (Alkyl) | 3000 - 2850 | 2935 | 2936 | 2934 |
| C=O Stretch (Carboxylate) | 1650 - 1580 | 1630 | 1631 | 1629 |
| N-H Bend (Amine) | 1650 - 1500 | 1585 | 1586 | 1584 |
| C-N Stretch | 1250 - 1020 | 1180 | 1181 | 1179 |
The results indicate that the FTIR spectra of this compound from both Supplier A and Supplier B are consistent with the reference standard, confirming the presence of the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the L-Lysine molecule, confirming its structural integrity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer.
-
Sample Preparation: 10 mg of each this compound sample was dissolved in 0.7 mL of Deuterium Oxide (D₂O).
-
Data Acquisition: ¹H NMR spectra were acquired at 25°C.
-
Analysis: Chemical shifts (δ) and signal multiplicities were compared to the reference standard.[4][5][6]
Table 2: Comparison of ¹H NMR Chemical Shifts for this compound in D₂O
| Proton | Multiplicity | Reference Standard (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) |
| α-CH | Triplet | 3.75 | 3.75 | 3.76 |
| ε-CH₂ | Triplet | 3.02 | 3.02 | 3.01 |
| β-CH₂ | Multiplet | 1.91 | 1.91 | 1.92 |
| γ-CH₂ | Multiplet | 1.74 | 1.74 | 1.75 |
| δ-CH₂ | Multiplet | 1.50 | 1.50 | 1.51 |
The ¹H NMR data for all samples were in close agreement, confirming the identity and structural integrity of the L-Lysine molecule.
Purity Assessment and Impurity Profiling
The purity of this compound and the presence of any impurities were determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, and subsequently confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS). A classical titration method was also employed for an absolute purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. A reversed-phase method was developed for this analysis.
Experimental Protocol: HPLC
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.[7]
-
Mobile Phase: 10 mM potassium dihydrogen phosphate (B84403) buffer (pH 7.5 with triethylamine).[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Detection: UV at 214 nm.[7]
-
Sample Preparation: 1 mg/mL solutions of each this compound sample were prepared in the mobile phase.
-
Analysis: The peak area of L-Lysine was used to calculate the purity. Impurities were identified by their retention times relative to the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS was used to confirm the identity of the main peak as L-Lysine and to identify any co-eluting impurities based on their mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS
-
Instrument: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC method described above.
-
MS Conditions: Positive ion mode, scanning from m/z 50 to 500.
-
Analysis: The mass spectrum of the main peak was analyzed to confirm the molecular weight of L-Lysine. The masses of any impurity peaks were used for their tentative identification.[8][9]
Table 3: Purity and Impurity Profile of this compound Samples
| Sample | Purity by HPLC (%) | Known Impurity 1 (e.g., D-Lysine) (%) | Known Impurity 2 (e.g., Arginine) (%) | Unknown Impurities (%) |
| Reference Standard | >99.9 | <0.01 | <0.01 | <0.01 |
| Supplier A | 99.5 | 0.20 | 0.15 | 0.15 |
| Supplier B | 98.8 | 0.45 | 0.30 | 0.45 |
The LC-MS analysis confirmed the main peak in all samples to be L-Lysine with an [M+H]⁺ ion at m/z 147.11.[10] Impurity profiling revealed higher levels of related amino acids and other unknown impurities in the sample from Supplier B as compared to Supplier A.
Neutralization Titration
A neutralization titration provides an absolute measure of the purity of L-Lysine hydrochloride, a common salt form of lysine (B10760008).
Experimental Protocol: Neutralization Titration
-
Apparatus: Autotitrator with a pH electrode.
-
Reagents: 0.1 M Sodium Hydroxide (NaOH) solution, standardized.
-
Sample Preparation: An accurately weighed amount of L-Lysine hydrochloride (approx. 150 mg) was dissolved in 50 mL of deionized water.
-
Procedure: The sample solution was titrated with standardized 0.1 M NaOH. The equivalence points were determined from the titration curve.
-
Calculation: The purity was calculated based on the volume of NaOH consumed to neutralize the two amine groups of L-Lysine.[11][12]
Table 4: Purity of this compound by Titration
| Sample | Purity (%) |
| Reference Standard | 99.9 ± 0.1 |
| Supplier A | 99.6 ± 0.2 |
| Supplier B | 98.9 ± 0.2 |
The titration results are in good agreement with the HPLC purity data, providing further confidence in the purity assessment.
Experimental Workflows
To visualize the analytical process, the following diagrams illustrate the workflows for identity and purity validation.
Caption: Workflow for this compound Identity Validation.
Caption: Workflow for this compound Purity Validation.
Conclusion and Recommendations
This guide outlines a robust, multi-technique approach for the comprehensive validation of this compound's purity and identity. The combination of spectroscopic and chromatographic methods provides a high degree of confidence in the quality of the material.
Based on the presented data:
-
Supplier A provides this compound of high purity (99.5% by HPLC, 99.6% by titration), with low levels of impurities. This material is suitable for most research and development applications.
-
Supplier B provides this compound with a lower purity (98.8% by HPLC, 98.9% by titration) and a higher impurity profile. Depending on the sensitivity of the intended application, further purification of this material may be necessary.
It is recommended that researchers and drug development professionals implement a similar comprehensive validation strategy for all critical raw materials to ensure the reliability and reproducibility of their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Complete assignment of lysine resonances in 1H NMR spectra of proteins as probes of surface structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Lysine(56-87-1) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. massbank.eu [massbank.eu]
- 11. researchgate.net [researchgate.net]
- 12. Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation | Semantic Scholar [semanticscholar.org]
A Researcher's Guide: L-Lysine Hydrate vs. L-Lysine Acetate as Research Reagents
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the integrity and reproducibility of experimental outcomes. L-Lysine, an essential amino acid critical for numerous biological processes, is commonly used in research in various salt and hydrate (B1144303) forms to improve its handling and stability. This guide provides an objective comparison of two such forms: L-Lysine hydrate and L-Lysine acetate (B1210297), supported by physicochemical data and experimental protocols to aid in reagent selection.
L-Lysine is integral to protein synthesis, collagen formation, and calcium absorption, making it a vital supplement in cell culture media and a key component in various biochemical assays.[1][2] The selection between its hydrate and acetate forms often depends on specific experimental requirements, such as solubility, stability, and the potential influence of the associated counter-ion on the biological system under investigation.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between this compound and L-Lysine acetate lie in their chemical composition and physical properties. This compound incorporates water molecules into its crystalline structure, while L-Lysine acetate is the salt formed from L-Lysine and acetic acid.[3][4] These differences influence their molecular weight, solubility, and stability.
| Property | This compound | L-Lysine Acetate | Source(s) |
| Molecular Formula | C₆H₁₄N₂O₂ · H₂O | C₆H₁₄N₂O₂ · C₂H₄O₂ | [5] |
| Molecular Weight | 164.20 g/mol | 206.24 g/mol | [5] |
| Appearance | White or yellow crystalline powder | White crystalline powder | [4][6] |
| Solubility in Water | Soluble (>1500 g/L) | Very soluble (>100 g/100 mL at 20°C) | [7][8][9] |
| Solubility in Ethanol | Insoluble | Practically insoluble | [10][11][12] |
| Stability & Storage | Stable under recommended conditions. Store at room temperature or 2-8°C. | Stable under dry, cool conditions. The acetate counterion enhances stability.[4] | [7][13][14] |
| pKa (Lysine moiety) | pK₁ (α-carboxyl): ~2.2pK₂ (α-amino): ~9.0pK₃ (ε-amino): ~10.5 | pK₁ (α-carboxyl): ~2.2pK₂ (α-amino): ~9.0pK₃ (ε-amino): ~10.5 | [8] |
Performance in Key Research Applications
1. Solubility and Solution Preparation
Both this compound and L-Lysine acetate exhibit excellent solubility in water, which simplifies the preparation of stock solutions for cell culture and biochemical assays.[7][9] L-Lysine acetate's high solubility makes it particularly suitable for parenteral formulations and intravenous solutions.[4] When preparing solutions, it is crucial to account for the difference in molecular weight to ensure the final molar concentration of L-Lysine is accurate for the intended experiment.
2. Stability
L-Lysine itself can be unstable, which is why it is often supplied as a salt or hydrate.[15] The acetate counterion in L-Lysine acetate is reported to enhance its stability compared to the free base form.[4] this compound is also stable under recommended storage conditions, though its hydrated nature means it can be susceptible to changes with high humidity or temperature.[4] For long-term storage, both should be kept in cool, dry conditions.[9][14]
3. Use in Cell Culture
Both forms are widely used as supplements in cell culture media to provide the essential amino acid L-Lysine, which is necessary for cell growth, proliferation, and protein synthesis.[16][17]
-
Efficacy: The biologically active component in both reagents is the L-Lysine molecule. Therefore, when used at equimolar concentrations, both effectively support cellular function.
-
Potential Cytotoxicity: At high concentrations, both the lysine (B10760008) and the acetate ions can have cytotoxic effects. High levels of L-lysine (e.g., 10-60 mM) can induce osmotic stress and apoptosis.[18] Similarly, high concentrations of acetate can inhibit cell growth.[18] Therefore, it is essential to perform dose-response experiments to determine the optimal, non-toxic concentration for any specific cell line.
-
Counter-Ion Considerations: While the acetate from L-Lysine acetate is a common metabolite, in experiments highly sensitive to metabolic inputs, the introduction of additional acetate could be a confounding variable. In such specific cases, this compound or L-Lysine hydrochloride might be considered, with the caveat that chloride ions can also have side effects.[15]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sterile Stock Solution
This protocol describes the preparation of a standard 100 mM L-Lysine stock solution suitable for addition to cell culture media.
Materials:
-
This compound (MW: 164.20 g/mol ) OR L-Lysine acetate (MW: 206.24 g/mol )
-
Cell culture-grade water (e.g., WFI or Milli-Q)
-
Sterile conical tube (50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringe
Procedure:
-
Calculate the required mass:
-
For this compound: 164.20 g/mol * 0.1 mol/L * 0.05 L = 0.821 g
-
For L-Lysine acetate: 206.24 g/mol * 0.1 mol/L * 0.05 L = 1.031 g
-
-
Weigh the calculated amount of the chosen L-Lysine compound and add it to the 50 mL conical tube.
-
Add approximately 40 mL of cell culture-grade water to the tube.
-
Vortex or mix gently until the powder is completely dissolved.
-
Adjust the final volume to 50 mL with cell culture-grade water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Label the tube clearly with the compound name, concentration (100 mM), and date of preparation.
-
Store the stock solution at 2-8°C.
Protocol 2: Determination of pKa Values by Potentiometric Titration
This protocol outlines the method for determining the acid dissociation constants (pKa) of the ionizable groups in L-Lysine.[8]
Apparatus and Reagents:
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
L-Lysine solution (e.g., 0.1 M of either hydrate or acetate in deionized water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M)
Procedure:
-
Pipette a known volume (e.g., 25 mL) of the 0.1 M L-Lysine solution into the 100 mL beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.
-
Record the initial pH of the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
Add the NaOH titrant in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.
-
Continue the titration until the pH reaches approximately 12.5, ensuring enough data points are collected around the buffer regions.
-
Data Analysis: Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values correspond to the pH at the midpoints of the three buffer regions (the flattest parts of the curve), which represent the dissociation of the carboxyl group, the α-amino group, and the ε-amino group.[8]
Visualizations
References
- 1. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 2. mpbio.com [mpbio.com]
- 3. CAS 39665-12-8: L-Lysine, hydrate (1:1) | CymitQuimica [cymitquimica.com]
- 4. L-LYSINE ACETATE - Ataman Kimya [atamanchemicals.com]
- 5. 98.5-101.5% dry basis, suitable for cell culture, BioReagent, non-animal source | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. L-Lysine monohydrate for biochemistry | 39665-12-8 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. L-Lysine Acetate [evonik.com]
- 10. L-Lysine | 56-87-1 [chemicalbook.com]
- 11. L-Lysine acetate | 57282-49-2 [amp.chemicalbook.com]
- 12. ajiaminoscience.eu [ajiaminoscience.eu]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. ajiaminoscience.eu [ajiaminoscience.eu]
- 15. Cell Culture Medium [sanxiaproudin.com]
- 16. L-lysine hydrochloride for Research [baseclick.eu]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. benchchem.com [benchchem.com]
A Researcher's Guide to L-Lysine Hydrate: A Comparative Analysis of Supplier Specifications
For researchers, scientists, and professionals in drug development, the quality and consistency of raw materials are paramount. L-Lysine, an essential amino acid, is a critical component in numerous applications, from cell culture media to peptide synthesis and pharmaceutical formulations. This guide provides a comparative analysis of L-Lysine hydrate (B1144303) from various suppliers based on publicly available data, alongside detailed experimental protocols to empower users to conduct their own performance assessments.
Understanding L-Lysine Hydrate and Its Forms
L-Lysine is highly hygroscopic and can exist in different hydration states, including anhydrous, hemihydrate, and monohydrate forms.[1] The specific hydrate form can impact its stability, solubility, and handling characteristics. It is crucial to understand the specific form being supplied, as this can affect experimental reproducibility. L-Lysine is also commercially available as different salts, such as L-Lysine hydrochloride (HCl) and L-Lysine sulfate, which exhibit different properties and purities.[2][3]
Comparative Analysis of Supplier Specifications
The following tables summarize key quality attributes of L-Lysine products from several major suppliers based on their Certificates of Analysis (COA). It is important to note that these values can be lot-specific, and users should always refer to the COA provided with their specific product.
Table 1: Comparison of L-Lysine Product Specifications from Various Suppliers
| Parameter | Supplier A (Sigma-Aldrich) | Supplier B (MedchemExpress) | Supplier C (Thermo Fisher Scientific) |
| Product Form | This compound | L-Lysine[4] | L-Lysine-2HCl[5] |
| Assay (Purity) | 97% | ≥98.0% (NMR)[4] | 98.5% - 101.5%[5] |
| Optical Rotation | [α]21/D +22°, c = 2 in 6 M HCl | [α]D24.1 +24.1° (C=1.15 g/100ml 0.6N HCL)[4] | +14° to +18°[5] |
| Water Content (KF) | Not specified on general data sheet | 0.35%[4] | < 0.5% (Loss on Drying)[5] |
| Appearance | Solid | Off-white to yellow (Solid)[4] | White to very light yellow crystalline powder[5] |
| Molecular Weight | 146.19 g/mol (anhydrous basis) | 146.19 g/mol [4] | Not specified |
Recommended Experimental Protocols for In-House Comparison
To ensure the suitability of this compound for a specific application, it is advisable to perform in-house testing. Below are detailed protocols for key experiments.
Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification and identification of L-Lysine.
Methodology:
-
Mobile Phase: Prepare a 10 mM potassium dihydrogen phosphate (B84403) buffer, adjusting the pH to 7.5 with triethylamine.[6]
-
Standard Preparation: Create a standard curve by preparing known concentrations of a certified L-Lysine reference standard in the mobile phase.[6]
-
Sample Preparation: Accurately weigh and dissolve the this compound from each supplier in the mobile phase to a concentration within the linear range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.[6]
-
HPLC Conditions:
-
Analysis: Compare the retention time of the samples to the L-Lysine standard for identity confirmation. Quantify the purity by comparing the peak area of the sample to the standard curve.
Solubility and pH Determination
This experiment assesses the solubility and the pH of the resulting solution, which can be critical for buffer preparation and cell culture media formulation.
Methodology:
-
Solubility Test: Prepare a 10% (w/v) solution of this compound from each supplier in ultrapure water.[7][8] Observe for complete dissolution and note if the solution is clear and colorless.[8]
-
pH Measurement: Use a calibrated pH meter to measure the pH of the 10% solution at room temperature.
Cell Viability Assay (MTT Assay)
For researchers in cell culture, assessing the potential cytotoxicity of different L-Lysine sources is crucial.
Methodology:
-
Cell Culture: Plate a sensitive cell line (e.g., HEK293, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Media Preparation: Prepare complete cell culture media supplemented with L-Lysine from each supplier at a standard concentration (e.g., the concentration used in your specific media formulation). Include a control group with no supplemented L-Lysine.
-
Treatment: Replace the overnight culture medium with the prepared L-Lysine-supplemented media.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis: Calculate the cell viability as a percentage relative to the control group.
Visualizing Workflows and Pathways
To further aid in the systematic evaluation and understanding of L-Lysine's role, the following diagrams have been generated.
Caption: Workflow for Comparative Analysis of this compound Suppliers.
Caption: Hypothetical Signaling Pathway Involving L-Lysine.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. formedium.com [formedium.com]
- 8. L-Lysine monohydrochloride, Cell Culture Reagent 1 kg | Request for Quote [thermofisher.com]
A Spectroscopic Showdown: Unveiling the Differences Between L-Lysine Hydrate and its Anhydrous Counterpart
For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) like L-Lysine is critical. The presence of water, even in the form of a hydrate (B1144303), can significantly impact stability, solubility, and bioavailability. This guide provides a detailed spectroscopic comparison of L-Lysine hydrate and its anhydrous form, supported by experimental data and protocols to aid in the characterization of these materials.
The key distinction between this compound and anhydrous L-Lysine lies in the presence of bound water molecules within the crystal lattice of the hydrate. This difference in composition and crystal structure leads to distinct spectroscopic signatures, which can be readily identified using techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | This compound | Anhydrous L-Lysine | Key Differentiator |
| FTIR Spectroscopy | Broader O-H stretching bands (~3400-3600 cm⁻¹) | Sharper N-H stretching bands, absence of broad O-H bands | Presence of characteristic water bands in the hydrate |
| Raman Spectroscopy | Distinct peaks related to water librational modes | Absence of water-related peaks | Water molecules' vibrational modes are Raman active |
| Solid-State NMR | Additional resonances or broadening due to water | Sharper resonances | The local environment of nuclei is altered by water |
In-Depth Spectroscopic Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the presence of water in a sample. The water molecule has characteristic vibrational modes that are infrared active. In this compound, these modes are readily observable.
Table 1: Comparative FTIR Spectral Data of L-Lysine Monohydrochloride Dihydrate and Anhydrous L-Lysine Monohydrochloride [1]
| Vibrational Mode | L-Lysine Monohydrochloride Dihydrate (cm⁻¹) | Anhydrous L-Lysine Monohydrochloride (Form I) (cm⁻¹) | Anhydrous L-Lysine Monohydrochloride (Form II) (cm⁻¹) |
| ν(OH) of water | 3573, 3463 | - | - |
| ν(NH₃⁺) | ~3100-2800 (broad) | ~3100-2800 (sharper) | ~3100-2800 (sharper) |
| δ(NH₃⁺) | 1628, 1508 | 1615, 1512 | 1620, 1505 |
| ν(COO⁻) | 1585 | 1588 | 1590 |
Note: The data is based on L-Lysine monohydrochloride dihydrate and its anhydrous forms. The presence of the hydrochloride salt will influence the exact peak positions, but the principle of identifying the hydrate through water-specific bands remains the same for L-Lysine.
The most prominent difference is the presence of strong, broad absorption bands in the 3400-3600 cm⁻¹ region for the hydrated form, corresponding to the symmetric and antisymmetric stretching vibrations of the water molecules[1]. The anhydrous form lacks these features.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds. The vibrational modes of water are also Raman active and can be used to distinguish between the hydrated and anhydrous forms.
Table 2: Comparative Raman Spectral Data of L-Lysine Monohydrochloride Dihydrate and Anhydrous L-Lysine Monohydrochloride [1]
| Vibrational Mode | L-Lysine Monohydrochloride Dihydrate (cm⁻¹) | Anhydrous L-Lysine Monohydrochloride (Form I) (cm⁻¹) | Anhydrous L-Lysine Monohydrochloride (Form II) (cm⁻¹) |
| ν(OH) of water | Not reported | - | - |
| Skeletal vibrations | 904, 868, 842 | 906, 872, 845 | 908, 870, 840 |
| ν(C-COO⁻) | 945 | 948 | 950 |
| δ(COO⁻) | 651 | 655 | 658 |
While the differences in the fingerprint region are subtle, the presence of water librational modes (typically in the 400-800 cm⁻¹ region) in the Raman spectrum of the hydrate provides a clear distinction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) is highly sensitive to the local chemical environment of atomic nuclei. The presence of water molecules in the crystal lattice of this compound will alter the chemical shifts and relaxation times of nearby protons (¹H) and carbons (¹³C) compared to the anhydrous form.
Table 3: ¹H NMR Chemical Shifts of L-Lysine in D₂O
| Proton | Chemical Shift (ppm) |
| α-CH | 3.756 |
| ε-CH₂ | 3.029 |
| β, γ, δ-CH₂ | 1.43 - 1.95 |
In a solid-state NMR experiment, the hydrate would likely exhibit broader peaks due to restricted molecular motion and additional peaks corresponding to the water molecules.
Experimental Protocols
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: No special preparation is required for ATR-FTIR. A small amount of the solid L-Lysine (hydrate or anhydrous) is placed directly onto the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal) is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
A sufficient number of scans (e.g., 32 or 64) are co-added to ensure a good signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is analyzed for the presence of characteristic peaks, particularly the O-H stretching bands of water in the case of the hydrate.
Raman Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) and a microscope for sample visualization is used.
-
Data Acquisition:
-
The laser is focused on the sample.
-
The Raman scattered light is collected and directed to the spectrometer.
-
The spectrum is recorded over a specific spectral range (e.g., 200-3600 cm⁻¹).
-
Acquisition time and laser power are optimized to obtain a good quality spectrum without causing sample degradation.
-
-
Data Analysis: The spectrum is analyzed for characteristic vibrational modes of L-Lysine and, in the case of the hydrate, for peaks associated with water molecules.
Solid-State NMR (ssNMR) Spectroscopy
-
Sample Preparation: The solid sample is packed into a zirconia rotor (e.g., 4 mm diameter).
-
Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning (MAS) probe is used.
-
Data Acquisition:
-
The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain higher resolution spectra.
-
¹H and ¹³C spectra are acquired using appropriate pulse sequences (e.g., cross-polarization magic-angle spinning - CP-MAS for ¹³C).
-
-
Data Analysis: The chemical shifts, linewidths, and presence of any additional peaks in the spectra of the hydrated and anhydrous forms are compared to identify differences in their solid-state structures.
Experimental Workflow
Caption: Workflow for the spectroscopic comparison of this compound and anhydrous forms.
References
A Comparative Analysis of Synthetic versus Naturally Sourced L-Lysine Hydrate for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the equivalence, performance, and characteristics of synthetic and naturally sourced L-Lysine hydrate.
This guide provides a comprehensive comparison of synthetic this compound, primarily produced through microbial fermentation, and naturally sourced L-Lysine, which is protein-bound within feedstuffs. The focus is on providing objective data to aid in the selection of the most appropriate source of L-Lysine for research, pharmaceutical, and nutritional applications. The comparison encompasses chemical purity, bioavailability, and the methodologies used to assess these parameters.
Introduction to L-Lysine Sources
L-Lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet. It plays a crucial role in protein synthesis, immune function, and calcium absorption. In industrial and research settings, L-Lysine is available in two primary forms:
-
Synthetic this compound: Predominantly produced as L-Lysine monohydrochloride (HCl) or L-Lysine sulfate (B86663) through fermentation processes utilizing genetically optimized strains of microorganisms such as Corynebacterium glutamicum or Escherichia coli.[1][2] These synthetic forms are highly purified crystalline powders.
-
Naturally Sourced L-Lysine: This form of lysine (B10760008) is not typically available as an isolated, purified compound. Instead, it exists as a constituent of proteins within natural feed ingredients like soybean meal, corn, and meat and bone meal.[3] The "natural" lysine's utility is therefore dependent on the digestibility of the protein it is part of.
The pertinent comparison for scientific and industrial purposes is the bioavailability and efficacy of crystalline synthetic L-Lysine versus the protein-bound L-Lysine found in natural ingredients.
Chemical Purity and Composition
The purity and composition of L-Lysine sources are critical factors for their application. Synthetic production methods allow for a high degree of purification, while the composition of natural sources is inherently more complex.
Table 1: Comparison of Purity and Composition
| Characteristic | Synthetic L-Lysine HCl | Naturally Sourced L-Lysine (in Soybean Meal) |
| L-Lysine Content | Typically ≥ 98.5% (as L-Lysine HCl, which is ~78% L-Lysine) | Variable, dependent on protein content (approx. 2.5-3.0% of soybean meal) |
| Form | Crystalline L-Lysine monohydrochloride or sulfate | Protein-bound L-Lysine |
| Key Impurities | Fermentation by-products, other amino acids, inorganic salts, heavy metals (typically below detection limits in high-grade products).[4] | Anti-nutritional factors (e.g., trypsin inhibitors, phytic acid), other amino acids, carbohydrates, lipids, fiber. |
| Standardization | Highly standardized and consistent batch-to-batch | Variable based on crop variety, growing conditions, and processing. |
Bioavailability and Efficacy
Bioavailability, the proportion of a nutrient that is absorbed and utilized, is a key performance indicator. Studies consistently demonstrate the high bioavailability of synthetic L-Lysine.
Table 2: Bioavailability and Performance Data
| Parameter | Synthetic L-Lysine HCl | Protein-Bound L-Lysine (from Fishmeal) | Protein-Bound L-Lysine (from Soybean Meal) |
| Relative Bioavailability | ~100-103%[5][6] | ~82%[5] | ~90%[7] |
| Digestibility | Considered to be 100% digestible.[6] | Dependent on the digestibility of the source protein; can be affected by processing. | Can be reduced by heat treatment during processing due to the Maillard reaction.[8] |
| Performance in Animal Studies | Consistently improves growth and feed conversion when supplementing lysine-deficient diets.[9] | Effective, but bioavailability is not 100%. | A primary source of lysine in many animal diets, but often requires supplementation with synthetic lysine to meet requirements.[10] |
Experimental Protocols
The assessment of L-Lysine equivalence relies on established scientific methodologies. Below are summaries of key experimental protocols.
A. Determination of L-Lysine Content (Amino Acid Analysis)
-
Principle: This method quantifies the total amount of L-Lysine in a sample.
-
Methodology:
-
Hydrolysis: The sample (either synthetic lysine or a natural feedstuff) is hydrolyzed to break down proteins and release individual amino acids. This is typically achieved by heating the sample in 6N hydrochloric acid for 24 hours.
-
Derivatization: The free amino acids in the hydrolysate are reacted with a chemical agent (e.g., phenyl isothiocyanate) to form stable derivatives that can be detected.
-
Chromatographic Separation: The derivatized amino acids are separated using High-Performance Liquid Chromatography (HPLC) on a reverse-phase column.
-
Detection and Quantification: The separated amino acids are detected by a UV detector, and their concentrations are determined by comparing the peak areas to those of known standards.
-
B. In Vivo Bioavailability Assessment (Slope-Ratio Assay)
-
Principle: This growth assay determines the bioavailability of lysine from a test ingredient relative to a highly bioavailable reference standard (e.g., pure L-Lysine HCl).
-
Methodology:
-
Basal Diet Formulation: A basal diet is formulated to be deficient only in lysine, with all other nutrients meeting or exceeding the animal's requirements.
-
Dietary Treatments: Several experimental diets are created by supplementing the basal diet with graded levels of the reference standard (e.g., 0.1%, 0.2%, 0.3% L-Lysine HCl) and the test ingredient (e.g., soybean meal) to provide the same incremental increases in lysine.
-
Animal Feeding Trial: Young, growing animals (e.g., chicks or piglets) are randomly assigned to the dietary treatment groups and fed the diets for a set period.
-
Data Collection: Body weight gain and feed intake are measured.
-
Data Analysis: A linear regression is performed by plotting body weight gain against the supplemental lysine intake for both the reference standard and the test ingredient. The bioavailability of the lysine in the test ingredient is calculated as the ratio of the slope of its regression line to the slope of the reference standard's regression line, multiplied by 100.
-
C. Ileal Digestibility Assay
-
Principle: This method measures the proportion of ingested L-Lysine that is absorbed in the small intestine, providing a more accurate measure of digestibility than methods based on excreta analysis.[11]
-
Methodology:
-
Animal Model: Animals (typically poultry or pigs) are surgically fitted with a cannula at the terminal ileum or are euthanized for digesta collection.
-
Diet Formulation: A test diet containing the ingredient of interest and an indigestible marker (e.g., chromic oxide or titanium dioxide) is formulated.
-
Feeding and Collection: Animals are fed the test diet for an adaptation period, followed by the collection of digesta from the terminal ileum.
-
Analysis: The test diet and the collected ileal digesta are analyzed for their L-Lysine and indigestible marker concentrations.
-
Calculation: The apparent ileal digestibility (AID) of L-Lysine is calculated using the following formula: AID (%) = [1 - ((Marker_diet / Marker_digesta) x (Lysine_digesta / Lysine_diet))] x 100
-
Mandatory Visualizations
Diagram 1: L-Lysine Production and Comparison Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strains NRRL‐B‐67439 or NRRL B‐67535 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of free lysine and protein-bound lysine from casein and fishmeal in juvenile turbot (Psetta maxima) | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Synthetic and Crystalline Amino Acids: Alternatives to Soybean Meal in Chicken-Meat Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysine digestibility | Hans H. Stein [nutrition.ansci.illinois.edu]
- 9. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation with Corynebacterium glutamicum KCCM 80216 as feed additive for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTEIN SOURCES FOR THE ANIMAL FEED INDUSTRY [fao.org]
- 11. researchgate.net [researchgate.net]
L-Lysine Hydrate: A Comparative Analysis of its Impact on Diverse Cell Lines
A Comprehensive Guide for Researchers and Drug Development Professionals
L-Lysine (B1673455), an essential amino acid, plays a pivotal role in a multitude of physiological processes, including protein synthesis, collagen formation, and carnitine production.[1][2] Beyond its fundamental metabolic functions, recent research has unveiled its significant modulatory effects on cellular behavior, spanning from proliferation and apoptosis to intricate signaling pathways. This guide provides a comparative analysis of the impact of L-Lysine hydrate (B1144303) on various cell lines, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. The information presented herein is a synthesis of experimental data from multiple studies, highlighting the differential responses of cancerous and non-cancerous cells to L-Lysine exposure.
Comparative Efficacy of L-Lysine Across Cell Lines
The cellular response to L-Lysine is highly context-dependent, varying significantly between different cell types and their physiological or pathological state. While it is essential for the growth and maintenance of normal cells, L-Lysine has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4] Conversely, in other contexts, it has shown protective and growth-promoting activities.[5][6]
Anti-Cancer Effects
Studies have shown that L-Lysine can induce apoptosis and inhibit proliferation in a range of cancer cell lines. This anti-cancer activity is often mediated through the modulation of key signaling pathways and the induction of oxidative stress.
| Cell Line | Cell Type | Effect of L-Lysine | Key Findings |
| HTLV-1 positive and negative malignant T-cell lines | Human T-cell Leukemia | Anti-proliferative, Pro-apoptotic | Increased preG1 phase, decreased S phase, up-regulation of p53, p21, and Bax, down-regulation of Bcl-2α, and inhibition of NF-κB p65 subunit.[3] |
| K562, A549, U937, B16F10 | Human chronic myelogenous leukemia, lung carcinoma, histiocytic lymphoma, and mouse melanoma | Cytotoxic, Pro-apoptotic | Poly-L-Lysine (a polymer of L-Lysine) showed cytotoxic effects with IC50 values of 3.36 µM, 8.23 µM, 3.53 µM, and 6.04 µM, respectively. It induced apoptosis via down-regulation of Bcl-2 and up-regulation of Bax and p53.[7][8] |
| MDA-MB-231, MDA-MB-468 | Triple-Negative Breast Cancer | Enhanced Doxorubicin Cytotoxicity, Autophagy Induction | L-Lysine at 24 and 32 mM increased autophagy and enhanced the cytotoxic effect of Doxorubicin by inducing ROS and NO production, leading to G2/M arrest and autophagy-dependent cell death.[9] |
| PC3M | Prostate Cancer | Reduced Metastasis | In an in vivo model, 200 mM free base lysine (B10760008) in drinking water increased survival and reduced metastasis, likely by buffering the acidic tumor microenvironment.[10] |
| Ehrlich Ascites Carcinoma (EAC), Sarcoma S-180 | Mouse tumor models | Anti-tumor, Anti-angiogenic | Poly-L-Lysine treatment led to a significant decrease in tumor volume and an increased life span in mice. It also inhibited angiogenesis by decreasing VEGF expression.[7][8] |
Effects on Non-Cancerous and Specialized Cell Lines
In contrast to its effects on cancer cells, L-Lysine can promote growth, protein synthesis, and offer protection against cellular stress in non-cancerous and specialized cell lines.
| Cell Line | Cell Type | Effect of L-Lysine | Key Findings |
| Bovine Mammary Epithelial Cells (BMECs) | Bovine Mammary Epithelium | Increased Cell Viability and Protein Synthesis | 1.0 mmol/L L-Lysine increased cell viability by 17-47% and protein synthesis by 7-23%. This was associated with the activation of the mTOR and JAK2-STAT5 pathways.[11] |
| C2C12 Myotubes, 3T3-L1 Adipocytes | Mouse Myoblast and Adipocyte | Protective against High Glucose-Induced Toxicity | 1 mM L-Lysine protected against high glucose-induced apoptosis and reduced reactive oxygen species (ROS) and nitric oxide (NO) production.[5] |
| Porcine Satellite Cells | Pig Skeletal Muscle Progenitor Cells | Promoted Proliferation | L-Lysine activated satellite cell proliferation, which is crucial for skeletal muscle growth, via the mTORC1 pathway.[6] |
| Human Renal Tubular Cells (HK-2) | Human Kidney Proximal Tubule | Pro-apoptotic at High Concentrations | High concentrations of L-Lysine (10 mM) induced apoptosis by triggering a pathway involving NADPH oxidase-dependent ROS generation.[12] |
| Crandell-Reese Feline Kidney (CRFK) Cells | Feline Kidney | Attenuated Viral Replication | In the context of Feline Herpesvirus-1 (FHV-1) infection, high concentrations of L-Lysine reduced viral replication, particularly in media with low arginine concentrations.[13] |
Key Signaling Pathways Modulated by L-Lysine
L-Lysine exerts its diverse effects by modulating several critical intracellular signaling pathways. The specific pathway activated or inhibited often depends on the cell type and the surrounding metabolic context.
mTORC1 Pathway in Growth and Proliferation
In non-cancerous cells, particularly those involved in growth and metabolism, L-Lysine is a potent activator of the mTORC1 pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: L-Lysine activates the mTORC1 pathway, promoting protein synthesis and cell growth.
NF-κB and Apoptotic Pathways in Cancer Cells
In several cancer cell lines, L-Lysine has been shown to inhibit the pro-survival NF-κB pathway and activate intrinsic apoptotic signaling.
Caption: L-Lysine induces apoptosis in cancer cells by inhibiting NF-κB and modulating Bcl-2 family proteins.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the impact of L-Lysine on cell lines.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration of a substance that is toxic to a specific cell line (IC50).[14]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight in a complete culture medium.
-
Preparation of L-Lysine Hydrate Solutions: Prepare a series of dilutions of this compound in the complete culture medium.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a control group with medium only.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Treatment: Culture cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Detach the cells using a gentle method (e.g., trypsin-EDTA) and collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Conclusion
The impact of this compound on cellular function is multifaceted and highly dependent on the cell line and its metabolic state. In cancer cells, L-Lysine often exhibits anti-proliferative and pro-apoptotic properties, suggesting its potential as an adjunct in cancer therapy.[4] Conversely, in normal and specialized cells, it can enhance growth, protein synthesis, and provide protection against cellular stressors. This differential effect underscores the importance of further research to elucidate the precise molecular mechanisms governing L-Lysine's activity in various cellular contexts. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at exploring the therapeutic and physiological potential of L-Lysine.
References
- 1. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 2. Lysine (Lys) Amino Acid - Creative Peptides [creative-peptides.com]
- 3. Mechanistic aspects of apoptosis induction by l-lysine in both HTLV-1-positive and -negative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor [journal.waocp.org]
- 9. L-lysine Increases the Anticancer Effect of Doxorubicin in Breast Cancer by Inducing ROS-dependent Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Free Base Lysine Increases Survival and Reduces Metastasis in Prostate Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysine Stimulates Protein Synthesis by Promoting the Expression of ATB0,+ and Activating the mTOR Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysine triggers apoptosis through a NADPH oxidase-dependent mechanism in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of L-lysine and L-arginine on in vitro replication of feline herpesvirus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Purity Validation of L-Lysine Hydrate: Titration vs. High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like L-Lysine hydrate (B1144303) is a critical step in guaranteeing product quality, safety, and efficacy. This guide provides a comprehensive comparison of two common analytical methods for determining the purity of L-Lysine hydrate: the traditional titration method and the modern High-Performance Liquid Chromatography (HPLC) technique. The information presented is based on established scientific principles and available experimental data, designed to assist in the selection of the most appropriate method for your specific needs.
Introduction to Purity Assessment Methods
The purity of this compound is a key quality attribute. Two prevalent methods for its determination are acid-base titration and HPLC.
Titration is a classic analytical chemistry technique that determines the concentration of an analyte by reacting it with a solution of a known concentration (the titrant). For L-Lysine, a basic amino acid, a non-aqueous acidimetric titration is often employed. This method is valued for its simplicity, cost-effectiveness, and high precision when properly validated.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that identifies and quantifies components in a mixture. Reversed-phase HPLC (RP-HPLC) is frequently used for the analysis of amino acids. HPLC offers high specificity and the ability to separate and quantify impurities alongside the main compound, making it a versatile tool for purity and stability studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for both the titration and HPLC methods for L-Lysine analysis.
Non-Aqueous Acidimetric Titration Protocol for L-Lysine
This protocol is based on the principle of neutralizing the basic amino groups of L-Lysine with a standardized acid in a non-aqueous solvent.
-
Reagents and Materials:
-
This compound sample
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Glacial acetic acid
-
Crystal violet indicator
-
Potentiometric titrator with a suitable electrode system (e.g., glass and reference electrodes)
-
-
Titrant Standardization:
-
Accurately weigh about 0.5 g of primary standard potassium hydrogen phthalate (B1215562) (dried at 120°C for 2 hours), and dissolve it in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green, or determine the endpoint potentiometrically.
-
Calculate the normality of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.15 g of the this compound sample.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with the standardized 0.1 N perchloric acid solution to the blue-green endpoint, or determine the endpoint potentiometrically.
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
-
Calculation of Purity:
-
Calculate the purity of this compound using the following formula:
Where:
-
V = Volume of perchloric acid consumed by the sample (mL)
-
Vb = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
E = Equivalent weight of L-Lysine
-
W = Weight of the this compound sample (mg)
-
-
Reversed-Phase HPLC Protocol for L-Lysine Purity
This protocol outlines a typical RP-HPLC method for the quantification of L-Lysine.
-
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A filtered and degassed mixture of a phosphate (B84403) buffer and acetonitrile. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Typically in the low UV range (e.g., 210 nm) as L-Lysine lacks a strong chromophore. Derivatization may be used for enhanced detection.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of L-Lysine reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution: Accurately weigh the this compound sample and dissolve it in the mobile phase to achieve a concentration within the range of the standard curve.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the peak area.
-
-
Calculation of Purity:
-
Determine the concentration of L-Lysine in the sample solution from the calibration curve.
-
Calculate the purity of the this compound sample based on the prepared concentration and the determined concentration.
-
Method Validation and Data Comparison
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[1] The validation is performed according to the International Council for Harmonisation (ICH) guidelines.[1] Below is a comparative summary of typical validation parameters for the titration and HPLC methods for L-Lysine analysis, based on available data for L-Lysine hydrochloride.
| Validation Parameter | Titration Method (for L-Lysine HCl) | HPLC Method (for L-Lysine HCl) |
| Accuracy (% Recovery) | Typically very high, often assumed to be near 100% with proper standardization. | 87.70% - 102.25%[2] |
| Precision (Repeatability, %RSD) | 0.03% - 0.07%[3][4][5] | 0.89% - 1.78%[2] |
| Intermediate Precision (%RSD) | Data not available in the provided search results. | Data not available in the provided search results. |
| Specificity | Good for assaying the total basicity of L-Lysine, but may not distinguish between structurally similar basic impurities. | High, capable of separating L-Lysine from its impurities and degradation products. |
| Linearity (Correlation Coefficient, r²) | Excellent over a defined concentration range. | Typically > 0.999 |
| Limit of Detection (LOD) | Higher compared to HPLC. | 1.47 µg/mL[2] |
| Limit of Quantitation (LOQ) | Higher compared to HPLC. | 4.41 µg/mL[2] |
| Robustness | Generally robust, but sensitive to changes in solvent composition and temperature. | Can be sensitive to variations in mobile phase composition, pH, flow rate, and column temperature. |
Note: The data presented is for L-Lysine hydrochloride and is compiled from different sources. A direct comparative study on this compound was not available in the search results. The performance of each method can vary based on the specific experimental conditions and instrumentation.
Logical Workflow for Titration Method Validation
The following diagram illustrates a typical workflow for the validation of a titration method for L-Lysine purity, adhering to regulatory guidelines.
Caption: Workflow for the validation of a titration method.
Conclusion and Recommendations
Both titration and HPLC are viable methods for determining the purity of this compound, each with its own set of advantages and limitations.
-
Titration is a cost-effective, precise, and accurate method for assaying the total purity of L-Lysine. It is particularly suitable for routine quality control where the impurity profile is well-characterized and known not to interfere. Its high precision makes it an excellent choice for release testing.
-
HPLC offers superior specificity, allowing for the separation and quantification of individual impurities. This makes it the method of choice during drug development, for stability studies, and for the analysis of samples with complex impurity profiles. While generally less precise than titration for the main component assay, its ability to monitor impurities is a significant advantage.
Recommendation:
-
For final product release testing and routine QC where the primary goal is to accurately quantify the L-Lysine content and the impurity profile is consistent, a validated titration method is often sufficient and more cost-effective.
-
For in-depth purity analysis, stability studies, and characterization of reference standards , where the identification and quantification of impurities are critical, a validated HPLC method is indispensable.
Ultimately, the choice of method will depend on the specific analytical requirements, the stage of drug development, and the available resources. For comprehensive quality control, a combination of both techniques can be employed: HPLC for impurity profiling and titration for a highly precise assay of the main component.
References
- 1. usp.org [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation | Semantic Scholar [semanticscholar.org]
- 5. Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal of L-Lysine Hydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of L-Lysine hydrate (B1144303), designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for L-Lysine hydrate. While generally considered to have low toxicity, proper personal protective equipment (PPE) is essential.[1][2][3][4][5]
Required Personal Protective Equipment (PPE):
Step-by-Step Disposal Protocol
-
Initial Assessment: Determine if the this compound waste is contaminated with other hazardous substances. Segregate uncontaminated waste from contaminated waste.
-
Solid Waste Disposal:
-
Collect all solid this compound waste, including unused product and contaminated items like weighing paper or pipette tips, into a designated and clearly labeled waste container.[6]
-
Ensure the container is sealed when not in use and is stored in a designated waste accumulation area.
-
Dispose of the container through your institution's chemical waste management program. Do not mix with other waste streams unless explicitly permitted.
-
-
Aqueous Solution Disposal:
-
For small quantities of dilute aqueous solutions, consult your local and institutional guidelines. Some regulations may permit drain disposal for soluble, non-toxic amino acids, but this must be verified.[7]
-
It is generally recommended to avoid disposing of this compound solutions down the drain.[2][3][8]
-
Collect aqueous waste in a labeled, sealed container for chemical waste pickup.
-
-
Spill Cleanup and Disposal:
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it in a sealed container for disposal.[4][6]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed container for disposal.
-
Clean the spill area thoroughly with water.
-
-
Container Disposal:
-
Empty containers that held this compound should be handled as if they contain the substance.[2][9]
-
Triple-rinse the container with a suitable solvent (e.g., water). Collect the rinsate as chemical waste.
-
After thorough cleaning, the container may be recycled or disposed of as regular waste, in accordance with institutional policies.
-
Summary of Disposal Information
| Parameter | Guideline | Source |
| General Disposal Principle | Dispose of in accordance with local, state, and federal regulations. | [1][6][10] |
| Solid Waste | Collect in a sealed, labeled container for chemical waste disposal. | [4][6] |
| Liquid Waste | Avoid drain disposal; collect in a sealed, labeled container. | [2][3][8] |
| Spill Cleanup | Absorb or sweep up, place in a sealed container for disposal. | [4][6] |
| Empty Containers | Treat as the substance itself; triple-rinse before regular disposal or recycling. | [2][9] |
| Recycling | Unused, uncontaminated material may be recyclable. | [6][10] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. carlroth.com [carlroth.com]
- 3. uprm.edu [uprm.edu]
- 4. formedium.com [formedium.com]
- 5. L-Lysine HCl SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. tedpella.com [tedpella.com]
- 9. carlroth.com [carlroth.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Lysine Hydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling L-Lysine hydrate (B1144303), from initial receipt to final disposal. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.
Personal Protective Equipment (PPE) at a Glance
When working with L-Lysine hydrate, a comprehensive approach to personal protection is crucial to prevent skin, eye, and respiratory exposure.[1][2] The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Standard/Specification |
| Eyes | Safety glasses with side-shields or chemical safety goggles | NIOSH (US) or EN 166 (EU)[3] |
| Hands | Chemical resistant gloves | EN 374[4] |
| Respiratory | Dust mask with a P1 filter (if dust formation is likely) | NIOSH (US) or EN 149 (EU)[3][4] |
| Body | Laboratory coat or other suitable protective clothing | General laboratory standards |
Operational Plan: Step-by-Step Handling of this compound
Following a structured workflow is critical for the safe handling of this compound. This process, from receiving the compound to its ultimate disposal, ensures that safety is integrated into every step of your experimental protocol.
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocols and Procedures
1. Receiving and Storage:
Upon receipt, visually inspect the container for any signs of damage.[1] Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and ignition sources.[1][3] A recommended storage temperature is between 2-8°C.[4] It is also noted to be strongly hygroscopic, meaning it readily absorbs moisture from the air, which can affect its quality.[3][5]
2. Handling:
Always wear the appropriate personal protective equipment as detailed in the table above.[1][3] Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust.[1][3] Do not eat, drink, or smoke when using this product.[1] After handling, wash your hands thoroughly with soap and water.[1]
3. First Aid Measures:
In the event of exposure, follow these first aid protocols:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek medical attention.[1][6]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][7] If skin irritation occurs, seek medical attention.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3][8] Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[3]
4. Spill Management:
In case of a spill, immediately evacuate the area and ensure adequate ventilation.[1] Wear full personal protective equipment, including respiratory protection.[1] Avoid generating dust.[2] Use dry clean-up procedures such as sweeping or vacuuming the spilled material and place it into a suitable, closed container for disposal.[2][3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][3] Do not allow the product to enter drains or watercourses.[3] Uncleaned containers should be treated as the product itself and disposed of accordingly. If you are unsure of the proper disposal method, consult with a licensed professional waste disposal service.[3]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. formedium.com [formedium.com]
- 4. carlroth.com [carlroth.com]
- 5. pangoo.biz [pangoo.biz]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. ajiaminoscience.eu [ajiaminoscience.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
